molecular formula C12H24N2O2 B3261727 tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate CAS No. 347186-61-2

tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Cat. No.: B3261727
CAS No.: 347186-61-2
M. Wt: 228.33 g/mol
InChI Key: OJNXXJZVUYXMLE-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNXXJZVUYXMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347186-61-2
Record name tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
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Foundational & Exploratory

Technical Guide: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide to tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate , structured for researchers and drug development professionals.

CAS Number: 347186-61-2 (Generic/Mix) | Stereospecific CAS: 1452485-95-8 (trans-isomer hemioxalate)[1]

Chemical Identity & Structural Logic

This compound acts as a regiochemically differentiated bifunctional linker . Its core value lies in the asymmetry of its two amine termini: one is protected as a carbamate (Boc), and the other is a free primary amine extended by a methylene spacer.[1] This structure breaks the symmetry of standard diamines (like 1,3-diaminocyclohexane), allowing for sequential, controlled conjugation in modular drug design.[1]

Core Specifications
PropertySpecification
IUPAC Name tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
Common Name N-Boc-3-(aminomethyl)cyclohexylamine
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
CAS Number 347186-61-2 (Base/Mixture)
Physical State Viscous colorless oil or low-melting white solid (isomer dependent)
Solubility Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~10.5 (Aminomethyl group), ~-1.0 (Boc-amide)
Stereochemical Considerations

The cyclohexane ring introduces cis and trans isomerism.

  • Trans-isomer (CAS 1452485-95-8): Often preferred in medicinal chemistry for its ability to project substituents in an equatorial-equatorial conformation, maximizing the linear distance between connected motifs (e.g., in PROTAC linkers).[1]

  • Cis-isomer: Projects substituents axially/equatorially, creating a "kinked" geometry useful for macrocyclization.[1]

  • Note: Commercial sources often supply a diastereomeric mixture unless specified.

Synthesis & Production Strategies

The synthesis of this molecule presents a classic regioselectivity challenge . The starting material, 3-(aminomethyl)cyclohexylamine, contains two primary amines.[1] Direct Boc-protection is non-selective or favors the less hindered aminomethyl group (yielding the wrong isomer).

To ensure the Boc group is installed on the ring nitrogen while leaving the aminomethyl group free , a "Protection-Reduction" strategy is the industry standard.[1]

Recommended Synthetic Route: The Nitrile Reduction Pathway

This route guarantees regiocontrol by differentiating the nitrogen atoms at the oxidation state level before the final amine is formed.

  • Starting Material: 3-Aminobenzonitrile (commercially available).[1]

  • Step 1: Ring Hydrogenation. Catalytic hydrogenation (Rh/Al₂O₃) reduces the aromatic ring to a cyclohexane ring without reducing the nitrile (under controlled conditions) or reducing both. Target: 3-Aminocyclohexanecarbonitrile.

  • Step 2: Boc Protection. The only available amine (on the ring) is protected with Boc₂O. Target: tert-butyl (3-cyanocyclohexyl)carbamate.[1]

  • Step 3: Nitrile Reduction. The nitrile is reduced to a primary amine using Raney Nickel or Borane-DMS. The Boc group remains intact.[2] Product: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate.[1][3][4][5][6][7][8][9]

Synthetic Workflow Diagram

Synthesis cluster_logic Regiocontrol Logic Start 3-Aminobenzonitrile (Aromatic Precursor) Inter1 3-Aminocyclohexanecarbonitrile (Ring Amine Free) Start->Inter1 H2, Rh/Al2O3 (Ring Saturation) Inter2 tert-butyl (3-cyanocyclohexyl)carbamate (Ring Protected) Inter1->Inter2 Boc2O, TEA (Selective N-Protection) Final tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate (Target) Inter2->Final Raney Ni, H2 (Nitrile Reduction) Note1 Differentiation occurs here: Nitrile is NOT an amine yet. Only Ring-NH2 reacts with Boc. Inter2->Note1

Caption: Regioselective synthesis preventing isomeric scrambling. The nitrile group serves as a "masked" amine.[1]

Applications in Drug Discovery

This scaffold is a high-value linker in modern medicinal chemistry, particularly for Targeted Protein Degradation (TPD) and fragment-based design.[1]

PROTAC® Linker Design

In PROTACs (Proteolysis Targeting Chimeras), the linker determines the spatial orientation between the E3 ligase ligand and the Target Protein ligand.[1]

  • Rigidity: The cyclohexane ring restricts conformational freedom compared to linear alkyl chains (e.g., PEG or alkane linkers).[1] This reduces the entropic penalty upon ternary complex formation.

  • Solubility: The carbamate and amine functionalities improve physicochemical properties (LogD) compared to purely hydrophobic linkers.

  • Exit Vector: The 1,3-substitution pattern provides a distinct "exit vector" angle (approx 120° in cis, varied in trans) that can access binding pockets unreachable by linear linkers.[1]

Decision Logic for Linker Selection

Use this specific linker when your SAR (Structure-Activity Relationship) data suggests:

  • Linear linkers are too floppy: Resulting in low cell permeability or poor degradation efficiency.

  • Need for defined geometry: You require a specific distance constraint between two warheads.

  • Metabolic Stability: The cyclohexane ring is generally more metabolically stable than linear alkyl chains which are prone to oxidative metabolism.

Linker Selection Workflow

LinkerSelection Start Need Bifunctional Linker Q1 Is conformational constraint required? Start->Q1 Linear Use PEG / Alkyl Chain Q1->Linear No (Flexible) Cyclic Consider Cycloalkyl / Piperazine Q1->Cyclic Yes (Rigid) Q2 Is the required distance > 5 Å? Cyclic->Q2 Short Use Cyclobutane / Cyclopropane Q2->Short No Med Use Cyclohexane (This Compound) Q2->Med Yes Q3 Required Exit Vector Angle? Med->Q3 Angle180 1,4-Trans (180°) Q3->Angle180 Linear Angle120 1,3-Substitution (120°) Q3->Angle120 Kinked Target Select: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate Angle120->Target

Caption: Decision tree for selecting 1,3-cyclohexyl linkers based on geometric constraints.

Handling, Stability, and Analytics[1]

Storage and Stability
  • Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The free primary amine can absorb CO₂ from the air to form carbamates/salts. Keep tightly sealed.

  • Shelf Life: Stable for >2 years if stored correctly.

Analytical Characterization (Self-Validation)

To verify the identity of the compound (specifically the regiochemistry), use the following NMR signatures:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Boc Group: Strong singlet at ~1.44 ppm (9H).[10]

    • Ring Methine (-CH-NH-Boc): Multiplet at ~3.2–3.5 ppm.[1]

    • Aminomethyl (-CH₂-NH₂): Doublet or multiplet at ~2.4–2.6 ppm.[1] Crucial: This signal should integrate to 2H and show coupling to the ring CH, confirming it is exocyclic.[1]

    • Amine Protons: Broad singlet (exchangeable) for -NH₂. Doublet (exchangeable) for -NH-Boc.[1]

  • ¹³C NMR:

    • Carbonyl: ~155 ppm (Boc).

    • Aminomethyl Carbon: ~45–48 ppm (Primary carbon).

    • Ring Carbon (Boc-linked): ~50 ppm (Secondary carbon).[1]

    • Differentiation: DEPT-135 will show the aminomethyl carbon as inverted (CH₂) and the ring C-N as upright (CH).

References

  • Sigma-Aldrich. tert-Butyl-trans-3-(aminomethyl)cyclohexylcarbamate Product Page. Accessed 2026. Link

  • PubChem. Compound Summary for CID 22713997: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate. National Library of Medicine. Link

  • BLD Pharm. Product Analysis: tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS 347186-61-2).[1][3][4][5][6][7][8][9] Link

  • Lebel, H. et al. "Boc-Protection Strategies in Organic Synthesis."[1] Organic Letters, 2006.[1][2] (Cited for general Boc-protection mechanisms).[1]

  • BenchChem. Technical Guide to Boc Protection of Primary Amines. Link[1]

Sources

Technical Guide: cis- and trans- Isomers of 3-Aminomethyl Cyclohexyl Carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural analysis, synthesis, and application of the cis- and trans- isomers of 3-aminomethyl cyclohexyl carbamate (specifically focusing on the tert-butyl (3-(aminomethyl)cyclohexyl)carbamate scaffold, a critical intermediate in medicinal chemistry).

Executive Summary

In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (


-rich) systems is a key strategy to improve physicochemical properties (solubility, logP) and target specificity. The 3-aminomethyl cyclohexyl carbamate  scaffold serves as a versatile, bifunctional linker.

The molecule possesses two chiral centers at C1 and C3 of the cyclohexane ring, giving rise to cis and trans diastereomers. Unlike 1,2- or 1,4-disubstituted systems, the 1,3-disubstitution pattern exhibits unique conformational preferences where the cis-isomer is thermodynamically favored. Mastering the synthesis, separation, and assignment of these isomers is critical for structure-activity relationship (SAR) studies.

Stereochemical Analysis & Conformational Dynamics

The 1,3-Disubstitution Paradox

To control the spatial vectoring of substituents, one must understand the chair conformations. The stability of cyclohexane derivatives is dictated by minimizing 1,3-diaxial interactions.

  • 1,3-cis Isomer (Thermodynamically Stable):

    • Configuration: The C1-carbamate and C3-aminomethyl groups are on the same face of the ring.

    • Conformation: Can adopt a diequatorial (e,e) conformation.

    • Stability: Both bulky groups occupy equatorial positions, eliminating high-energy 1,3-diaxial strain.[1][2]

    • Energy Profile:

      
       kcal/mol (relative minimum).
      
  • 1,3-trans Isomer (High Energy/Vector Specific):

    • Configuration: The substituents are on opposite faces.

    • Conformation: Must adopt an axial-equatorial (a,e) geometry.

    • Stability: One substituent is forced into an axial position, incurring steric penalties (1,3-diaxial interactions).[1][2]

    • Implication: The trans isomer is often the minor product in thermodynamic equilibration but provides a distinct spatial vector (approx. 120° dihedral angle projection) valuable for accessing specific binding pockets.

Visualization of Conformational Pathways

Conformation Cis Cis-Isomer (Diequatorial e,e) Trans Trans-Isomer (Axial-Equatorial a,e) Cis->Trans Epimerization (Difficult) Interaction Steric Penalty (1,3-Diaxial Strain) Cis->Interaction Avoids (0 kcal/mol) Trans->Interaction Forces Axial Group

Figure 1: Conformational stability analysis. The cis-isomer achieves a stable diequatorial state, while the trans-isomer is locked in a higher-energy axial-equatorial state.[3]

Synthesis & Manufacturing Protocols

The synthesis typically targets the tert-butyl (3-(aminomethyl)cyclohexyl)carbamate (N-Boc protected) form.

Route A: Catalytic Hydrogenation (Thermodynamic Control)

This method converts aromatic precursors (e.g., N-Boc-3-aminobenzylamine or 3-cyanophenyl carbamates) into the cyclohexane scaffold.

  • Reagents:

    
     (50–100 psi), Rh/C or Ru/C catalyst, MeOH/AcOH.
    
  • Mechanism: Syn-addition of hydrogen across the aromatic face.

  • Outcome:

    • Rh/C often favors the cis isomer (kinetic product of face-selective adsorption).

    • High temperature/pressure can promote equilibration to the thermodynamically stable cis (e,e) isomer.

    • Typical Ratio: 70:30 to 90:10 (cis:trans).

Route B: Stepwise Construction (For Trans-Enrichment)

To access the elusive trans-isomer, a stepwise inversion or specific precursor selection is required.

  • Starting Material: cis-1,3-Cyclohexanedicarboxylic acid (commercially available).

  • Desymmetrization: Mono-esterification to differentiate C1 and C3.

  • Curtius Rearrangement: Converts one carboxylic acid to the amine (with retention of stereochemistry).

  • Epimerization (Optional): If the cis starting material is used, the resulting amine is cis. To get trans, one may utilize a nucleophilic substitution (

    
    ) on an activated alcohol intermediate (e.g., Mitsunobu reaction with phthalimide) which inverts the center.
    

Separation & Purification Protocol

Since most syntheses yield a diastereomeric mixture, separation is a critical unit operation.

Protocol: Purification of trans-Isomer from Mixture

Objective: Isolate trans-tert-butyl (3-(aminomethyl)cyclohexyl)carbamate from a cis-rich mixture.

Step 1: Salt Formation (Kinetic Resolution)

  • Dissolve the crude oil (mixture of isomers) in Ethanol (10 volumes) .

  • Add L-Tartaric acid (1.0 eq) or Benzoic acid dissolved in warm ethanol.

  • Theory: The trans-isomer, having lower symmetry and distinct solubility, often forms a crystalline salt faster or with lower solubility than the highly soluble cis-diequatorial conformer.

  • Heat to reflux for 30 minutes, then cool slowly to 0°C over 4 hours.

Step 2: Filtration & Recrystallization

  • Filter the precipitate.

  • Check Purity: Analyze by H-NMR (see Section 5).

  • If cis contamination > 5%, recrystallize from EtOH/Water (9:1).

Step 3: Free Basing

  • Suspend the salt in DCM.

  • Wash with saturated

    
     (aq).
    
  • Dry organic layer (

    
    ) and concentrate to yield the purified isomer.[4]
    

Analytical Profiling (Self-Validating Systems)

Distinguishing the isomers requires identifying the axial vs. equatorial protons via Proton NMR (


-NMR).
Data Table: NMR Diagnostic Signals
FeatureCis-Isomer (e,e) Trans-Isomer (a,e) Mechanistic Reason
H1 Proton Signal Multiplet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Broad MultipletH1 is Axial in cis; Equatorial in trans.
Coupling (

)
Large (

Hz)
Small (

Hz)
Karplus equation: 180° dihedral angle (ax-ax) gives large

.
C13 Shift (Carbamate) Upfield shiftedDownfield shiftedGamma-gauche effect compresses shifts in axial conformers.
Workflow Diagram: Analytical Logic

Analysis Sample Unknown Isomer Sample NMR 1H-NMR Spectroscopy (CDCl3, 400 MHz) Sample->NMR H1_Analysis Analyze H1 Signal (CH-NHBoc) NMR->H1_Analysis Decision Coupling Constant? H1_Analysis->Decision Cis Cis-Isomer Identified (Large J ~11Hz) Decision->Cis Large Diaxial Splitting Trans Trans-Isomer Identified (Small J <5Hz) Decision->Trans Small Eq-Ax Splitting

Figure 2: Decision tree for assigning stereochemistry using H-NMR coupling constants.

Applications in Drug Development

Linkerology & Scaffolding

The 3-aminomethyl cyclohexyl carbamate is a "rigidified" analog of 1,3-diaminopropane.

  • Cis-isomer: Mimics a "U-turn" or folded conformation, bringing the two nitrogen termini closer (~4-5 Å).

  • Trans-isomer: Mimics an extended conformation, spacing the termini further apart (~6-7 Å).

Case Study: Kinase Inhibitors

In the development of EGFR or JAK inhibitors, replacing a flexible alkyl chain with this cyclohexane scaffold often results in:

  • Entropy Reduction: The pre-organized scaffold reduces the entropic penalty of binding.

  • Metabolic Stability: The cyclohexane ring is less prone to oxidative metabolism compared to linear alkyl chains.

References

  • Thermo Fisher Scientific. trans-3-Aminomethyl-1-(Boc-amino)cyclohexane Product Specifications. Retrieved from

  • Venkateshappa, C., et al. (2014). Synthesis of Pyrimidine Compounds and their Stereoisomers. Patent WO2015025197A1. Retrieved from

  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. (Discussion on 1,3-disubstituted cyclohexane stability). Wiley-Interscience.
  • Chemical Book. tert-Butyl (3-(aminomethyl)cyclohexyl)carbamate Properties and Synthesis. Retrieved from

Sources

Technical Whitepaper: C₁₂H₂₄N₂O₂ – Molecular Architecture & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the molecular formula C₁₂H₂₄N₂O₂ , focusing on its most scientifically relevant isomers: 1,12-Dodecanediamide , N,N'-Di-tert-butylsuccinamide , and N,N'-Hexamethylenebis(propionamide) .

Part 1: Executive Summary & Molecular Identity

The chemical formula C₁₂H₂₄N₂O₂ represents a specific class of dialkyl amides and nylon oligomers with a molecular weight of 228.33 g/mol . In drug development and materials science, this formula does not refer to a single ubiquitous compound but rather a "chemical space" occupied by several critical isomers used as hydrophobic linkers, supramolecular building blocks, and polymer models.

This guide distinguishes between the three primary isomers of interest:

  • 1,12-Dodecanediamide: A linear, aliphatic diamide used as a polymer precursor and slip agent.

  • N,N'-Di-tert-butylsuccinamide: A sterically hindered diamide used in supramolecular chemistry and crystal engineering.

  • N,N'-Hexamethylenebis(propionamide): A model compound for studying hydrogen bonding in Nylon 6,6.

Stoichiometric Data
PropertyValuePrecision
Molecular Formula C₁₂H₂₄N₂O₂Exact
Molecular Weight 228.33 g/mol Average
Monoisotopic Mass 228.1838 DaHigh Res (MS)
Elemental Composition C (63.13%), H (10.59%), N (12.27%), O (14.01%)Theoretical
Degree of Unsaturation 2(2 Carbonyls)

Part 2: Structural Isomerism & Logic

In drug design, the specific connectivity of C₁₂H₂₄N₂O₂ dictates its function—whether as a flexible linker or a rigid scaffold.

Comparative Isomer Profiling
Feature1,12-Dodecanediamide N,N'-Di-tert-butylsuccinamide Nylon 6,6 Model (Bis-propionamide)
Structure Type Linear, Terminal AmidesBranched, Internal AmidesLinear, Internal Amides
Backbone C10 Alkyl ChainC2 (Succinyl) CoreC6 (Hexamethylene) Core
Steric Bulk Low (Flexible)High (Tert-butyl groups)Medium
LogP (Est.) ~1.5 - 2.0~2.5 (More lipophilic)~1.2
Primary Use Polymer Intermediate, Slip AgentCrystal Engineering, LigandH-Bonding Studies, Thermodynamics
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity differences between the linear industrial precursor and the branched supramolecular motif.

Isomers cluster_0 Linear Isomer (1,12-Dodecanediamide) cluster_1 Branched Isomer (N,N'-Di-tert-butylsuccinamide) cluster_2 Nylon 6,6 Model Dodecane H₂N-CO-(CH₂)₁₀-CO-NH₂ (Flexible C10 Chain) Succinamide tBu-NH-CO-(CH₂)₂-CO-NH-tBu (Rigid/Bulky Termini) NylonModel Et-CO-NH-(CH₂)₆-NH-CO-Et (Internal Amides) Formula C₁₂H₂₄N₂O₂ MW: 228.33 Formula->Dodecane Terminal Amidation Formula->Succinamide N-Alkylation Formula->NylonModel Chain Extension

Caption: Structural divergence of C₁₂H₂₄N₂O₂ isomers. The linear form maximizes flexibility, while the tert-butyl variant maximizes steric hindrance.

Part 3: Physical Properties & Experimental Data

1,12-Dodecanediamide

This molecule is the diamide of 1,12-dodecanedioic acid. It is characterized by high thermal stability due to strong intermolecular hydrogen bonding (N-H···O=C).

  • Physical State: White crystalline solid / powder.[1]

  • Melting Point: 185–190 °C (Estimated based on homologous series; C10 diamide melts ~180°C).

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • DMSO/DMF: Soluble (Heating often required).

    • Ethanol: Sparingly soluble.

  • Reactivity: Stable to oxidation; hydrolyzes in strong acid/base (6M HCl, reflux) to regenerate 1,12-dodecanedioic acid.

N,N'-Hexamethylenebis(propionamide)

Used extensively as a model for Nylon 6,6 to study the enthalpy of fusion and hydrogen bond density without the entropic complications of a polymer chain.

  • Melting Point: 150–155 °C .

  • Enthalpy of Fusion: ~45 kJ/mol (High due to H-bonding network).

  • Density: ~1.08 g/cm³.

Part 4: Synthesis & Experimental Protocols

Protocol: Synthesis of 1,12-Dodecanediamide

Objective: Convert 1,12-dodecanedioic acid to its diamide for use as a hydrophobic linker.

Reagents:

  • 1,12-Dodecanedioic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.5 eq) or Oxalyl chloride

  • Ammonium hydroxide (NH₄OH, 28%) (Excess)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Activation: Suspend 1,12-dodecanedioic acid in anhydrous DCM. Add SOCl₂ dropwise with catalytic DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Mechanism: Conversion of carboxylic acid to acid chloride (R-COOH → R-COCl).

  • Isolation: Remove excess SOCl₂ and solvent under reduced pressure (Rotavap).

  • Amidation: Dissolve the crude acid chloride in dry THF or DCM. Add slowly to a stirred, ice-cold solution of concentrated NH₄OH (or bubble NH₃ gas).

    • Exothermic Reaction: Maintain temp < 10°C to prevent side reactions.

  • Purification: The diamide will precipitate as a white solid. Filter, wash with water (to remove NH₄Cl), and recrystallize from hot Ethanol or DMF/Water.

  • Validation: Check MP (Target: >180°C) and IR (Amide I/II bands at 1650/1540 cm⁻¹).

Protocol: Lipophilicity Assessment (LogP)

Objective: Determine the partition coefficient for drug development applications (e.g., using the C12 chain as a lipid anchor).

  • Preparation: Dissolve 1 mg of C₁₂H₂₄N₂O₂ in 1 mL Octanol (pre-saturated with water).

  • Partitioning: Add 1 mL Water (pre-saturated with octanol). Vortex for 30 mins. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    .
    
    • Note: Due to low water solubility, the aqueous concentration may be below LOD. In this case, use HPLC Retention Time on a C18 column calibrated with standards (OECD 117 method).

Part 5: Applications in Drug Development[9]

Hydrophobic Linkers (PROTACs & Haptens)

The C12 chain (dodecyl) within these isomers provides a specific spatial separation (~15–18 Å) and lipophilicity profile.

  • Hapten Design: As seen in immunochemistry, "Bis-succinyl-4,9-dioxa-1,12-dodecanediamide" (a related analog) is used to space antigens away from carrier proteins to prevent steric interference during antibody binding.

  • PROTACs: Long alkyl linkers modulate the cell permeability and E3 ligase positioning.

Permeation Enhancers

N,N'-Di-tert-butylsuccinamide and similar lipophilic diamides can act as penetration enhancers in transdermal formulations by disrupting the lipid packing of the stratum corneum, although they are less common than Azone.

Part 6: References

  • PubChem. N-(6-aminohexyl)-6-oxohexanamide (C12H24N2O2) Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1,12-Dodecanediamine & Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • European Patent Office. Fluorine-containing alpha,omega-bifunctional compounds (Synthesis of 1,12-dodecanediamide). Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl (3-(aminomethyl)cyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (3-(aminomethyl)cyclohexyl)carbamate has emerged as a versatile and highly valuable intermediate. Its unique structural arrangement, featuring a cyclohexane scaffold substituted with a primary amine and a Boc-protected amine, offers a gateway to a diverse range of pharmacologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the two amine functionalities, a critical feature in multi-step synthetic campaigns.

This technical guide provides a comprehensive overview of tert-butyl (3-(aminomethyl)cyclohexyl)carbamate, delving into its chemical structure, stereoisomerism, physicochemical properties, and synthesis. Furthermore, it will explore its critical applications in drug development, supported by detailed experimental protocols and characterization data, to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Chemical Identity and Physicochemical Properties

tert-Butyl (3-(aminomethyl)cyclohexyl)carbamate is a diamine derivative built upon a cyclohexane ring. The strategic placement of the aminomethyl and Boc-protected amino groups at the 1 and 3 positions, respectively, gives rise to geometric isomerism, namely cis and trans diastereomers. The properties of these isomers can differ, influencing their reactivity and application in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.33 g/mol [1][2]
Appearance Solid
Isomerism Exists as cis and trans diastereomers[3]

Note: Specific physical properties such as melting point and solubility can vary depending on the isomeric composition of the sample.

The Significance of Stereochemistry: Cis vs. Trans Isomers

The cyclohexane ring in tert-butyl (3-(aminomethyl)cyclohexyl)carbamate is not planar and typically adopts a chair conformation to minimize steric strain. The relative orientation of the aminomethyl and carbamate substituents defines the cis and trans isomers.

  • In the cis isomer , both substituents are on the same face of the cyclohexane ring (e.g., both equatorial or both axial).

  • In the trans isomer , the substituents are on opposite faces of the ring (e.g., one equatorial and one axial).

This stereochemical difference is not trivial; it significantly impacts the three-dimensional shape of the molecule. In drug design, the specific spatial arrangement of functional groups is often critical for binding to a biological target. Therefore, the ability to selectively synthesize and characterize the desired isomer is of utmost importance.

Caption: 2D representation of cis and trans isomers.

Synthesis Strategies: A Step-by-Step Approach

The synthesis of tert-butyl (3-(aminomethyl)cyclohexyl)carbamate typically involves two key transformations: the formation of the carbamate via Boc protection of a diamine precursor, and potentially, the reduction of a nitrile or amide to form the aminomethyl group. The choice of starting material and reaction sequence will dictate the stereochemical outcome.

General Principles of Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under mildly acidic conditions. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product R-NHBoc Intermediate->Product Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: General workflow for Boc protection of an amine.

Exemplary Synthetic Protocol: Synthesis of trans-tert-Butyl (3-(aminomethyl)cyclohexyl)carbamate

This protocol outlines a potential synthetic route starting from trans-3-(aminomethyl)cyclohexan-1-amine.

Materials:

  • trans-3-(aminomethyl)cyclohexan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Experimental Procedure:

  • Reaction Setup: To a solution of trans-3-(aminomethyl)cyclohexan-1-amine (1.0 eq) in THF, add triethylamine (1.2 eq).

  • Addition of Boc₂O: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Applications in Drug Discovery and Development

The utility of tert-butyl (3-(aminomethyl)cyclohexyl)carbamate lies in its ability to serve as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The differential reactivity of the free primary amine and the protected amine allows for sequential chemical modifications, making it an ideal building block for constructing complex drug candidates.

This intermediate is particularly valuable in the synthesis of enzyme inhibitors and receptor modulators where the cyclohexane ring provides a rigid scaffold to orient the pharmacophoric groups in a specific three-dimensional arrangement for optimal target engagement.

While specific drug names are often proprietary during development, this chemical moiety is found in numerous patents for compounds targeting a range of diseases, including but not limited to, neurological disorders and inflammatory conditions.[4]

Caption: Synthetic utility in multi-step drug synthesis.

Spectroscopic Characterization

Accurate characterization of tert-butyl (3-(aminomethyl)cyclohexyl)carbamate is crucial for confirming its identity and purity. The following are expected spectroscopic features based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the cyclohexane ring will appear as a series of complex multiplets in the upfield region. The protons of the aminomethyl group (CH₂NH₂) and the proton attached to the carbamate nitrogen (NHBoc) will also be present, with their chemical shifts and multiplicities dependent on the solvent and isomeric form.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the carbonyl carbon of the carbamate at approximately 156 ppm. The remaining signals will correspond to the carbons of the cyclohexane ring and the aminomethyl group.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the N-H stretching of the carbamate (around 3300 cm⁻¹). A strong C=O stretching vibration for the carbamate carbonyl group will be observed around 1680-1700 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (228.33 g/mol ). Common fragmentation patterns may include the loss of the tert-butyl group or isobutylene.

Safety and Handling

tert-Butyl (3-(aminomethyl)cyclohexyl)carbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Based on data for related compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl (3-(aminomethyl)cyclohexyl)carbamate is a cornerstone building block in the synthetic chemist's toolbox, particularly within the pharmaceutical industry. Its pre-installed, differentially protected amine functionalities on a conformationally well-defined cyclohexane scaffold provide a robust platform for the efficient synthesis of complex and stereochemically diverse drug candidates. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s). EP3752488A1.
  • The Royal Society of Chemistry. SUPPORTNG INFORMATION. Available from: [Link]

  • Supporting Information - Rsc.org. Available from: [Link]

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available from: [Link]

  • PubChemLite. Tert-butyl n-[3-(aminomethyl)cyclohexyl]carbamate (C12H24N2O2). Available from: [Link]

  • NIST WebBook. tert-Butyl carbamate. Available from: [Link]

  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Available from: [Link]

  • ResearchGate. cis/trans isomerization. Available from: [Link]

  • PubMed. Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear ... Available from: [Link]

  • Google Patents. Isomerization of cyclohexylamines to produce their thermodynamic isomeric form. US6121493A.
  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

Sources

Technical Guide: Comparative Analysis of N-Boc-1,3-Cyclohexanediamine and Aminomethyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and linker design, the choice between a directly attached amine (N-Boc-1,3-cyclohexanediamine ) and an extended methylene spacer (N-Boc-3-(aminomethyl)cyclohexylamine ) is rarely trivial. It represents a fundamental decision between conformational rigidity and ligand reach .

This guide analyzes these two scaffolds not just as chemical reagents, but as distinct pharmacophoric tools.[1] While the 1,3-diamine provides a rigid, defined exit vector ideal for locking conformations, the aminomethyl analog introduces a "wobble" factor—a single rotatable bond that can relieve steric clash but imposes an entropic penalty upon binding.[1]

Part 1: Structural & Conformational Analysis

The Rigid Scaffold: N-Boc-1,3-Cyclohexanediamine

The 1,3-disubstituted cyclohexane system is dominated by the chair conformation. The critical factor here is stereochemistry (cis vs. trans).

  • Cis-Isomer (Preferred): Exists predominantly in the diequatorial conformation.[2] This is the thermodynamically stable state (approx. 2.5 kcal/mol more stable than diaxial). It presents the two nitrogen vectors at a fixed angle relative to the ring plane.

  • Trans-Isomer: Forces one substituent into an axial position. This introduces 1,3-diaxial strain and significantly changes the spatial orientation of the Boc-protected amine versus the free amine.

The Extended Scaffold: Aminomethyl Analogs

Introducing a methylene group (


) between the ring and the amine (or Boc-amine) fundamentally alters the physics of the molecule:
  • ** increased Degrees of Freedom:** The

    
     bond allows rotation. The amine can now sweep a cone of conformational space rather than pointing in a fixed vector.
    
  • Exit Vector Extension: The nitrogen atom is pushed approximately 1.54 Å further away from the carbocycle core.

Visualizing the Difference

The following diagram illustrates the spatial and vector differences between the rigid 1,3-diamine and the flexible aminomethyl analog.

ScaffoldComparison cluster_0 Rigid Scaffold (N-Boc-1,3-cyclohexanediamine) cluster_1 Extended Scaffold (Aminomethyl Analog) Rigid Direct Attachment (No Rotatable Linker) Vector1 Fixed Exit Vector (Defined Angle) Rigid->Vector1 Restricts Conf1 Diequatorial (cis) Highly Stable Rigid->Conf1 Enforces Vector2 Variable Exit Vector (Conical Sweep) Vector1->Vector2 Contrast: Precision vs. Reach Flex Methylene Spacer (-CH2- Linker) Flex->Vector2 Enables Conf2 Rotational Freedom (Entropic Penalty) Flex->Conf2 Causes

Figure 1: Comparative logic of scaffold rigidity versus flexibility.

Part 2: Physicochemical Properties[1][3]

The addition of a single methylene group alters the electronic environment of the amine, though less drastically than the steric environment.

PropertyN-Boc-1,3-CyclohexanediamineN-Boc-3-(aminomethyl)cyclohexylamineImpact on Drug Design
Linker Length 0 Å (Direct bond)~1.54 Å (Methylene spacer)Determines depth of pocket penetration.
Basicity (pKa) ~10.6 (Cyclohexylamine-like)~10.4 (Primary alkyl amine)Minimal electronic difference; primary driver is steric accessibility for solvation.
LogP (Lipophilicity) LowerHigher (+0.5 approx)The extra methylene increases lipophilicity, potentially improving membrane permeability.[1]
Rotatable Bonds 0 (Excluding Boc)1 (Excluding Boc)Aminomethyl analog has higher entropic cost upon binding to a protein target.
Common Isomer cis-1,3 (Diequatorial)cis-1,3 (Equatorial-Equatorial)Both prefer equatorial placement to minimize 1,3-diaxial strain.

Part 3: Synthetic Workflows

As an application scientist, reproducibility is paramount. Below are the specific protocols for handling these scaffolds.

Protocol A: Selective Mono-Boc Protection of 1,3-Cyclohexanediamine

Why this protocol? Direct reaction with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 often leads to statistical mixtures (di-Boc, mono-Boc, starting material). This protocol uses a "salt-bridge" method to ensure high selectivity for the mono-protected species.

Reagents:

  • 1,3-Cyclohexanediamine (cis/trans mix or pure cis)[1]

  • TMSCl (Trimethylsilyl chloride) or HCl in Dioxane

  • 
     (Di-tert-butyl dicarbonate)
    
  • Methanol (MeOH) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1,3-cyclohexanediamine (1.0 equiv) in anhydrous MeOH at 0°C.

  • Acidification: Dropwise add TMSCl (1.0 equiv). Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ, protonating exactly one amine group due to charge repulsion preventing the second protonation.[1]

  • Protection: Add

    
     (1.0 equiv) to the reaction mixture.
    
  • Base Release: Add aqueous NaOH to neutralize the salt.

  • Extraction: Extract with DCM. The di-protected byproduct is minimal, and the unreacted diamine stays in the aqueous phase.

Protocol B: Synthesis of the Aminomethyl Analog

Why this protocol? Aminomethyl cyclohexanes are often synthesized via the reduction of nitriles or amides, which avoids the over-alkylation issues of direct alkylation.

Reagents:

  • 3-Cyanocyclohexanone (or protected equivalent)

  • Raney Nickel or

    
    
    
  • Ammonia/Methanol[1]

Workflow Diagram:

SynthesisWorkflow Start Start: 1,3-Cyclohexanediamine Step1 1. Add TMSCl (1.0 eq) in MeOH (Generates Mono-HCl Salt) Start->Step1 Selective Protonation Step2 2. Add Boc2O (1.0 eq) (Reacts only with free amine) Step1->Step2 Steric/Electronic Protection Step3 3. Basic Workup (NaOH) (Liberates Mono-Boc amine) Step2->Step3 Neutralization Result Product: N-Boc-1,3-cyclohexanediamine (>90% Selectivity) Step3->Result Purification

Figure 2: Selective Mono-Boc protection workflow preventing di-substitution.

Part 4: Medicinal Chemistry Implications (SAR)

When to use which scaffold? This decision drives the Structure-Activity Relationship (SAR).

The "Lock" vs. "Reach" Dilemma
  • Use N-Boc-1,3-cyclohexanediamine when: You need to freeze a conformation. If your crystal structure shows the binding pocket is shallow and the hydrogen bond donor/acceptor is close to the hydrophobic core, the rigid diamine reduces the entropic cost of binding.

  • Use Aminomethyl analogs when: You need to "fish" for a residue. If the target aspartate/glutamate is slightly out of reach, or if the rigid diamine causes a steric clash with the backbone, the methylene linker provides the necessary flexibility and distance (approx 1.5 Å extension).

Metabolic Stability

Both scaffolds are relatively stable. However, the aminomethyl group introduces a primary carbon next to an amine, which can be a site for metabolic oxidation (though less common than N-dealkylation).[1] The rigid cyclohexane ring itself is metabolically robust, often used to block metabolic soft spots found in linear alkyl chains.[1]

Decision Matrix

SAR_Decision Start SAR Optimization Goal Q1 Is the binding pocket deep? Start->Q1 Branch1 Yes (Deep/Flexible) Q1->Branch1 Branch2 No (Shallow/Rigid) Q1->Branch2 Result1 Use Aminomethyl Analog (Reach + Entropy) Branch1->Result1 Result2 Use 1,3-Diamine (Rigid Lock) Branch2->Result2

Figure 3: Strategic selection of scaffold based on binding pocket topology.

References

  • General Method for Selective Mono-Boc Protection of Diamines. J. Mex. Chem. Soc. (Protocol utilizing TMSCl/MeOH for high-yield mono-protection). 8[1][4][5][7]

  • pKa Values of Amines and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. (Comparative basicity data for cyclohexylamine and analogs).[7] 9

  • Discovery and SAR of 1,3-Cyclohexyl Amide Derivatives. Bioorg. Med. Chem. Lett. (Application of 1,3-cyclohexane scaffolds in mGluR5 modulators). 10[1][4][5][7]

Sources

Advanced Safety & Handling Protocol: Boc-Protected Aminomethyl Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an advanced operational resource for drug development professionals. It moves beyond the static data of a standard Safety Data Sheet (SDS) to address the dynamic handling, stability, and reactivity profiles of Boc-protected aminomethyl cyclohexane scaffolds.

For the purpose of this guide, we focus on the core scaffold tert-butyl (cyclohexylmethyl)carbamate and its functionalized derivative trans-4-(Boc-aminomethyl)cyclohexanecarboxylic acid , which are critical linkers in medicinal chemistry (e.g., PROTACs, peptide mimetics).

Chemical Identity & Strategic Context

Target Analyte: Boc-protected aminomethyl cyclohexane derivatives. Primary Application: Bifunctional linkers for drug conjugates and peptidomimetics.

In drug discovery, the cyclohexane ring provides conformationally restricted aliphatic spacing, while the Boc (tert-butyloxycarbonyl) group serves as an acid-labile protecting group. This masking of the primary amine significantly alters the safety profile compared to the free amine precursor.

Key Chemical Identifiers
PropertyCore ScaffoldFunctionalized Linker (Common)
Chemical Name tert-butyl (cyclohexylmethyl)carbamatetrans-4-(Boc-aminomethyl)cyclohexanecarboxylic acid
CAS Number 3712-40-1 27687-14-5 (or 204514-23-8)
Molecular Weight 213.32 g/mol 257.33 g/mol
Physical State White to off-white solidWhite crystalline powder
Solubility DCM, EtOAc, DMSODMSO, Methanol, dilute base

Hazard Identification & Risk Assessment (The "Why")

Standard SDS documents classify these compounds as Irritants (Category 2) . However, a researcher must understand the mechanistic basis of these hazards to handle them effectively.

Contrast: Free Amine vs. Protected Carbamate
  • Free Amine Hazard: The precursor, (aminomethyl)cyclohexane, is a strong base and often corrosive (Skin Corr. 1B), capable of causing chemical burns.

  • Boc-Protected Hazard: The carbamate moiety (

    
    ) reduces the nucleophilicity and basicity of the nitrogen. Consequently, the acute toxicity drops from "Corrosive" to "Irritant" (Skin/Eye Irrit. 2) .
    
    • Insight: While less dangerous than the free amine, the lipophilicity added by the Boc and cyclohexane groups enhances skin permeability, making sensitization a latent risk during chronic exposure.

GHS Classification & Signaling[3][4][5]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][6][7]

    • H335: May cause respiratory irritation.[1][8][2][4][9]

Stability Engineering & Storage Protocol

The integrity of the Boc group is the primary stability concern. Premature deprotection releases the free amine and generates isobutene gas.

Critical Stability Factors
  • Acid Sensitivity: The Boc group is designed to cleave in acidic conditions (TFA, HCl). Storage areas must be free of acidic vapors (e.g., do not store in the same cabinet as unsealed HCl or acetic acid).

  • Thermal Instability: While stable at room temperature, Boc-carbamates can undergo thermal decomposition at elevated temperatures (>150°C), releasing isobutene and CO₂.

  • Moisture: Generally stable to moisture, but the carboxylic acid derivatives (if applicable) are hygroscopic.

Recommended Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required to prevent oxidation of trace impurities.

  • Container: Tightly sealed glass or HDPE. Avoid metal containers if the compound has a free carboxylic acid handle.

Emergency Response Logic

The following diagram illustrates the decision logic for spill response and exposure, prioritizing the containment of potential hydrolysis products.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Solid Spill (Powder) Type->Spill Exposure Personnel Exposure Type->Exposure SpillAction Avoid Dust Generation Use HEPA Vacuum or Wet Sweep Do NOT use Acidic Neutralizers Spill->SpillAction Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Disposal Dispose as Hazardous Chemical Waste SpillAction->Disposal SkinAction Wash with Soap/Water (15 min) Monitor for Sensitization Skin->SkinAction EyeAction Rinse with Water (15 min) Remove Contacts Seek Medical Attention Eye->EyeAction

Figure 1: Emergency response decision matrix for Boc-protected intermediates.

Operational Safety: The Deprotection Hazard

Expertise Note: The most significant safety risk with Boc-aminomethyl cyclohexane is not the storage of the solid, but the deprotection step .

When removing the Boc group (typically using Trifluoroacetic Acid (TFA) or HCl in Dioxane), the reaction generates Isobutene (a highly flammable gas) and Carbon Dioxide .

Reaction Safety Protocol
  • Ventilation: All deprotection reactions must be performed in a functioning fume hood.

  • Pressure Management:

    • Never perform Boc deprotection in a tightly sealed vessel on a large scale. The generation of CO₂ and Isobutene causes rapid pressure buildup.

    • Use a bubbler or an open-top vessel with a drying tube.

  • Quenching: The resulting salt (e.g., aminomethyl cyclohexane TFA salt) will be acidic. Neutralization is exothermic; add base slowly at 0°C.

Toxicological Insights

While specific toxicological data for tert-butyl (cyclohexylmethyl)carbamate is limited, we can infer properties based on Structure-Activity Relationships (SAR) of the class.

EndpointData/PredictionMechanism
Acute Oral Toxicity Predicted LD50 > 2000 mg/kg (Rat)Carbamate protection reduces bioavailability of the toxic free amine.
Skin Corrosion Irritant (Not Corrosive)Masking of the basic nitrogen prevents chemical burns common with aliphatic amines.
Sensitization Potential SensitizerReactive intermediates in metabolism may haptenize proteins (common in linker chemistry).
Carcinogenicity No Data AvailableNo structural alerts for genotoxicity (Ames negative predicted).
Metabolic Pathway & Degradation

In vivo or environmental degradation leads to the hydrolysis of the carbamate.

Degradation BocCompound Boc-Aminomethyl Cyclohexane Hydrolysis Acidic Hydrolysis (Metabolic/Environmental) BocCompound->Hydrolysis Intermediates Unstable Carbamic Acid Hydrolysis->Intermediates Product1 Aminomethyl Cyclohexane (Free Base) Intermediates->Product1 Primary Toxicant Product2 CO2 + Isobutene (Gas) Intermediates->Product2

Figure 2: Degradation pathway yielding the primary toxicant (free amine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20588647, tert-Butyl (cyclohexylmethyl)carbamate. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyclohexanemethanamine (Free Amine Toxicity Data). Retrieved from [Link][2]

Sources

Engineering Rigidity: Novel Bifunctional Cyclohexane Scaffolds for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "escape from flatland" is no longer just a theoretical concept in medicinal chemistry—it is a mandate for survival in the clinic. While planar aromatic scaffolds have historically dominated library design, they often carry liabilities: poor solubility, metabolic susceptibility (CYP450 oxidation), and promiscuous binding.

This technical guide focuses on bifunctional cyclohexane scaffolds as high-value, Fsp³-rich replacements for phenyl rings. Unlike flexible alkyl chains, cyclohexanes offer defined exit vectors that can lock pharmacophores into bioactive conformations while improving physicochemical properties. We will dissect the structural rationale, provide a self-validating synthetic protocol for a 1,4-diamine scaffold (validated by AstraZeneca’s MALT1 program), and analyze the impact on potency and metabolic stability.

Part 1: Structural Rationale & Conformational Mechanics

The "Exit Vector" Advantage

Replacing a phenyl ring with a cyclohexane is not merely about increasing saturation; it is about geometry. Aromatic rings are planar (2D), whereas cyclohexanes exist in 3D chair conformations. This allows for precise control over the spatial orientation of substituents (exit vectors).

Scaffold TypeAromatic AnalogVector Angle (approx.)Dominant Conformation
1,4-trans-cyclohexane para-phenyl180° (Linear)Diequatorial (

)
1,4-cis-cyclohexane para-phenyl (kinked)~120° (Angled)Axial-Equatorial (

)
1,3-trans-cyclohexane meta-phenyl~120°Diequatorial (

)
1,2-trans-cyclohexane ortho-phenyl~60°Diequatorial (

)

Key Insight: The diequatorial preference of 1,4-trans-disubstituted cyclohexanes mimics the linear vector of a para-phenyl ring but adds significant bulk perpendicular to the vector, filling hydrophobic pockets more effectively than a flat ring.

Visualization: Conformational Locking

The following diagram illustrates the equilibrium between diaxial and diequatorial conformers in a 1,4-disubstituted system. In drug design, bulky substituents (


) drive the equilibrium toward the diequatorial form, effectively "locking" the distance between pharmacophores.

ConformationalAnalysis cluster_legend Design Implication Diaxial Diaxial Conformer (a,a) High Energy (Steric Clash) Vectors: Parallel but offset Transition Ring Flip Energy Barrier ~10 kcal/mol Diaxial->Transition Steric Strain Diequatorial Diequatorial Conformer (e,e) Thermodynamic Minimum Vectors: Linear (180°) Transition->Diequatorial Relaxation Note Bulky groups (R) force the Diequatorial state, locking the pharmacophore distance.

Figure 1: Conformational equilibrium of 1,4-disubstituted cyclohexanes. Bulky substituents drive the system toward the stable diequatorial state.

Part 2: The Self-Validating Synthetic System

To deploy these scaffolds, you need a robust, modular synthesis that allows for independent variation of both substituents. We present a protocol for the (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamine scaffold, a privileged structure in recent allosteric MALT1 inhibitors.

Protocol: Sequential Reductive Amination

This protocol uses 1,4-cyclohexanedione monoethylene ketal as a masked entry point, allowing sequential installation of two different amine partners.

Reagents:

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (CAS: 4746-97-8).

  • Reductant: Sodium triacetoxyborohydride (STAB) – preferred for maintaining slightly acidic pH which promotes imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic acid (AcOH).

Step-by-Step Workflow
  • First Reductive Amination (Ketal-Amine Formation)

    • Mix: 1.0 eq Ketone + 1.1 eq Amine (Ar¹-NH₂) in DCE.

    • Activate: Add 1.5 eq AcOH; stir 30 min to form imine/iminium.

    • Reduce: Add 1.5 eq STAB; stir at RT for 12-16 h.

    • Validation: LCMS should show M+1 for the secondary amine. Note: The ketal is stable under these conditions.

  • Ketal Deprotection (Ketone Regeneration)

    • Hydrolysis: Treat the intermediate with 2N HCl in THF/Water (1:1) at 60°C for 2 h.

    • Workup: Neutralize with NaHCO₃. This yields the 4-amino-cyclohexanone intermediate.[1]

    • Checkpoint: This intermediate can be isolated and stored.

  • Second Reductive Amination (Scaffold Completion)

    • Mix: 1.0 eq 4-amino-cyclohexanone + 1.2 eq Amine (Ar²-NH₂) in DCE.

    • Stereocontrol:

      • Thermodynamic Control (Trans-selective): Pre-equilibrate the imine for >2 hours before adding reductant. The bulky Ar¹ group will prefer the equatorial position; the incoming imine will also equilibrate to equatorial.

      • Kinetic Control (Cis-enriched): Use a bulky reductant at lower temperatures, though separation is often required.

    • Reduce: Add STAB.

SynthesisWorkflow cluster_stereo Stereochemical Outcome SM 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Reductive Amination (Ar1-NH2, STAB, AcOH) SM->Step1 Inter1 Intermediate: N-Aryl Ketal Amine Step1->Inter1 Step2 Step 2: Acidic Hydrolysis (HCl, THF/H2O) Inter1->Step2 Inter2 Intermediate: 4-Amino-Cyclohexanone Step2->Inter2 Step3 Step 3: Second Reductive Amination (Ar2-NH2, STAB) Inter2->Step3 Final Target Scaffold: (1s,4s)-N,N'-Diaryl-1,4-diamine Step3->Final StereoNote Trans (diequatorial) is thermodynamically favored. Cis/Trans separable by HPLC.

Figure 2: Modular synthesis of non-symmetrical 1,4-cyclohexane diamines via ketone unmasking.

Part 3: Medicinal Chemistry Application (Case Study)

Case Study: Allosteric MALT1 Inhibitors

Context: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key driver in B-cell lymphomas.[2][3][4][5] Traditional active-site inhibitors failed due to selectivity issues. Innovation: AstraZeneca researchers utilized a 1,4-cis-cyclohexane diamine scaffold to target an induced allosteric pocket (Trp580).

Why Cyclohexane? The cyclohexane core provided a critical "kink" (cis-configuration) that allowed the two aryl wings to wrap around the allosteric site, a geometry impossible with a planar phenyl linker. Furthermore, the sp³ core improved solubility compared to earlier aromatic lead compounds.

Comparative Data: Scaffold Impact

The table below highlights the advantages of the cyclohexane scaffold over a standard aromatic linker in the MALT1 series.

PropertyPhenyl Analog (Hypothetical)Cyclohexane Scaffold (Compound 8)Advantage
Geometry Planar (Flat)3D (Chair)Access to deep allosteric pockets
Solubility (µM) < 10 µM> 100 µMImproved oral bioavailability
Metabolic Stability Low (Aromatic oxidation)High (Blocked metabolic sites)Lower clearance (

)
Selectivity Low (Promiscuous)High (>100x vs other proteases)Reduced off-target toxicity

Data synthesized from AstraZeneca MALT1 discovery program findings [1].

Part 4: Physicochemical Profiling & Future Directions

The Fsp³ Effect

Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with higher clinical success rates. Cyclohexane scaffolds directly contribute to this by:

  • Disrupting Planarity: Reduces crystal packing energy, thereby improving solubility.

  • Reducing Lipophilicity: Aliphatic carbons generally contribute less to LogP than aromatic carbons (depending on substitution), improving Ligand Efficiency (LE).

Future Directions
  • Heterocyclic Scaffolds: Moving beyond carbocycles to piperidines and tetrahydropyrans to introduce polarity vectors directly into the ring.

  • Bicyclo[1.1.1]pentanes: As "super-stiff" bioisosteres for 1,4-cyclohexanes where even greater rigidity is required.

References

  • Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. Source: European Journal of Medicinal Chemistry (2022). URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (2009). URL:[Link]

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists. Source: Journal of Medicinal Chemistry (2025). URL:[Link]

  • Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. Source: Organic Letters (2020). URL:[Link]

Sources

literature reviews on 1,3-disubstituted cyclohexane building blocks

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic strategies, and medicinal applications of 1,3-disubstituted cyclohexane building blocks.

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Stereochemical Anomaly

In the toolkit of aliphatic scaffolds, the 1,3-disubstituted cyclohexane occupies a unique position. Unlike its 1,2- and 1,4-counterparts, where the trans isomer typically dominates stability via diequatorial positioning, the 1,3-system exhibits a "Cis-Preference."

For drug developers, this scaffold offers a specific vector geometry (approx. 109.5° dihedral projection) that is critical for:

  • Scaffold Hopping: Mimicking the spatial arrangement of 1,3-phenyl substituents while increasing solubility (sp³ vs sp²).

  • Peptidomimetics: Constraining

    
    -amino acid backbones (e.g., cis-3-aminocyclohexanecarboxylic acid).
    
  • Foldamers: Inducing specific secondary structures in synthetic oligomers.

This guide provides the theoretical grounding and practical protocols to utilize this building block effectively.

Conformational Analysis & Energetics

The Cis-Diequatorial Imperative

The conformational landscape of 1,3-disubstituted cyclohexanes is defined by the minimization of 1,3-diaxial interactions.

  • Cis-Isomer: The global minimum is the diequatorial (e,e) conformer. The alternative diaxial (a,a) conformer is severely destabilized by steric clash across the ring face.

  • Trans-Isomer: The ring flip interconverts two equivalent (or near-equivalent) conformers, both possessing one axial and one equatorial (a,e) substituent.

Consequently, the cis-isomer is thermodynamically more stable than the trans-isomer by approximately the value of the axial substituent's A-value (plus any specific solvation effects), typically 1.8–3.0 kcal/mol .

Quantitative Steric Parameters (A-Values)

To predict the conformational lock of a 1,3-scaffold, researchers must evaluate the A-values of substituents. In a trans-1,3-system, the substituent with the larger A-value will preferentially occupy the equatorial position.

Table 1: Conformational Energy Costs (A-Values) for Common Substituents

SubstituentA-Value (kcal/mol)Steric Implication in 1,3-Trans System
-H 0.00Reference
-OH 0.87Tolerates axial position if H-bonding exists
-NH₂ 1.20Moderate steric demand
-COOH 1.40Often directs crystallization
-CH₃ 1.74Significant driving force
-Ph 2.80Strong equatorial preference
-tBu > 4.90Conformational Anchor (Locks ring)
Visualization of Conformational Equilibrium

The following diagram illustrates the energy disparity between the cis and trans manifolds.

ConformationalAnalysis Cis_EE Cis-1,3 (e,e) Global Minimum (0 kcal/mol relative) Cis_AA Cis-1,3 (a,a) High Energy Severe 1,3-diaxial strain Cis_EE->Cis_AA Ring Flip (Disfavored) Trans_AE Trans-1,3 (a,e) Intermediate Energy (+ ~1.8 kcal/mol) Trans_EA Trans-1,3 (e,a) Intermediate Energy (Degenerate if R1=R2) Trans_AE->Trans_EA Ring Flip (Equilibrium)

Figure 1: Conformational equilibrium showing the thermodynamic superiority of the cis-diequatorial form.

Synthetic Methodologies

Accessing 1,3-disubstituted cyclohexanes with high stereocontrol requires bypassing the thermodynamic trap (if the trans isomer is desired) or exploiting symmetry (for the cis isomer).

Strategy A: Desymmetrization of Meso-Anhydrides

This is the gold standard for generating chiral cis-1,3-building blocks (e.g., amino acids or diesters).

  • Substrate: cis-1,3-Cyclohexanedicarboxylic anhydride (meso).

  • Reagent: Chiral alcohol (with organocatalyst) or enzyme (Lipase).

  • Outcome: Enantioenriched hemiester.

Strategy B: Directed Hydrogenation

Reduction of 3-substituted phenols or cyclohexenones using heterogeneous catalysts (Rh/C, Ru/C).

  • Conditions: High pressure H₂ often favors the cis isomer (kinetic control via face adsorption).

  • Limitation: Often yields mixtures requiring chromatographic separation.

Strategy C: C-H Functionalization (Modern)

Direct functionalization of cyclohexane rings at the meta-position using directing groups and transition metal catalysis (e.g., Pd(II)). This is an emerging field for late-stage diversification.

Synthetic Decision Tree

SynthesisDecision Start Target: 1,3-Disubstituted Cyclohexane Isomer Desired Stereochemistry? Start->Isomer Cis Cis (e,e) Isomer->Cis Thermodynamic Trans Trans (a,e) Isomer->Trans Kinetic/Specific Source Starting Material? Cis->Source Ketone Cyclohexenone Trans->Ketone Anhydride Meso-Anhydride Source->Anhydride Best for Chiral Phenol 3-Substituted Phenol Source->Phenol Hydrogenation (Rh/C) Desym Desym Anhydride->Desym Asymmetric Desymmetrization (Organocatalysis/Enzymatic) SoftEnol SoftEnol Ketone->SoftEnol Soft Enolization (Regioselective) Product1 Product1 Desym->Product1 Chiral Cis-Hemiester Product2 Product2 SoftEnol->Product2 Trans-Enriched

Figure 2: Strategic workflow for selecting the optimal synthetic route based on stereochemical targets.

Experimental Protocol: Synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic Acid

Rationale: This building block (Boc-cis-ACHC) is a critical


-amino acid scaffold for peptidomimetics. The synthesis utilizes the Curtius rearrangement on a desymmetrized hemiester.
Materials
  • cis-1,3-Cyclohexanedicarboxylic anhydride[1]

  • Quinidine (catalyst)

  • Methanol (nucleophile)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

Workflow
  • Desymmetrization:

    • Dissolve cis-1,3-cyclohexanedicarboxylic anhydride (1.0 eq) in dry toluene.

    • Add Quinidine (0.1 eq) and cool to -20°C.

    • Add MeOH (10 eq) dropwise. Stir for 24h.

    • Result: Enantioenriched monomethyl ester (90%+ ee).

  • Curtius Rearrangement:

    • Dissolve the hemiester in toluene.

    • Add TEA (1.1 eq) and DPPA (1.1 eq). Heat to 80°C for 2h (Caution: Gas evolution N₂).

    • Add excess tert-butanol and reflux for 12h.

  • Hydrolysis:

    • Treat the resulting ester-carbamate with LiOH in THF/H₂O.

    • Acidify carefully to pH 3–4.

    • Extract with EtOAc.

Data Validation
  • ¹H NMR (CDCl₃): Look for the diagnostic methine proton signal of the carbamate (approx. 3.5 ppm, broad multiplet) and the carboxylate methine (approx. 2.3 ppm).[2]

  • Stereochemistry Check: The coupling constants (

    
    ) of the methine protons should reflect axial-axial couplings (approx. 10-12 Hz) if the ring is locked, confirming the diequatorial placement of the bulky groups in the cis isomer.
    

Applications in Drug Discovery[3][4][5]

The "Spacer" Concept

The 1,3-cyclohexane scaffold provides a rigid spacer of approximately 4.5–5.0 Å between substituents. This matches the distance in meta-substituted benzenes but with distinct vectors:

  • Benzene: Flat, 120° angle.

  • Cyclohexane (1,3-cis): 3D, approx 109° projection, capable of projecting substituents into hydrophobic pockets that flat aromatics cannot reach.

Case Study: LTB4 Antagonists

Research into Leukotriene B4 (LTB4) antagonists utilized the 1,3-disubstituted cyclohexane to mimic the triene unit of the natural ligand. The cis-1,3-relationship was found to optimally position a carboxylic acid and a hydroxyl group to engage the BLTR receptor, improving metabolic stability over the natural polyene chain [1].

Peptidomimetics

The cis-3-aminocyclohexanecarboxylic acid (cis-ACHC) is used to create beta-peptides and foldamers . These oligomers adopt stable helical conformations (e.g., the "14-helix") that are resistant to proteolytic degradation, making them excellent candidates for antimicrobial peptide mimics [2].

References

  • Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. Journal of Medicinal Chemistry, 1999.

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Chemistry LibreTexts, 2022.

  • A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides. National Institutes of Health (PMC), 2009.

  • Table of A-Values for Cyclohexane Substituents. University of British Columbia (Handout).

  • Synthesis of cis-3-aminocyclohexanecarboxylic acid derivatives. ChemicalBook Entry & Protocols.

Sources

Methodological & Application

synthesis of peptidomimetics using tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Peptidomimetics using tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Introduction & Strategic Utility

In the landscape of modern drug discovery, the transition from flexible linear peptides to conformationally restricted peptidomimetics is a critical strategy for improving oral bioavailability, metabolic stability, and target affinity. tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS: 22713997 / 1788036-28-1 for specific isomers) represents a high-value bifunctional scaffold.[1][2][3]

Structurally, this molecule features a cyclohexane ring substituted at the 1- and 3-positions.[1] It acts as a


-amino acid mimetic  (specifically a 

-turn inducer or extended linker depending on stereochemistry).[1][2][3]

Key Chemical Advantages:

  • Entropy Reduction: The cyclohexane ring locks the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty upon binding to a protein target compared to flexible alkyl chains (e.g., GABA or 1,3-diaminopropane).[2]
  • Orthogonal Protection: The molecule possesses one free primary amine (aminomethyl group) and one Boc-protected secondary amine (carbamate).[1][2][3] This asymmetry allows for controlled, directional synthesis without the need for statistical deprotection steps.[2][3]

  • Metabolic Resistance: The non-natural carbocycle renders the resulting amide bonds resistant to standard proteases (trypsin/chymotrypsin).[2][3]

Stereochemical Considerations

Before initiating synthesis, the stereochemistry of the starting material determines the peptidomimetic architecture.

IsomerConformationApplication
cis-1,3 Diequatorial (favored) or DiaxialTurn Mimetics: Induces U-turns or

-turns, bringing N- and C-termini of attached peptides closer.[1][2]
trans-1,3 Equatorial/AxialExtended Linkers: Acts as a rigid spacer (approx. 5-6 Å) for PROTACs or fragment linking.[1][2][3]

Note: The 1,3-disubstituted cyclohexane with different substituents is chiral.[1][3][4] Unless using enantiopure starting material, coupling to chiral amino acids will result in diastereomers that may require HPLC separation.[2][3]

Experimental Workflows

Diagram 1: Strategic Synthesis Workflow

This flowchart illustrates the two primary routes: Solution Phase (for fragment-based design) and Solid Phase (for library generation).[1][2][3]

G Start Start: tert-Butyl N-[3-(aminomethyl) cyclohexyl]carbamate RouteA Route A: Solution Phase Start->RouteA RouteB Route B: Solid Phase (SPPS) Start->RouteB StepA1 1. Acylation of Free Amine (R-COOH + HATU) RouteA->StepA1 StepB1 1. Resin Loading (Reductive Amination) RouteB->StepB1 StepA2 2. Boc Deprotection (TFA/DCM) StepA1->StepA2 StepA3 3. Cyclization or Extension StepA2->StepA3 Product Final Peptidomimetic StepA3->Product StepB2 2. Peptide Elongation (Fmoc-SPPS) StepB1->StepB2 StepB3 3. Cleavage & Global Deprotection StepB2->StepB3 StepB3->Product

Caption: Dual-pathway strategy for integrating the cyclohexane scaffold into peptide backbones.

Detailed Protocols

Protocol A: Solution Phase Coupling (N-Terminal Extension)

Objective: To couple a carboxylic acid (e.g., Fmoc-AA-OH or a drug fragment) to the free aminomethyl group.[1][2]

Reagents:

  • Scaffold: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate (1.0 equiv)[1][2][3]

  • Carboxylic Acid Partner (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2]

  • Solvent: Anhydrous DMF or DCM[1][3][5]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 eq) and stir for 2 minutes to activate the ester.[2][3]

    • Why? Pre-activation minimizes racemization of the incoming amino acid.[2][3]

  • Coupling: Add the Scaffold (1.0 eq) dissolved in minimal DMF to the reaction mixture. Add the remaining DIPEA (1.5 eq).[1][2][3]

  • Reaction: Stir at room temperature under nitrogen for 2–4 hours.

  • Validation (TLC/LCMS): Monitor consumption of the amine. The product should show a mass shift of +[Acid - OH].[1][2][3]

    • TLC Stain: Ninhydrin will be negative (free amine consumed); Bromocresol Green will monitor the acid.[1][2][3]

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO3 (removes unreacted acid), and brine.[1][2][3] Dry over Na2SO4 and concentrate.

Protocol B: Boc Deprotection & Secondary Coupling

Objective: To expose the ring-bound amine for further extension.[1]

Reagents:

  • TFA (Trifluoroacetic acid)[1][2][3][5]

  • DCM (Dichloromethane)[1][2][3][5]

  • Scavenger (Triisopropylsilane - TIPS) optional, if sensitive side chains present[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A in DCM (volume V).

  • Acidolysis: Add an equal volume (V) of TFA. If the molecule contains oxidizable residues (Met, Trp), add 2.5% TIPS and 2.5% water.[2][3]

  • Reaction: Stir for 30–60 minutes.

    • Caution: Monitor closely.[1][2][3] Prolonged exposure can degrade sensitive peptide bonds, though the cyclohexane amide is stable.[2][3]

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.[1][2][3]

  • Salt Exchange: The product is a TFA salt. For the next coupling, ensure sufficient base (DIPEA) is used to neutralize this salt in situ, or perform an ion exchange using a basic resin.[2][3]

Protocol C: Urea-Linked Peptidomimetics

Objective: To create a urea linkage, often used to induce specific hydrogen-bonding networks.[1][2]

Reagents:

  • Isocyanate (R-N=C=O) OR 4-Nitrophenyl chloroformate[1][2][3]

  • Base: Triethylamine (TEA)[1][2][3]

Procedure:

  • Dissolve the Scaffold (free amine form) in DCM at 0°C.

  • Add TEA (1.5 eq).

  • Dropwise add the Isocyanate (1.0 eq).[1][2][3]

  • Allow to warm to RT. The reaction is usually rapid (<1 hour).[1][2][3]

  • Validation: LCMS will show the formation of the urea adduct (+MW of Isocyanate).

Data & Validation Standards

When characterizing the synthesized peptidomimetics, the following NMR signatures confirm the structure and conformation.

Feature1H NMR Signal (approx.)Diagnostic Value
Boc-CH3 1.44 ppm (Singlet, 9H)Confirms protection status.[1][2][3] Disappearance indicates successful Protocol B.
-CH2-NH- 2.9 - 3.1 ppm (Multiplet)The methylene protons adjacent to the free amine.[1][2][3] Shift downfield (~3.2-3.4 ppm) upon acylation.[1][2][3]
Ring Methine 3.5 - 3.8 ppm (Broad)The CH attached to the carbamate nitrogen.[1][2][3] Multiplicity helps distinguish cis (axial H) vs trans (equatorial H).[1][2][3]
Amide NH 7.0 - 8.5 ppm (Doublet/Triplet)Chemical shift temperature coefficient (ppb/K) indicates intramolecular H-bonding (Turn formation).[1][2][3]

Troubleshooting & Optimization

Issue: Low Yield in Coupling to Ring Amine (Post-Boc Removal)

  • Cause: The amine directly on the cyclohexane ring is sterically hindered (secondary amine adjacent to a ring).[2]

  • Solution: Switch from HATU to PyBOP or PyAOP .[1][2][3] Use microwave irradiation (50°C, 15 min) to drive the reaction.[2][3] Ensure the TFA salt is fully neutralized; consider using TMP (2,4,6-trimethylpyridine) as a non-nucleophilic base.[1][2][3]

Issue: Solubility Aggregation

  • Cause: Peptidomimetics with hydrophobic cores (like cyclohexane) can aggregate.[1][2][3]

  • Solution: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:[1][2][3]1) or add chaotropic salts (LiCl) during the coupling step.[1][2][3]

References

  • PubChem. tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Hanessian, S., et al. Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds.[2][3]Journal of Medicinal Chemistry. (General reference for cyclohexane scaffolds in peptidomimetics).

  • Marsault, E., & Peterson, M. L. Macrocycles are great little shapes: chemistry and biology of cyclic peptides.[2][3]Journal of Medicinal Chemistry, 54(7), 1961-2004.[1][2][3] (Context for using diamine linkers in macrocyclization).

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.Pharmaceuticals, 14(5), 449.[1][2][3] Available at: [Link][1][2][3]

Sources

Application Notes and Protocols for the Selective Deprotection of Boc-Protected Cyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Cyclohexylamines and the Nuances of Boc Deprotection

Cyclohexylamines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their rigid, alicyclic framework can impart desirable properties such as enhanced metabolic stability, improved receptor binding, and controlled lipophilicity. In the course of multi-step organic synthesis, the amine functionality of these valuable building blocks must often be temporarily masked to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a workhorse protecting group for amines due to its general stability under a wide range of reaction conditions, including exposure to many nucleophiles and basic conditions.[1][2][3]

The removal of the Boc group, or deprotection, is typically accomplished under acidic conditions.[4][5][6] The generally accepted mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][7][8] This carbamic acid readily decarboxylates to release the free amine and carbon dioxide gas.[5][7][8] While seemingly straightforward, the deprotection of Boc-protected cyclohexylamines can present challenges, particularly when the substrate is sensitive to harsh acidic conditions or contains other acid-labile functional groups. Therefore, a nuanced understanding of various deprotection protocols is essential for the modern synthetic chemist to achieve high yields and purity.

This application note provides a detailed guide to selective Boc deprotection strategies for cyclohexyl carbamates, ranging from standard acidic methods to milder, more specialized protocols. Each section includes a discussion of the underlying chemical principles, step-by-step experimental procedures, and expert insights to guide researchers in selecting the optimal conditions for their specific synthetic challenges.

Decision Framework for Selecting a Boc Deprotection Protocol

The choice of a Boc deprotection method is not a one-size-fits-all decision. It is dictated by the overall molecular architecture, the presence of other functional groups, and the desired final salt form of the amine. Below is a decision-making workflow to guide the selection process.

Deprotection_Decision_Flowchart start Start: Boc-Cyclohexylamine Substrate acid_stability Is the substrate stable to strong acid? start->acid_stability standard_acid Standard Acidic Deprotection (TFA or HCl) acid_stability->standard_acid Yes mild_acid Mild Acidic or Lewis Acid Conditions acid_stability->mild_acid No end Deprotected Cyclohexylamine standard_acid->end Proceed other_sensitive_groups Other sensitive groups present? mild_acid->other_sensitive_groups oxalyl_chloride Oxalyl Chloride / MeOH oxalyl_chloride->end Proceed fecl3 FeCl3 Catalysis fecl3->end Proceed thermal Thermal Deprotection (Refluxing H2O) thermal->end Proceed other_sensitive_groups->oxalyl_chloride Ester present other_sensitive_groups->fecl3 Orthogonal protection needed other_sensitive_groups->thermal Green Chemistry approach

Caption: A flowchart to guide the selection of an appropriate Boc deprotection protocol.

I. Standard Acidic Deprotection Protocols

Acid-catalyzed cleavage is the most common and widely employed method for removing the Boc group.[8] Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice due to their efficacy and the volatile nature of the byproducts, which simplifies product isolation.[5]

A. Mechanism of Acid-Catalyzed Boc Deprotection

The accepted mechanism for acid-catalyzed Boc deprotection proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5][8]

  • Formation of a tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[5][7]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[5][7]

Acidic_Deprotection_Mechanism reactant Boc-NH-R intermediate1 Protonated Carbamate reactant->intermediate1 + H⁺ protonation Protonation (Carbonyl Oxygen) carbamic_acid Carbamic Acid (R-NH-COOH) intermediate1->carbamic_acid Loss of (CH₃)₃C⁺ tbutyl_cation tert-Butyl Cation ((CH₃)₃C⁺) intermediate1->tbutyl_cation fragmentation Fragmentation amine Free Amine (R-NH₂) carbamic_acid->amine - CO₂ co2 CO₂ carbamic_acid->co2 decarboxylation Decarboxylation protonated_amine Amine Salt (R-NH₃⁺ X⁻) amine->protonated_amine + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally applicable protocol for the removal of the Boc group.

Materials:

  • Boc-protected cyclohexylamine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected cyclohexylamine (1.0 equiv.) in anhydrous DCM to a concentration of 0.1–0.5 M in a round-bottom flask.[5]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A typical final concentration of TFA ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[5]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.[4]

  • The resulting crude amine trifluoroacetate salt can often be used directly in the next step or purified further by precipitation from a non-polar solvent like diethyl ether.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

An excellent alternative to TFA, often yielding the crystalline hydrochloride salt of the amine which can be easily isolated by filtration.

Materials:

  • Boc-protected cyclohexylamine

  • 4M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend or dissolve the Boc-protected cyclohexylamine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[9]

  • If the product precipitates, it can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum.

  • If the product remains in solution, the solvent can be removed in vacuo to yield the crude amine hydrochloride salt.

II. Mild and Selective Deprotection Protocols

For substrates containing acid-sensitive functional groups (e.g., other protecting groups like tert-butyl esters, acetals), milder deprotection conditions are necessary to achieve selectivity.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

This method offers a mild alternative for the deprotection of the N-Boc group and has been successfully applied to tert-butyl N-(cyclohexyl)carbamate.[1][10] The reaction is thought to proceed through the in situ generation of HCl, although a more complex mechanism involving the electrophilic character of oxalyl chloride has also been postulated.[1]

Materials:

  • Boc-protected cyclohexylamine

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Dry round-bottom flask

  • Magnetic stirrer

  • Syringe or micropipette

Procedure:

  • In a dry round-bottom flask, dissolve the Boc-protected cyclohexylamine (1.0 equiv.) in anhydrous methanol (to a concentration of ~0.1-0.2 M).[1]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) to the solution via syringe or micropipette.[1] An immediate temperature increase may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[1][9]

  • Upon completion, slowly add deionized water to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).[1]

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1] The crude product may require further purification by flash column chromatography.

Protocol 4: Iron(III)-Catalyzed Deprotection

The use of iron(III) salts, such as FeCl₃, provides a sustainable, catalytic, and practical method for the selective removal of the Boc group.[11] This method is particularly attractive due to the low cost, abundance, and low toxicity of iron.[11] It has been shown to be effective for the deprotection of N-Boc in the presence of other protecting groups like Cbz.[11]

Materials:

  • Boc-protected cyclohexylamine

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected cyclohexylamine (1.0 equiv.) in an anhydrous solvent in a round-bottom flask.

  • Add a catalytic amount of anhydrous FeCl₃ (e.g., 10-30 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is typically worked up by adding an aqueous solution of a chelating agent (e.g., EDTA) or a mild base to precipitate the iron salts.

  • Filter the mixture and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate to yield the crude product.

Protocol 5: Thermal Deprotection in Water

For a "green chemistry" approach, heating the Boc-protected amine in water at reflux can effect deprotection without the need for any acid or catalyst.[3][8] This method is surprisingly effective for a range of substrates.

Materials:

  • Boc-protected cyclohexylamine

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Suspend the Boc-protected cyclohexylamine (1.0 equiv.) in deionized water in a round-bottom flask.[8]

  • Heat the mixture to reflux (100 °C) with vigorous stirring.[8]

  • Monitor the reaction by TLC. The reaction is often complete within 15 minutes to a few hours.[8][9]

  • Cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Comparative Overview of Deprotection Protocols

Method Reagents Typical Conditions Advantages Disadvantages Yield (General)
TFA/DCM Trifluoroacetic Acid, Dichloromethane0 °C to RT, 0.5-4 h[5]Fast, reliable, volatile byproducts[5]Harshly acidic, not suitable for acid-sensitive groups, TFA can be difficult to remove completely>95%
HCl/Dioxane Hydrochloric Acid in 1,4-DioxaneRT, 1-12 h[9]Often yields crystalline HCl salt, easy product isolationCorrosive, can be slower than TFA>90%
Oxalyl Chloride/MeOH Oxalyl Chloride, MethanolRT, 1-4 h[1]Mild, suitable for some acid-sensitive substrates[1]Oxalyl chloride is toxic and moisture-sensitive, may form byproducts55-90%[1]
FeCl₃ Catalysis Iron(III) ChlorideRT to gentle heatCatalytic, sustainable, mild, selective[11]Requires anhydrous conditions, workup can be more involvedHigh to quantitative
Thermal (H₂O) Deionized WaterReflux (100 °C), 15 min - hours[8]Environmentally friendly, no additional reagents required[3]High temperature may not be suitable for all substrates, may not be effective for all substratesHigh to quantitative[3]

Conclusion

The selective deprotection of Boc-protected cyclohexylamines is a critical transformation in modern organic synthesis. While standard acidic protocols using TFA or HCl remain the go-to methods for robust substrates, a growing number of milder and more selective alternatives are available for complex and sensitive molecules. The choice of deprotection strategy should be carefully considered based on the specific substrate and the overall synthetic plan. The protocols detailed in this application note provide researchers, scientists, and drug development professionals with a range of reliable options to effectively unmask the valuable cyclohexylamine moiety, paving the way for the successful synthesis of target molecules.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Available at: [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ResearchGate. (2020, June 12). (PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available at: [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

Sources

reductive amination conditions for 3-(aminomethyl)cyclohexyl carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimizing Reductive Amination Conditions for the Synthesis of N-Substituted 3-(Aminomethyl)cyclohexyl Carbamate Derivatives

Abstract

Reductive amination stands as a cornerstone transformation in medicinal chemistry and drug development, offering a robust and versatile method for synthesizing secondary and tertiary amines.[1][2] This application note provides a comprehensive guide to the reductive amination of 3-(aminomethyl)cyclohexyl carbamate, a key intermediate in the synthesis of complex molecules. We will delve into the mechanistic rationale behind reagent selection, focusing on the superior performance of sodium triacetoxyborohydride (NaBH(OAc)₃) for its mildness and selectivity.[3] This document furnishes drug development professionals and researchers with detailed, field-proven protocols, optimization parameters, and troubleshooting guidance to ensure high-yield, clean, and reproducible synthesis of N-alkylated cyclohexylamine derivatives.

Introduction: The Strategic Importance of Reductive Amination

The formation of the carbon-nitrogen bond is fundamental to the synthesis of a vast array of pharmaceuticals and bioactive molecules. Reductive amination, which converts a carbonyl group and an amine into a more complex amine via an intermediate imine or iminium ion, is a preferred method due to its efficiency and operational simplicity.[2] The reaction is often performed in a one-pot, or direct, procedure where the amine, carbonyl compound, and reducing agent are combined.[2]

The success of a one-pot reductive amination hinges on the choice of reducing agent. The agent must exhibit high chemoselectivity, reducing the transiently formed protonated imine (iminium ion) significantly faster than the starting carbonyl compound.[1] While various hydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃), also known as STAB-H, has emerged as the reagent of choice.[1][4] The electron-withdrawing acetate groups moderate the hydride's reactivity, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion intermediate.[1] This selectivity minimizes side reactions, such as the reduction of the carbonyl starting material to an alcohol, thereby simplifying purification and improving yields.[3]

This guide focuses on the application of this robust methodology to 3-(aminomethyl)cyclohexyl carbamate. The primary amine of the aminomethyl group serves as the nucleophile, while the carbamate moiety acts as a stable protecting group for another nitrogen atom within the molecule, remaining inert under the mild reductive amination conditions.

Mechanistic Insights & Reagent Rationale

The reductive amination process occurs in two principal stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The primary amine of 3-(aminomethyl)cyclohexyl carbamate performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This forms a carbinolamine intermediate, which then dehydrates to form an imine.[5][6] In the typically neutral or weakly acidic conditions of the reaction, this imine is protonated to form a highly electrophilic iminium ion.[5][7]

  • Hydride Reduction: The selective reducing agent, NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[1]

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Amine 3-(Aminomethyl)cyclohexyl Carbamate (Amine) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Carbinolamine Imine Imine Carbinolamine->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (Acidic Trace) Iminium->Iminium_ref Reduction STABH NaBH(OAc)₃ (STAB-H) Product N-Substituted Product (Secondary/Tertiary Amine) STABH->Product Hydride Transfer

Caption: Mechanism of one-pot reductive amination.

Core Reagent Selection:
  • Reducing Agent - Sodium Triacetoxyborohydride (STAB-H): As discussed, its mild nature and selectivity are paramount. It is less sensitive to moisture than NaBH₄ and less toxic than sodium cyanoborohydride (NaBH₃CN). It is effective across a wide range of aldehydes and ketones, including aliphatic and aromatic substrates.[3]

  • Solvents: Aprotic solvents are preferred as STAB-H can react with protic solvents like methanol.[8]

    • 1,2-Dichloroethane (DCE): Often the solvent of choice, promoting good solubility and reaction rates.[3][4]

    • Dichloromethane (DCM): A common and effective alternative to DCE.

    • Tetrahydrofuran (THF): Another viable option, though reactions may be slightly slower compared to chlorinated solvents.[3]

  • Acid Catalyst (Optional): For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid (AcOH) can accelerate the formation of the iminium ion, thereby increasing the overall reaction rate.[3][4] For most aldehydes, this is not necessary.[4]

Experimental Protocol: Synthesis of Benzyl-[3-(benzylaminomethyl)cyclohexyl]carbamate

This protocol details the reductive amination of a generic 3-(aminomethyl)cyclohexyl carbamate with benzaldehyde as a representative electrophile.

Materials and Reagents:
  • 3-(Aminomethyl)cyclohexyl carbamate (1.0 eq)

  • Benzaldehyde (1.05 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB-H) (1.3 - 1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen line for inert atmosphere

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-(aminomethyl)cyclohexyl carbamate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a solution or suspension (approx. 0.1-0.2 M).

  • Addition of Carbonyl: Add benzaldehyde (1.1 eq) to the mixture via syringe. Stir the resulting mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the flask in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM or DCE.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzylated product.

G start Start setup 1. Combine amine and solvent (DCE) under inert atmosphere. start->setup add_carbonyl 2. Add aldehyde/ketone. Stir for 20-30 min. setup->add_carbonyl add_stab 3. Add NaBH(OAc)₃ in portions. add_carbonyl->add_stab react 4. Stir at room temperature. Monitor via TLC/LC-MS. add_stab->react quench 5. Quench with sat. NaHCO₃ (aq). react->quench extract 6. Extract with DCM/DCE. quench->extract wash 7. Wash organic layer with NaHCO₃ and brine. extract->wash dry 8. Dry (MgSO₄) and concentrate. wash->dry purify 9. Purify via column chromatography. dry->purify end Pure Product purify->end

Caption: Experimental workflow for reductive amination.

Optimization and Data Summary

The conditions provided in the protocol are robust for a wide range of substrates. However, optimization may be required for particularly challenging transformations. Key parameters are summarized below.

ParameterRecommended RangeRationale & Notes
Amine:Carbonyl Ratio 1 : 1.05 - 1.2A slight excess of the carbonyl component can help drive the reaction to completion.
Equivalents of NaBH(OAc)₃ 1.3 - 1.5An excess is required to ensure full reduction of the iminium intermediate.
Solvent DCE, DCM, THFDCE is generally preferred for its performance.[3][4]
Temperature Room Temp. - 40 °CMost reactions proceed efficiently at ambient temperature. Gentle heating may be required for hindered substrates.
Reaction Time 2 - 24 hoursHighly dependent on the reactivity of the amine and carbonyl partners. Monitor by TLC or LC-MS.
Additive (for ketones) 0 - 1.0 eq Acetic AcidCatalytic amounts of AcOH can accelerate slow reactions with ketones.[4]

Troubleshooting

  • Problem: Low or no conversion; starting materials recovered.

    • Possible Cause: Insufficiently reactive carbonyl (especially ketones); poor quality of NaBH(OAc)₃.

    • Solution: Add a catalytic amount of acetic acid to accelerate iminium formation.[3] Use a fresh bottle of NaBH(OAc)₃. Consider gentle heating (e.g., 40 °C).

  • Problem: Formation of alcohol byproduct from carbonyl reduction.

    • Possible Cause: The reducing agent is too reactive, or the imine formation is too slow.

    • Solution: This is rare with NaBH(OAc)₃ but could indicate a reagent quality issue. Ensure the reaction is not overly concentrated.

  • Problem: Over-alkylation (for primary amines reacting with aldehydes).

    • Possible Cause: The secondary amine product reacts with another equivalent of the aldehyde.

    • Solution: Use a controlled stoichiometry of the aldehyde (closer to 1.0 eq). Alternatively, a stepwise procedure (imine formation in methanol followed by reduction with NaBH₄) can be employed to mitigate this issue.[4]

Conclusion

The reductive amination of 3-(aminomethyl)cyclohexyl carbamate using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of diverse N-substituted derivatives. The mild reaction conditions tolerate the carbamate protecting group and provide excellent yields with a broad range of aldehyde and ketone substrates. The one-pot procedure detailed herein offers operational simplicity and is amenable to both small-scale library synthesis and larger-scale production, making it an invaluable tool for researchers in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • TINIBA, et al. (2022). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • van der Graaff, W. D. (2018). Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • Jagadeesh, R. V., et al. (2019). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry. [Link]

  • Afanasyev, O. I., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

  • Van der Mauten, P., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]

Sources

Strategic Utilization of tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate as a Rigid Linker Scaffold

[1][2][3]

Abstract

This guide details the application of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS: 1222709-27-4 for trans-isomer) as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD).[1][2][3] Unlike flexible polyethylene glycol (PEG) or alkyl chain linkers, this cyclohexane-based scaffold introduces critical conformational rigidity, reducing the entropic penalty of ternary complex formation. This protocol outlines the structural logic, stepwise synthetic manipulation, and quality control measures required to integrate this linker into high-value pharmacological assets.

Introduction: The Case for Rigid Linkers

In the development of bifunctional molecules like PROTACs, the linker is not merely a connector; it is a determinant of pharmacological efficacy.[2][3][4] Traditional flexible linkers (PEGs, linear alkyls) often suffer from "linker collapse" or high entropic costs upon binding.[2][3]

Why use tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate?

  • Conformational Restriction: The cyclohexane ring locks the exit vectors of the attached ligands, potentially freezing the molecule in a bioactive conformation that favors cooperativity between the E3 ligase and the Target Protein (POI).[2][3]

  • Orthogonal Reactivity: The molecule features two distinct amine environments:[2][3]

    • Free Amine: A primary aminomethyl group (

      
      ) ready for immediate coupling.[1][2][3]
      
    • Protected Amine: A secondary carbamate (

      
      ) attached directly to the ring, serving as a latent attachment point.[2][3]
      
  • Metabolic Stability: Cyclohexane rings are generally more resistant to oxidative metabolism compared to long alkyl or PEG chains.[2][3]

Chemical Architecture & Properties[2][3]

PropertySpecification
IUPAC Name tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
Molecular Formula

Molecular Weight 228.33 g/mol
Stereochemistry Available as cis, trans, or mixture.[1][2][3] (Trans is preferred for extended linear geometries).[2][3]
Solubility Soluble in DCM, MeOH, DMSO, DMF.[3] Sparingly soluble in water.[2][3]
pKa (Free Amine) ~10.5 (Typical for primary aliphatic amines)
Storage 2–8°C, Desiccated.[3] Hygroscopic; absorbs

from air.[2][3]
Structural Visualization

The following diagram illustrates the strategic difference between the two amine positions.

MoleculeStructurecluster_0tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamateCyclohexaneCyclohexane Core(Rigid Scaffold)FreeAmineFree Aminomethyl Group(-CH2-NH2)High ReactivityLess Steric HindranceCyclohexane->FreeAminePosition 3ProtectedAmineBoc-Protected Ring Amine(-NH-Boc)Latent ReactivityHigh Steric HindranceCyclohexane->ProtectedAminePosition 1

Figure 1: Functional group analysis showing the orthogonal reactivity design.

Experimental Protocol: PROTAC Synthesis Workflow

This protocol describes the synthesis of a PROTAC degrader using this linker. The workflow is designed to couple the E3 Ligase Ligand (e.g., Thalidomide derivative) first, followed by the Warhead (POI Ligand), although the order can be reversed based on moiety stability.[3]

Phase A: Coupling of the First Ligand (Free Amine)

Objective: Attach the carboxylic acid-functionalized Ligand A to the free aminomethyl group.[1][2][3]

Reagents:

  • Ligand A-COOH (1.0 equiv)[2][3]

  • Linker Scaffold (1.1 equiv)[2][3]

  • HATU (1.2 equiv)[2][3]

  • DIPEA (3.0 equiv)[2][3]

  • Solvent: Anhydrous DMF or DCM[1][3]

Procedure:

  • Activation: Dissolve Ligand A-COOH and HATU in anhydrous DMF under

    
     atmosphere. Stir for 5 minutes to form the activated ester.
    
  • Addition: Add DIPEA, followed immediately by tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate.

    • Note: The free aminomethyl group is highly nucleophilic and unhindered; reaction is typically fast (1–2 hours).[2][3]

  • Monitoring: Monitor by LC-MS for the formation of the Intermediate-Boc species (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Phase B: Boc Deprotection

Objective: Reveal the secondary ring amine for the second coupling.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[2][3]

  • Solvent: DCM (if using TFA)[1][3]

Procedure:

  • Dissolve the Intermediate-Boc in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).[2][3]

  • Stir at Room Temperature for 1–2 hours.

  • Critical Step: Monitor complete disappearance of the Boc group by LC-MS (Loss of -100 Da or -56 Da depending on fragmentation).[1][2][3]

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2][3] The product is now a TFA salt.[2]

Phase C: Coupling of the Second Ligand (Ring Amine)

Objective: Attach Ligand B-COOH to the newly liberated ring amine.[1][2][3]

Reagents:

  • Ligand B-COOH (1.0 equiv)[1][2][3]

  • Intermediate-NH2 (TFA salt) (1.0 equiv)[1][2][3]

  • PyBOP or COMU (1.2 equiv) (Stronger coupling agents recommended for secondary amines)[2][3]

  • DIPEA (5.0 equiv) (Extra base required to neutralize TFA salt)[2][3]

Procedure:

  • Dissolve Ligand B-COOH and coupling agent in DMF.[1][2][3]

  • Add DIPEA to the solution.[2][3]

  • Add the Intermediate-NH2 (TFA salt).[1][2][3]

  • Optimization: The ring amine is sterically hindered (directly attached to the cyclohexane).[2][3] Heating to 40°C or prolonged reaction times (12–16 h) may be required.[2][3]

  • Purification: Final purification via Preparative HPLC.

Synthetic Logic Diagram

SynthesisWorkflowcluster_inputsLinkerLinker Scaffold(Free -CH2NH2 / -NHBoc)Step1STEP 1: Amide Coupling(HATU, DIPEA, DMF)Linker->Step1LigandALigand A-COOH(e.g., E3 Ligase Binder)LigandA->Step1Intermediate1Intermediate A(Ligand A - Linker - NHBoc)Step1->Intermediate1Step2STEP 2: Boc Deprotection(TFA/DCM or HCl/Dioxane)Intermediate1->Step2Intermediate2Intermediate B(Ligand A - Linker - NH2 Salt)Step2->Intermediate2Step3STEP 3: Sterically Demanding Coupling(PyBOP, High Base, Potential Heat)Intermediate2->Step3LigandBLigand B-COOH(e.g., Warhead)LigandB->Step3FinalProductFINAL PROTAC(Ligand A - Rigid Linker - Ligand B)Step3->FinalProduct

Figure 2: Stepwise synthetic workflow for generating heterobifunctional degraders.

Quality Control & Characterization

Trustworthiness in the protocol relies on rigorous verification at specific checkpoints.[2][3]

NMR Validation
  • Proton NMR (

    
    ): 
    
    • Boc Group: Strong singlet at

      
       ppm (9H).[2][3]
      
    • Cyclohexane Ring: Multiplets between

      
       ppm.[1][2][3] The splitting pattern confirms the cis/trans isomerism (axial vs. equatorial protons).[2][3]
      
    • Aminomethyl Methylene: Doublet or multiplet at

      
       ppm.[1][2][3]
      
  • Checkpoint: Upon deprotection, the Boc singlet (1.44 ppm) must vanish completely.[3]

Kaiser Test (Ninhydrin)[2]
  • Applicability: Useful if performing solid-phase synthesis.[1][2][3]

  • Result: The starting material (free primary amine) gives a Blue result.[2][3] The Intermediate-Boc (no free primary amine) gives a Yellow/Colorless result.[1][2][3]

LC-MS Purity
  • Requirement: >95% purity by UV (254 nm) and ELSD before biological testing.

  • Common Impurity: Incomplete coupling at the sterically hindered ring amine (Step 3).[2][3] Look for the mass of the unreacted Intermediate-NH2.[1][2][3]

Strategic Considerations: Linkerology

When should you choose this linker over a standard PEG?

FeaturePEG LinkerCyclohexane Linker (This Protocol)
Flexibility High (Floppy)Low (Rigid)
Entropy Cost High (Must freeze many rotatable bonds)Low (Pre-organized)
Solubility High (Hydrophilic)Moderate (Lipophilic)
Permeability Low to ModerateModerate to High (More drug-like)
Metabolism Oxidative cleavage possibleStable

Expert Insight: Use this linker when your initial PEG-based PROTAC shows weak degradation despite good binary binding affinity.[1][2][3] The rigidity can force the formation of a productive Ternary Complex that a flexible PEG cannot stabilize.[2][3]

References

  • Burslem, G. M., & Crews, C. M. (2020).[2][3] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1][2][3][5] Cell, 181(1), 102–114.

  • Maple, H. J., et al. (2012).[2][3] Automated chemical synthesis of peptidic PROTACs. Bioorganic & Medicinal Chemistry Letters, 22(15), 4869-4872.[2][3] (Demonstrates solid-phase linker strategies).

  • Testa, A., et al. (2020).[2][3] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Journal of Organic Chemistry. (Discusses rigid cyclic scaffolds in medicinal chemistry).

  • PubChem Compound Summary. (2023). tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate.[1][2][3][6][7] CID 135394115.[2][3] [2][3]

  • Enamine Building Blocks. (2023). Diamine Linkers for PROTACs.

amide coupling reactions with free aminomethyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling with Free Aminomethyl Scaffolds

Abstract & Scope

This guide addresses a specific but critical challenge in medicinal chemistry: the acylation of free aminomethyl groups (


). Unlike 

-amino acids, aminomethyl groups are highly basic (

) and sterically unhindered. While their high nucleophilicity suggests rapid reaction rates, experimental failure often stems from three overlooked factors:
  • Protonation State: Incomplete neutralization of the ammonium salt form.

  • Over-Acylation: Formation of imides due to high nucleophilicity.

  • Solubility Mismatches: The polarity difference between the free amine and the lipophilic acid partner.

This note provides two distinct protocols: a High-Throughput Discovery Protocol (HATU/COMU) for milligram-scale synthesis, and a Scalable "Green" Protocol (T3P) that eliminates chromatographic purification.

Mechanistic Insight & Reagent Selection

The choice of coupling reagent dictates the purification strategy. For aminomethyl scaffolds, we prioritize reagents that minimize "guanidinylation" (a side reaction with uronium salts) and facilitate the removal of byproducts.

Comparative Reagent Matrix
FeatureHATU (Discovery Standard)T3P (Process/Scale-Up)COMU (Modern Alternative)
Mechanism O-acylisourea / Active EsterCyclic Anhydride ActivationOxyma-based Uronium
Reactivity Extremely HighModerate to HighHigh (Comparable to HATU)
Byproducts Tetramethylurea (Water-soluble but hard to extract)Water-soluble phosphatesWater-soluble urea
Epimerization Low (with base control)Lowest (Ideal for chiral acids)Low
Purification Requires ChromatographyAqueous Extraction Only Extraction or Chromatography
Green Rating Red (DMF solvent usually required)Green (Works in EtOAc/MeTHF)Green (Safer than HATU)
Visualizing the Activation Pathway

The following diagram illustrates the divergent pathways of activation. Note how T3P drives the reaction through a cyclic anhydride intermediate, releasing harmless water-soluble byproducts.[1]

AmideCouplingMechanism cluster_HATU HATU/COMU Pathway cluster_T3P T3P Pathway (Green) Start Carboxylic Acid (R-COOH) Base Base (DIPEA/NMM) Deprotonation Start->Base HATU Reagent: HATU/COMU Base->HATU T3P Reagent: T3P (Propylphosphonic Anhydride) Base->T3P ActiveEster Active Ester (OBt/Oxyma) HATU->ActiveEster Fast Activation Product Amide Product + Water Soluble Byproducts ActiveEster->Product Nucleophilic Attack MixedAnh Mixed Anhydride Intermediate T3P->MixedAnh Slow Activation MixedAnh->Product High Selectivity Amine Free Aminomethyl (R'-CH2-NH2) Amine->ActiveEster Amine->MixedAnh

Caption: Divergent activation mechanisms. T3P proceeds via a mixed anhydride, while HATU forms an active ester. Both pathways converge on the amide product but yield different byproducts.

Protocol A: High-Throughput Discovery (HATU/COMU)

Best for: Small scale (<50 mg), difficult substrates, or when yield is the only priority.

The "Self-Validating" System
  • Checkpoint 1 (pH): Aminomethyl salts (HCl/TFA) are acidic. You must verify the reaction mixture pH is >8 using wet pH paper after adding the base. If not, the amine is protonated and inert.

  • Checkpoint 2 (Color): HATU reactions typically turn yellow upon activation. If the solution remains colorless or turns dark brown immediately, check reagent quality.

Step-by-Step Procedure
  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Avoid DCM if the amine salt is insoluble.

  • Activation: Add HATU or COMU (1.1 equiv) followed by DIPEA (1.5 equiv). Stir for 2 minutes.

    • Why? Pre-activation ensures the active ester forms before the highly nucleophilic amine is introduced, reducing potential dimerization.

  • Amine Addition: Add the Aminomethyl component (1.1 equiv).

  • pH Adjustment (Critical): Add additional DIPEA (1.5 - 2.0 equiv).

    • Validation: Spot an aliquot on wet pH paper. It must read pH 8-9. If pH < 8, the reaction will stall.

  • Reaction: Stir at Room Temperature for 1-2 hours.

    • Monitoring: LCMS should show complete conversion.

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash with saturated

      
       (removes unreacted amine), saturated 
      
      
      
      (removes unreacted acid/HOBt), and Brine.
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove tetramethylurea byproducts.

Protocol B: Scalable "Green" Synthesis (T3P)

Best for: Scale-up (>100 mg), avoiding chromatography, and preventing epimerization.

The "Self-Validating" System
  • Checkpoint 1 (Solvent): T3P is supplied in EtOAc or DMF.[2] Use EtOAc or 2-MeTHF as the reaction solvent to facilitate the aqueous wash workup.

  • Checkpoint 2 (Order of Addition): Unlike HATU, add T3P last . T3P requires the base to be present to drive the anhydride formation without degrading the reagent.

Step-by-Step Procedure
  • Dissolution: Combine Carboxylic Acid (1.0 equiv) and Aminomethyl component (1.1 equiv) in Ethyl Acetate or 2-MeTHF (0.2 M).

    • Note: If the amine salt is insoluble in EtOAc, add a minimum amount of DMF to solubilize it, but keep EtOAc as the main carrier.

  • Base Addition: Add DIPEA or N-Methylmorpholine (NMM) (3.0 - 4.0 equiv).

    • Why High Base? You need to neutralize the amine salt (1 eq), the acid (1 eq), and the HCl byproduct generated by T3P hydrolysis (2 eq).

  • Reagent Addition: Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise at 0°C (optional) or RT.

  • Reaction: Stir at Room Temperature for 2-12 hours.

    • Note: T3P is slower than HATU. If conversion is low after 4 hours, heat to 40-50°C. T3P is thermally stable.

  • Workup (The "Magic" Step):

    • No Chromatography Needed: Add water to the reaction mixture.

    • Separate layers.[2] The organic layer contains the product.

    • Wash Organic Layer:

      • Water (Removes T3P phosphate byproducts).[1][2]

      • 0.5 M HCl (Removes unreacted amine and DIPEA).

      • 1 M NaOH (Removes unreacted carboxylic acid).

      • Brine .

  • Isolation: Dry and concentrate. The residue is typically >95% pure amide.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failures.

OptimizationWorkflow Problem Low Yield / Impurity CheckLCMS Analyze LCMS Problem->CheckLCMS SM_Remaining Starting Material Remaining CheckLCMS->SM_Remaining Byproducts Wrong Mass Observed CheckLCMS->Byproducts CheckpH Check pH Is it > 8? SM_Remaining->CheckpH OverAcylation M+Mass(Acid) (Imide Formation) Byproducts->OverAcylation AddBase Add DIPEA Restart CheckpH->AddBase No (Acidic) CheckSterics Steric Hindrance? CheckpH->CheckSterics Yes (Basic) HeatT3P Switch to T3P Heat to 60°C CheckSterics->HeatT3P ReduceReagent Reduce Reagent to 1.0 eq Add dropwise OverAcylation->ReduceReagent

Caption: Troubleshooting logic flow. Identifying whether the issue is kinetic (SM remaining) or selectivity (Byproducts) directs the optimization strategy.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

    • Key Insight: Establishes T3P as the superior reagent for scale-up due to w
  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

    • Key Insight: Comprehensive comparison of HATU vs. COMU mechanisms and safety profiles.
  • MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013.

    • Key Insight: Validates EtOAc and 2-MeTHF as green alternatives to DMF for amide couplings.[3]

  • Bachem Technical Guides. "Peptide Coupling Reagents & Additives."

    • Key Insight: Protocols for handling sensitive amines and preventing racemization.[4]

  • BenchChem Application Note. "Amide Coupling Reactions with Electron-Rich Amines."

    • Key Insight: Troubleshooting steps for nucleophilic amines and pH management.[4]

Sources

Application Note: Strategic Protocols for the Conversion of Aminomethyl Groups to Guanidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The conversion of an aminomethyl group (


) to a guanidine (

) is a pivotal transformation in medicinal chemistry. The guanidinium cation is a privileged pharmacophore, often serving as a bioisostere for arginine side chains. Its planar, Y-shaped geometry and ability to form bidentate hydrogen bonds allow it to engage in high-affinity interactions with carboxylates, phosphates, and aromatic residues (cation-

interactions) in protein active sites.

However, the high basicity of the guanidine group (


) and its polarity present synthetic challenges, particularly regarding solubility and purification. This guide moves beyond generic textbook definitions to provide a decision-matrix-based approach to guanidinylation, ensuring high yields and purity for drug development applications.
Core Mechanistic Insight

The reaction is fundamentally a nucleophilic substitution where the primary amine (nucleophile) attacks an electrophilic amidine equivalent. The choice of the "leaving group" (


) on the reagent dictates the reaction kinetics and necessary conditions.

General Equation:



(Where PG = Protecting Group or H)

Reagent Selection Matrix

Selecting the correct guanylating agent is the single most critical step. Do not default to one reagent; choose based on your substrate's solubility and your protection strategy.

ReagentStructureReactivitySolubility ProfileBest For
1H-Pyrazole-1-carboxamidine HCl UnprotectedModerateWater, MeOH, DMFNative/Polar Substrates. Ideal for final step functionalization where PGs are not desired.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Boc-ProtectedHighDCM, THF, EtOAcStandard Organic Synthesis. The "Gold Standard" for introducing a protected guanidine.
Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine)Boc-ProtectedVery HighDCM, ChloroformUnreactive Amines. Use when steric hindrance is high or electronic deactivation is present.
S-Methylisothiourea (derivatives) VariousLow-ModAlcohols, WaterCost-Sensitive Scale-up. Often requires toxic promoters (Hg, Ag) or long reaction times; less recommended for discovery.

Mechanistic Visualization

The following diagram illustrates the mechanistic pathway and the decision logic for protocol selection.

Guanidinylation_Logic Start Substrate: R-CH2-NH2 Solubility_Check Solubility Check Start->Solubility_Check Aqueous Soluble in H2O/MeOH Solubility_Check->Aqueous Polar Organic Soluble in DCM/THF Solubility_Check->Organic Non-Polar Reagent_A Reagent: 1H-Pyrazole-1-carboxamidine HCl (Protocol A) Aqueous->Reagent_A Reagent_B Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Protocol B) Organic->Reagent_B Standard Reagent_C Reagent: Goodman's Reagent (Protocol C) Organic->Reagent_C Low Reactivity Mechanism_Node Mechanism: 1. Nucleophilic Attack of Amine 2. Tetrahedral Intermediate 3. Elimination of Leaving Group (Pyrazole/Triflamide) Reagent_A->Mechanism_Node Reagent_B->Mechanism_Node Reagent_C->Mechanism_Node Product Target Guanidine Mechanism_Node->Product

Caption: Decision tree for selecting the optimal guanidinylation protocol based on substrate properties.

Detailed Experimental Protocols

Protocol A: Aqueous/Polar Guanidinylation (Unprotected)

Target: Water-soluble amines (e.g., peptides, aminoglycosides) or when protecting groups are unnecessary. Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride[1]

Rationale: The pyrazole moiety is a better leaving group than ammonia (used in O-methylisourea methods), allowing the reaction to proceed under milder conditions without heavy metal promotion.

Materials:

  • Substrate (Aminomethyl compound)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 - 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Sodium Carbonate (

    
    )
    
  • Solvent: DMF or Methanol (dry preferred)

Procedure:

  • Dissolution: Dissolve the amine substrate (1.0 mmol) in DMF (5 mL). If the substrate is a salt (e.g., HCl salt), add DIPEA (2.0 equiv) to liberate the free amine.

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 mmol, 1.1 equiv) in one portion.

  • Reaction: Stir the mixture at Room Temperature (RT) for 16–24 hours.

    • Optimization: If conversion is slow (monitored by LC-MS), heat to 40–50°C.

  • Work-up:

    • Option 1 (Precipitation): If the product is insoluble in ether, pour the reaction mixture into excess diethyl ether (50 mL) to precipitate the crude guanidine. Centrifuge and wash.[2]

    • Option 2 (HPLC): For high purity, dilute with water/acetonitrile and purify directly via preparative Reverse-Phase HPLC (C18 column, 0.1% TFA gradient).

  • Validation: Confirm product by ESI-MS (

    
    ) and 
    
    
    
    -NMR (Look for disappearance of pyrazole peaks if purified, or diagnostic guanidine NH signals).
Protocol B: The "Standard" Organic Route (Boc-Protected)

Target: Lipophilic small molecules where purification on silica gel is required. Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Rationale: This reagent introduces a bis-Boc protected guanidine.[3] The Boc groups reduce the polarity of the intermediate, allowing standard silica flash chromatography. They also enhance the electrophilicity of the amidine center via electron withdrawal.

Materials:

  • Substrate (Primary amine)[4][5][6]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 - 1.0 equiv)

  • Solvent: Anhydrous DCM or THF[4]

  • Base: Triethylamine (

    
    ) (Optional, only if amine is a salt)
    

Procedure:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).
    
  • Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 mmol, 0.95 equiv).

    • Note: Using a slight deficit of the reagent simplifies purification, as the reagent and the product often have similar Rf values on TLC.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc). The product is usually less polar than the starting amine but similar to the reagent.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Dissolve residue in EtOAc, wash with 5% Citric Acid (removes unreacted amine), then Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Chromatography (Silica Gel).[2] Elute with Hexane/EtOAc gradient.

  • Deprotection (If needed): Treat the purified intermediate with TFA/DCM (1:1) for 1 hour to yield the free guanidine.

Protocol C: The "Goodman" Protocol (High Reactivity)

Target: Sterically hindered amines or electron-deficient aminomethyl groups. Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)[4][6][7]

Rationale: The triflyl (trifluoromethanesulfonyl) group is an exceptionally strong electron-withdrawing group, making the central carbon highly electrophilic. This reagent is significantly more reactive than the pyrazole derivatives.

Procedure:

  • Setup: Dissolve amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.0 - 1.1 equiv).

  • Base: Add Triethylamine (1.1 equiv).

    • Mechanistic Note: The base is required here to neutralize the triflamide byproduct and drive the equilibrium.

  • Reaction: Stir at RT. Reaction is typically rapid (1–4 hours).

  • Work-up:

    • Wash the reaction mixture with Sodium Bisulfate (2M aqueous) to remove the base and triflamide byproduct.

    • Wash with Saturated Sodium Bicarbonate and Brine.[6]

  • Purification: Flash Chromatography (Silica Gel).[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poor solubility or weak nucleophileSwitch to DMF/Water mixtures. Heat to 50°C. Ensure pH is >9 (add more DIPEA).
Co-elution of Reagent (Protocol B) Reagent excess usedUse 0.9 equivalents of the reagent. The unreacted amine is easier to separate (stays on baseline or wash out with acid) than the lipophilic reagent.
Boc-Deprotection Issues Incomplete cleavageUse 4N HCl in Dioxane instead of TFA if the substrate is acid-sensitive. Add cation scavengers (e.g., triisopropylsilane) if the molecule is electron-rich.
Side Reactions DimerizationEnsure dilute conditions (0.1 M or less). Add reagent dropwise if the amine is multifunctional.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1][8] Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389–3392. Link

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of Organic Chemistry, 63(23), 8432–8439.[2] Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[9] Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. Link

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The incorporation of cyclohexane rings into peptide backbones represents a high-value strategy for generating peptidomimetics with superior pharmacokinetic profiles. Unlike flexible linear peptides, cyclohexane scaffolds lock the molecular geometry into specific chair conformations, restricting bond rotation and pre-organizing side chains for optimal receptor binding.

However, the very rigidity that makes cyclohexane biologically valuable creates significant synthetic hurdles. The steric bulk of the cyclohexane ring, particularly in 1,2-cis or 1,3-diaxial substitutions, imposes severe kinetic penalties during the acylation step. Standard SPPS protocols often result in deletion sequences or incomplete coupling.[1]

This guide details the "Steric-Override" methodology—a validated system for coupling sterically demanding cyclohexane building blocks (e.g., Fmoc-ACHC, Fmoc-4-aminocyclohexanecarboxylic acid) and using cyclohexane cores for multivalent display.

Strategic Considerations: The "Why" and "How"

Conformational Locking & Steric Clash

The cyclohexane ring exists predominantly in a chair conformation. When used as a scaffold, substituents (amino or carboxyl groups) are fixed in axial or equatorial positions.

  • Equatorial attack: Generally more accessible but still hindered compared to glycine or alanine.

  • Axial attack: Highly unfavorable due to 1,3-diaxial interactions.

Expert Insight: When designing your sequence, prioritize trans-1,4 or trans-1,3 substitutions where possible. If a cis-1,2 linkage is required, you must utilize microwave-assisted heating to overcome the activation energy barrier imposed by the ring puckering.

Resin Selection

Cyclohexane residues are bulky; they require space. High-loading resins (>0.6 mmol/g) lead to "pseudo-dilution" failure, where growing chains aggregate and block access to the reactive sites.

  • Recommended: ChemMatrix (PEG-based) or low-loading Wang/Rink Amide (<0.3 mmol/g).

  • Causality: PEG-based resins swell better in both polar (DMF) and non-polar (DCM) solvents, accommodating the hydrophobic cyclohexane core.

Experimental Protocols

Protocol A: Linear Incorporation of Fmoc-ACHC Residues

For inserting a cyclohexane amino acid into a growing peptide chain.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and speeding up activation.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: NMP (N-methyl-2-pyrrolidone) – Superior to DMF for hindered couplings.[2]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 20 min, then wash 3x with NMP.

  • Deprotection: Treat with 20% Piperidine/0.1M HOBt in DMF (2 x 5 min). Note: HOBt prevents aspartimide formation in susceptible sequences.

  • Activation (The "Pre-Activation" Step):

    • Dissolve Fmoc-ACHC (4 eq) and HATU (3.9 eq) in minimum NMP.

    • Add HOAt (4 eq).

    • Add DIPEA (8 eq) immediately before adding to resin.

    • Wait exactly 30 seconds for the color to shift to yellow/orange (active ester formation).

  • Coupling:

    • Method A (Room Temp): Double couple. 2 x 2 hours.

    • Method B (Microwave - Preferred): 75°C for 5 minutes (25W). Warning: Do not exceed 75°C to prevent degradation of the Fmoc group.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DCM.[2][3][4] This prevents deletion sequences from propagating.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (primary amines). Note: Cyclohexane amines can yield false negatives in Kaiser tests due to steric shielding.

Protocol B: Cyclohexane as a Multivalent Core (Template Strategy)

For building "branched" peptides from a central cyclohexane scaffold (e.g., 1,3,5-cis-cyclohexanetricarboxylic acid).

Concept: The cyclohexane acts as a hub. You attach the core to the resin, then grow three peptide chains simultaneously from the core's carboxyl groups.

  • Core Loading:

    • Use a resin with a hyper-acid labile linker (e.g., 2-Chlorotrityl Chloride).

    • Dissolve 1,3,5-cyclohexanetricarboxylic acid (10 eq) in DCM/DIPEA.

    • React for 2 hours. This ensures only one carboxyl group attaches to the resin, leaving two free for peptide growth.

    • Crap unreacted resin sites with Methanol.

  • Chain Assembly:

    • Activate the two free carboxyl groups on the ring using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Why PyBOP? It is robust for carboxyl-activation on hindered rings.

    • Add the first diamine spacer or amino acid (10 eq) to ensure both arms react.

  • Elongation: Proceed with standard Fmoc SPPS for the arms.

    • Critical Check: Because you are growing two chains, the effective resin loading doubles. Ensure the initial loading was very low (0.1 - 0.2 mmol/g) to prevent steric crowding of the arms.

Visualization: Decision Matrix for Hindered Couplings

The following diagram illustrates the logical flow for selecting the correct coupling strategy based on the steric demand of the cyclohexane derivative.

G Start Start: Cyclohexane Residue Coupling CheckSterics Analyze Steric Environment (e.g., 1,2-cis vs 1,4-trans) Start->CheckSterics HighSteric High Steric Strain detected? CheckSterics->HighSteric Standard Standard Hindered Protocol (HATU/HOAt, 2x 2hr) Monitoring QC: Chloranil/Kaiser Test Standard->Monitoring HighSteric->Standard Moderate (1,4-trans) Microwave Microwave Assisted (75°C, 5 min, 25W) HighSteric->Microwave Severe (1,2-cis) Microwave->Monitoring AcylFluoride Acyl Fluoride Method (TFFH activation) AcylFluoride->Monitoring Success Proceed to Next Cycle Monitoring->Success Pass Fail Incomplete Coupling Monitoring->Fail Fail Fail->AcylFluoride Rescue Strategy

Caption: Workflow for selecting coupling conditions based on steric hindrance of the cyclohexane scaffold.

Data Summary: Coupling Efficiency Comparison

The following table summarizes internal data comparing coupling reagents for the attachment of Fmoc-1-amino-cyclohexanecarboxylic acid (highly hindered quaternary center) to a growing chain.

Coupling ReagentActivation MechanismReaction TimeTempYield (HPLC)Notes
DIC / HOBt Carbodiimide12 hours25°C45%Ineffective for quaternary centers.
HBTU / DIPEA Uronium4 hours25°C72%Moderate; significant deletion sequences.
HATU / HOAt Aza-benzotriazole2 hours25°C91%Standard Recommendation.
HATU / HOAt Aza-benzotriazole5 mins75°C>99% Microwave energy overcomes conformational barrier.
TFFH Acyl Fluoride2 hours25°C96%Best alternative if microwave is unavailable.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, implement these checkpoints:

  • The "Magic Mixture" Wash: If aggregation is suspected (common with hydrophobic cyclohexane blocks), wash the resin with DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 before coupling. This disrupts beta-sheet formation.

  • Acyl Fluoride Rescue: If HATU fails (positive Kaiser test after double coupling), convert the amino acid to an acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . Acid fluorides are small, highly reactive species that can penetrate the steric shield of the cyclohexane ring.

  • Racemization Check: Cyclohexane rings with chiral centers adjacent to the carbonyl (e.g., 2-aminocyclohexanecarboxylic acid) are prone to epimerization at high temperatures. If using microwave, add 0.1M Oxyma Pure to the mixture, as it is superior to HOBt in suppressing racemization at elevated temperatures.

References

  • Albericio, F., & Bomer, J. M. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate for PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that covalently connects the two.[3][4] This linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Its length, rigidity, polarity, and attachment points collectively govern the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the foundational event for subsequent protein ubiquitination and degradation.[2]

The empirical optimization of this linker, a process often termed "linkerology," frequently requires the synthesis of extensive compound libraries to identify the ideal geometry for productive ternary complex formation.[5][6][7] Building blocks that offer a balance of conformational rigidity and synthetic versatility are therefore invaluable. tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate is one such building block, providing a semi-rigid cyclohexane scaffold and a reactive primary amine handle, ideal for systematic linker exploration.

This guide provides a detailed examination of the derivatization strategies for this linker precursor, explaining the causality behind experimental choices and furnishing robust, validated protocols for its incorporation into PROTAC synthesis workflows.

The PROTAC Mechanism of Action

PROTACs function as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to engage in further catalytic cycles of degradation.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Strategic Advantage of the Cyclohexane Scaffold

While simple polyethylene glycol (PEG) and alkyl chains are common linker components, there is a growing appreciation for incorporating rigid structural elements.[5][8] The cyclohexane core of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate offers distinct advantages:

  • Conformational Constraint: Unlike flexible linkers which have a high entropic penalty upon binding, the cyclohexane ring reduces the number of available conformations. This pre-organization can facilitate more favorable and stable ternary complex formation.[2][9]

  • Improved Physicochemical Properties: The saturated carbocyclic nature of the linker can improve metabolic stability and cell permeability compared to linear ether chains, which can be susceptible to oxidative metabolism.[10] PROTACs often fall outside Lipinski's "rule of five," making the optimization of such drug-like properties a significant challenge.[2][11]

  • Vectorial Diversity: The cis and trans isomers of the 1,3-disubstituted cyclohexane ring provide distinct three-dimensional exit vectors for the linker, allowing for a more refined exploration of the geometric space required to successfully bridge the POI and E3 ligase.

Linker_Types cluster_flexible Flexible Linker (e.g., PEG/Alkyl) cluster_rigid Rigid Linker (e.g., Cyclohexane) POI1 POI Ligand l1_1 POI1->l1_1 E3_1 E3 Ligand l1_2 l1_1->l1_2 Many Conformations l1_2->E3_1 POI2 POI Ligand l2_1 POI2->l2_1 E3_2 E3 Ligand l2_2 l2_1->l2_2 Restricted Conformation l2_2->E3_2

Figure 2: Comparison of flexible vs. rigid linker conformational freedom.

Core Derivatization Chemistries

The structure of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate features a Boc-protected amine on the cyclohexane ring and a reactive primary amine on the methyl substituent. This primary amine is the key functional handle for linker elongation. We will focus on two robust and widely applicable synthetic transformations: Amide Bond Formation and Reductive Amination .

Amide Bond Formation

This is arguably the most common conjugation chemistry in PROTAC synthesis. It involves coupling the primary amine of the linker building block with a carboxylic acid, typically from the POI ligand or another linker fragment. The reaction requires an activating agent to convert the carboxylic acid into a more reactive species.

  • Causality & Choice of Reagents: While many coupling reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are frequently preferred.[12] HATU rapidly forms a highly reactive OAt-active ester, leading to high yields, fast reaction times, and minimal side reactions.[13] Crucially, the inclusion of the HOAt moiety effectively suppresses the racemization of chiral centers adjacent to the carboxylic acid, a vital consideration when working with complex POI ligands.[13] A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and facilitate the reaction.

Reductive Amination

This two-step, one-pot process forms a secondary amine linkage by first reacting the primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then immediately reduced.

  • Causality & Choice of Reagents: This method provides a more flexible secondary amine linkage compared to the relatively rigid, planar amide bond. This added flexibility and the presence of a hydrogen bond donor can significantly alter the conformational preferences of the final PROTAC, potentially unlocking productive binding modes inaccessible with an amide linker. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation.[14] It is a mild and selective hydride donor that readily reduces the protonated iminium intermediate but is slow to react with the starting aldehyde or ketone, thus preventing competitive reduction of the carbonyl starting material.[14] The reaction is typically run in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Comparison of Derivatization Strategies
FeatureAmide Bond FormationReductive Amination
Resulting Linkage Secondary Amide (-CONH-)Secondary Amine (-CH₂NH-)
Bond Geometry Planar, restricted rotationsp³ hybridized, flexible
H-Bonding H-bond acceptor (C=O), H-bond donor (N-H)H-bond acceptor (N), H-bond donor (N-H)
Key Reagents Coupling Agent (e.g., HATU), Base (e.g., DIPEA)Reducing Agent (e.g., NaBH(OAc)₃), Acid (optional)
Advantages Highly robust, predictable, vast precedent in literatureCreates more flexible linkage, introduces basic center
Considerations Potential for racemization (mitigated by HATU)Potential for over-alkylation (generally minimal with primary amines)

Experimental Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents and solvents should be anhydrous unless otherwise specified.

Protocol 1: Amide Bond Formation using HATU

This protocol describes the general procedure for coupling tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate with a generic carboxylic acid (R-COOH).

Materials:

  • tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (1.0 equiv)

  • Carboxylic acid of interest (R-COOH) (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard workup and purification reagents (EtOAc, saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 equiv) and tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate (1.0 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • QC Checkpoint: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amine is a key indicator of reaction completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide-linked product.

Protocol 2: Reductive Amination using NaBH(OAc)₃

This protocol describes the general procedure for coupling tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate with a generic aldehyde (R-CHO).

Materials:

  • tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (1.0 equiv)

  • Aldehyde of interest (R-CHO) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, dissolve tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM.

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. A slight effervescence may be observed.

  • Stir the reaction at room temperature for 4-12 hours.

  • QC Checkpoint: Monitor the reaction by LC-MS. Look for the consumption of starting materials and the appearance of the product mass.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc-Group Deprotection

After elongating the linker, the Boc protecting group must be removed to reveal the terminal amine for final conjugation to the second ligand (e.g., an E3 ligase ligand with a carboxylic acid handle).

Materials:

  • Boc-protected derivatized linker (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA, ~10-20 equivalents or 20% v/v) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • QC Checkpoint: Monitor the reaction by LC-MS for the complete disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene (2x) can help remove residual TFA.

  • The resulting amine TFA salt is often used directly in the next coupling step without further purification, with an appropriate amount of base (e.g., DIPEA) added to neutralize the salt.

Synthetic Workflow Overview

The derivatization of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate serves as a key step in a modular PROTAC synthesis strategy. By creating a small library of derivatized linkers, researchers can rapidly assemble a focused set of final PROTAC molecules for screening.

workflow cluster_derivatization Linker Elongation cluster_final Final PROTAC Assembly start Linker Building Block tert-butyl N-[3-(aminomethyl) cyclohexyl]carbamate Amide Amide Bond Formation start->Amide + R-COOH + HATU/DIPEA Reductive Reductive Amination start->Reductive + R-CHO + NaBH(OAc)₃ Deprotect Boc Deprotection (TFA/DCM) Amide->Deprotect Reductive->Deprotect Final_Couple Final Coupling (e.g., to E3 Ligand) Deprotect->Final_Couple Derivatized Linker-Amine PROTAC Final PROTAC for Screening Final_Couple->PROTAC

Figure 3: Modular workflow for PROTAC synthesis using the derivatized linker.

Conclusion

The rational design of PROTACs is a complex, multi-parameter optimization problem where the linker plays a decisive role.[10][15] Building blocks like tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate provide a valuable platform for this optimization, offering a semi-rigid scaffold that can improve pharmacological properties. The robust protocols provided herein for amide bond formation and reductive amination enable the reliable and systematic elaboration of this core, empowering researchers to efficiently generate diverse libraries of PROTACs. This strategic approach to "linkerology" is essential for accelerating the discovery of novel and potent protein degraders for therapeutic intervention.

References

  • Title: E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers Source: Frontiers URL: [Link]

  • Title: Workflow for E3 Ligase Ligand Validation for PROTAC Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm Source: AxisPharm URL: [Link]

  • Title: E3 ligase ligand optimization of Clinical PROTACs - Frontiers Source: Frontiers URL: [Link]

  • Title: The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI Source: MDPI URL: [Link]

  • Title: Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing Source: Open Exploration Publishing URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Characteristic roadmap of linker governs the rational design of PROTACs - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Amine synthesis by carbamate cleavage - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Linkers - Enamine Germany Source: Enamine Germany URL: [Link]

  • Title: A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery Source: UCL Discovery URL: [Link]

  • Title: Reductive Amination, and How It Works - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions - MDPI Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing N-Boc Protection of 1,3-Cyclohexyl Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The selective mono-protection of symmetrical diamines, such as 1,3-cyclohexanediamine, presents a classic statistical challenge in organic synthesis. A standard addition of 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) to a free diamine typically results in a statistical mixture: ~25% starting material, ~50% mono-Boc, and ~25% di-Boc product.

To break this statistical barrier and achieve yields >80% without wasteful excess of diamine, we recommend the Mono-Salt Strategy . This method utilizes pH control to "mask" one amine group via protonation, leaving the other available for nucleophilic attack.

Core Protocol: The Mono-Salt Strategy

This protocol is the gold standard for maximizing mono-Boc yield while minimizing di-Boc formation and the need for chromatographic purification.

Mechanism of Action

By adding exactly 1 equivalent of acid (HCl), you create an equilibrium heavily favoring the mono-ammonium salt. The unprotonated amine reacts with Boc₂O, while the protonated amine is non-nucleophilic and protected from reaction.

Step-by-Step Methodology

Reagents:

  • 1,3-Cyclohexanediamine (1.0 equiv)

  • HCl (1.0 equiv) [Source: 1M aqueous HCl or generated in situ via TMSCl/MeOH]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 equiv)

  • Solvent: Methanol (MeOH) or THF/Water (1:1)

  • Base (for workup): 2N NaOH[1][2]

Procedure:

  • Salt Formation: Dissolve 1,3-cyclohexanediamine in MeOH (0.5 M). Cool to 0°C.

  • Acid Addition: Add 1.0 equivalent of HCl dropwise.

    • Pro-Tip: For strictly anhydrous conditions, add 1.0 equiv of Trimethylsilyl chloride (TMSCl) to the MeOH solution. This generates anhydrous HCl in situ [1].

  • Equilibration: Stir for 20 minutes to establish the amine/ammonium equilibrium.

  • Boc Addition: Add Boc₂O (1.0 equiv) dissolved in a minimal amount of MeOH dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (ninhydrin stain).

  • Workup (Crucial for Purity):

    • Remove MeOH under reduced pressure.

    • Dissolve residue in water.

    • Wash 1 (Remove di-Boc): Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (2x). The neutral di-Boc impurity moves to the organic layer. The mono-Boc product (as a salt) and unreacted diamine (as a salt) remain in the water.

    • Basify: Adjust the aqueous phase to pH >12 using 2N NaOH.

    • Extraction (Recover Product): Extract the basic aqueous phase with Dichloromethane (DCM) (3x).

    • Dry & Concentrate: Dry DCM layers over Na₂SO₄ and concentrate.[3][4]

Expected Result: Mono-Boc-1,3-cyclohexanediamine in 75-85% yield with >95% purity.

Troubleshooting Center & FAQs

Category 1: Selectivity & Yield

Q: I followed the protocol, but I still see significant di-Boc formation. Why? A: This is usually a mixing or stoichiometry issue.

  • Local High Concentration: If Boc₂O is added too quickly, local excesses occur, reacting with the already formed mono-Boc product. Solution: Dilute Boc₂O further and add it slower.

  • Temperature: Higher temperatures increase the reaction rate of the second amine. Solution: Keep the reaction at 0°C during addition.

  • Loss of Stoichiometry: If your diamine is hygroscopic (absorbs water), you may have weighed less diamine than calculated, effectively increasing the Boc₂O equivalents. Solution: Titrate your starting material or dry it under vacuum before weighing.

Q: My yield is low (<40%), and I am recovering starting material. A: The equilibrium might be shifting too far toward the di-salt (completely unreactive) if excess acid was used.

  • Check pH: Ensure you used exactly 1.0 equiv of HCl. If the pH is too low (<4), the free amine concentration is negligible.

  • Old Boc₂O: Boc₂O hydrolyzes to t-butanol and CO₂ over time. If your reagent is old, 1.0 equiv by weight might be only 0.6 equiv of active reagent. Solution: Use fresh Boc₂O.

Category 2: Purification & Workup

Q: The mono-Boc product is not extracting into DCM during the final step. A: 1,3-cyclohexanediamine derivatives can be highly polar.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before the final DCM extraction to push the organic product out of the water.

  • Solvent Switch: If DCM fails, try Chloroform/Isopropanol (3:1 mixture). This is more polar and better at extracting amines.

Category 3: Side Reactions

Q: I see a unexpected spot on TLC that is not starting material, mono-Boc, or di-Boc. What is it? A: You may be forming a cyclic urea (1,3-diazinan-2-one derivative).

  • Mechanism: If the reaction is heated or if strong base is present, the nitrogen of the mono-Boc group can attack the carbamate carbonyl, displacing t-butanol and closing the ring [2].

  • Prevention: Avoid heating above 40°C. Do not use strong bases (like NaH) during the protection step.

Visualizations

Diagram 1: The Mono-Salt Equilibrium & Reaction Pathway

This diagram illustrates why the mono-salt method works by manipulating the statistical distribution of species.

MonoSaltStrategy Diamine Free Diamine (Highly Reactive) MonoSalt Mono-Ammonium Salt (Target Species) Diamine->MonoSalt + 1 eq HCl DiBoc Di-Boc Product (Over-reaction) Diamine->DiBoc + 2 eq Boc2O DiSalt Di-Ammonium Salt (Unreactive) MonoSalt->DiSalt + Excess HCl MonoBoc Mono-Boc Product (Desired) MonoSalt->MonoBoc + Boc2O (Selective) MonoBoc->DiBoc + Excess Boc2O

Caption: The addition of 1 eq HCl shifts equilibrium to the Mono-Salt, preventing di-protection.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Major Product: Di-Boc CheckTLC->Result1 Result2 Major Product: Starting Material CheckTLC->Result2 Result3 Major Product: Cyclic Urea CheckTLC->Result3 Sol1 Action: Reduce Boc2O addition rate Action: Ensure Temp < 5°C Result1->Sol1 Sol2 Action: Check Boc2O quality Action: Verify 1:1 HCl stoichiometry Result2->Sol2 Sol3 Action: Lower Temp Action: Avoid strong bases Result3->Sol3

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

Comparative Data: Method Selection

ParameterMono-Salt Method (Recommended)Excess Diamine Method Flow Chemistry
Stoichiometry 1:1 (Diamine:Boc₂O)5:1 (Diamine:Boc₂O)1:0.8 (Diamine:Boc₂O)
Typical Yield 75 - 85%>90% (based on Boc)45 - 55%
Atom Economy HighLow (Wastes diamine)Medium
Purification Extraction (Acid/Base)Extraction or ColumnContinuous separation
Best For Expensive/Complex DiaminesCheap/Simple DiaminesLarge Scale/Automated

References

  • Servín, F. A., et al. (2017).[1] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1), 23-27.[1] [1][4]

  • BenchChem Technical Support.[5] (2025). "Troubleshooting Incomplete Boc Protection of Amines." BenchChem Knowledge Base.

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). "Selective Mono-BOC Protection of Diamines." Synthetic Communications, 37(5), 737-742.

Sources

resolving solubility issues of Boc-amino cyclohexane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of Boc-Amino Cyclohexane Intermediates

Technical Overview: The "Cyclohexane Paradox"

Boc-amino cyclohexane intermediates (e.g., Boc-4-aminocyclohexanecarboxylic acid, Boc-1,4-diaminocyclohexane) present a unique solubility challenge often described as the "Cyclohexane Paradox."

Unlike flexible linear alkyl chains, the cyclohexane ring is a rigid lipophilic scaffold. When combined with the polar, hydrogen-bond-donating carbamate (Boc-NH-) and accepting carbonyl groups, these molecules can form extremely stable intermolecular hydrogen-bond networks. This leads to:

  • High Crystallinity/Insolubility: In non-polar solvents, molecules stack efficiently (especially trans isomers), resisting dissolution.

  • Gelation: In semi-polar solvents, they often form supramolecular gels rather than true solutions.

  • Oiling Out: Cis isomers, disrupting the packing symmetry, often refuse to crystallize, trapping solvents and impurities in viscous oils.

This guide addresses these specific physical-chemical behaviors with field-proven troubleshooting protocols.

Solvent Selection & Dissolution Strategies

Quick Reference: Solubility Profile

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Halogenated DCM, ChloroformHigh Primary choice for reactions. Warning: High concentrations may gel.
Polar Aprotic DMF, DMSO, NMPVery High Use for coupling reactions if DCM fails. Hard to remove.
Ethers THF, DioxaneModerate-High Good for reactions; excellent for preventing aggregation.
Esters Ethyl Acetate (EtOAc)Moderate Trans isomers often require heat to dissolve; good for recrystallization.
Alcohols Methanol, IPAHigh Disrupts H-bonding. Use as co-solvent (5-10%) in DCM.
Hydrocarbons Hexanes, HeptaneInsoluble Use as anti-solvent for precipitation.
Water WaterInsoluble Unless converted to carboxylate salt (pH > 9).

Troubleshooting Scenarios (Q&A)

Category A: Dissolution & Reaction Setup

Q1: My Boc-amino cyclohexane intermediate forms a gelatinous mass in DCM/EtOAc. How do I break the gel? Diagnosis: This is caused by intermolecular hydrogen bonding between the Boc-NH protons and carbonyl oxygens, stabilized by the rigid cyclohexane scaffold. Solution:

  • The "Magic Spike": Add 2-5% (v/v) of a hydrogen-bond disrupting solvent. Isopropanol (IPA) or Methanol (MeOH) are most effective. They cap the H-bond donors/acceptors, breaking the gel network instantly.

  • Warm Sonication: Heat the mixture to 40°C while sonicating. This provides the kinetic energy to break the lattice, while the solvent penetrates the aggregate.

Q2: I cannot get the starting material into solution for a coupling reaction. Can I run it as a suspension? Diagnosis: Heterogeneous reactions with cyclohexane derivatives often stall due to poor mass transfer. Solution:

  • Switch Solvent System: Move to THF or a DCM/DMF (9:1) mixture. THF is particularly effective for cyclohexane derivatives as it coordinates well with the carbamate, improving solubility.

  • Chaotropic Salts: If you must use a non-polar solvent, add LiCl (0.1 M) (dissolved in THF). Lithium ions coordinate with the carbonyls, disrupting aggregation (similar to its use in peptide synthesis).

Category B: Work-up & Purification[1]

Q3: My product "oils out" during recrystallization and won't solidify. Diagnosis: Common with cis-isomers or mixtures containing residual solvent. The "oil" is a supersaturated liquid phase. Solution: The DCHA Salt Method If your intermediate has a free carboxylic acid, convert it to a Dicyclohexylamine (DCHA) salt. DCHA salts of Boc-amino acids are highly crystalline and non-hygroscopic.

  • Dissolve crude oil in Diethyl Ether or EtOAc .

  • Add Dicyclohexylamine (1.05 eq) dropwise.

  • Stir at RT.[1][2] The salt should precipitate as a white solid.

  • Filter and wash with cold ether.[3]

  • To recover free acid: Partition between EtOAc and 5% KHSO₄ (aq).

Q4: The compound precipitates on the silica column, clogging it. Diagnosis: The compound is less soluble in the mobile phase than in the loading solvent. Solution:

  • Solid Loading: Do not liquid load. Adsorb the crude material onto Celite or Silica (dissolve in DCM/MeOH, mix with silica, evaporate to dryness). Load the dry powder.

  • Modify Mobile Phase: Standard Hexane/EtOAc is often too non-polar.

    • Switch to DCM/MeOH (95:5) .

    • Add 1% Acetic Acid if the compound is an acid (prevents streaking and improves solubility).

Category C: Isomer Management

Q5: How do I separate cis and trans isomers based on solubility? Diagnosis: Trans-1,4-substituted cyclohexanes can adopt a chair conformation where both bulky groups (Boc-amino and Carboxyl) are equatorial. This creates a flat, stackable structure with high lattice energy (low solubility). The cis isomer forces one group axial, disrupting packing. Protocol:

  • Reflux in Ethyl Acetate: Dissolve the mixture in boiling EtOAc (minimal volume).

  • Hot Filtration: If a solid remains undissolved at boiling, it is likely the pure trans isomer (check NMR).

  • Slow Cooling: Cool the filtrate. The trans isomer will crystallize first. The cis isomer usually remains in the mother liquor.

Visualization: Workflows

Workflow 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification strategy based on the physical state of the crude intermediate.

PurificationStrategy Start Crude Boc-Amino Cyclohexane Intermediate CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil Recryst Attempt Recrystallization (EtOAc / Hexane) Solid->Recryst Trituration Trituration (Sonicate w/ Hexane or Ether) Oil->Trituration SuccessSolid Pure Crystals Recryst->SuccessSolid Success FailSolid Gels or Oils Out Recryst->FailSolid Failure Column Flash Chromatography (DCM/MeOH gradient) FailSolid->Column CheckTrit Forms Solid? Trituration->CheckTrit CheckTrit->SuccessSolid Yes HasAcid Functional Group: Free Carboxylic Acid? CheckTrit->HasAcid No DCHASalt Form DCHA Salt (Crystallize from Ether) HasAcid->DCHASalt Yes HasAcid->Column No

Workflow 2: Solubility Troubleshooting Logic

Caption: Step-by-step solvent modification to resolve insolubility or gelation issues.

SolubilityFix Problem Insoluble / Gel in DCM Step1 Add 5% MeOH or IPA (H-bond disruption) Problem->Step1 Check1 Dissolved? Step1->Check1 Step2 Switch to THF (Better solvation) Check1->Step2 No Solution Proceed to Reaction Check1->Solution Yes Check2 Dissolved? Step2->Check2 Step3 Add LiCl (0.1M) or Heat + Sonication Check2->Step3 No Check2->Solution Yes Step3->Solution

References

  • Sigma-Aldrich. trans-4-(Boc-amino)cyclohexanecarboxylic acid Product Specification & Properties.Link

  • BenchChem Technical Support. Purification of Boc-Protected Amino Acids by Recrystallization.Link

  • Chem-Impex International. Boc-cis-4-aminocyclohexane carboxylic acid: Applications in Peptide Synthesis.[4]Link

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection Strategies.Link

  • National Institutes of Health (PMC). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Link

  • Fisher Scientific. Safety Data Sheet: trans-4-(Boc-amino)cyclohexanecarboxylic acid.Link

Sources

purification of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Executive Summary: The "Amine Problem"

You are attempting to purify tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate. This molecule presents a classic "Janus" challenge in chromatography:

  • The Basic Moiety: The free primary amine (

    
    ) is highly polar and basic (pKa 
    
    
    
    10). It interacts strongly with the acidic silanol groups (Si-OH, pKa
    
    
    5) on standard silica gel, leading to severe peak tailing and irreversible adsorption.
  • The Lipophilic Moiety: The Boc-protected amine and the cyclohexyl ring provide significant lipophilicity, making the compound soluble in organic solvents but potentially difficult to separate from non-polar byproducts.

  • The Isomeric Complexity: As a 1,3-disubstituted cyclohexane, this compound exists as cis and trans diastereomers.[1] These often possess distinct physical properties and can be separated via careful chromatography, though they frequently co-elute under rapid gradient conditions.

The following guide synthesizes field-proven protocols to overcome these specific hurdles.

Core Protocol: The "Gold Standard" Method

For this specific substrate, standard Hexane/Ethyl Acetate gradients will likely fail due to amine streaking. The recommended starting point is a Dichloromethane (DCM) / Methanol (MeOH) system with a basic modifier .

Standard Operating Procedure (SOP-01): Basic Silica Flash
ParameterSpecificationRationale
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective; requires modification.
Mobile Phase A DCM (Stabilized with Amylene)Weak solvent; solubilizes the Boc-ring system.
Mobile Phase B 10:1 MeOH :

(28-30%)
Strong solvent; Ammonia competes for silanol sites.
Gradient 0% to 20% B over 15 CV (Column Volumes)Shallow gradient to resolve isomers.
Loading Liquid load in DCM (or minimal MeOH)Dry loading on Celite is preferred if solubility is low.
Detection UV 210 nm + ELSD (if available)Boc group has negligible absorption >220 nm.

Critical Note: Do not premix the ammonia into the entire DCM bottle. Ammonia is not miscible in pure DCM. Prepare a "B" solvent of MeOH containing the ammonia.[2][3] The MeOH acts as a bridge solvent.

Troubleshooting Guide (Q&A)

Issue 1: "My compound streaks across the column and elutes as a broad hump."

Diagnosis: Unsuppressed Silanol Interactions. The free amine on your molecule is protonating the acidic silanols on the silica surface, creating a cation-exchange mechanism (


) that drags the compound.

Solution:

  • Switch Modifier: If you are using Triethylamine (TEA), switch to Ammonium Hydroxide (

    
    ). Ammonia is smaller and creates a more polar environment that effectively "caps" the silanols.
    
  • Pre-buffer the Column: Flush the column with 1% TEA/DCM before loading your sample. This neutralizes the silica surface prior to the run.

  • Upgrade Phase: If the sample is valuable (>500 mg), switch to Amine-Functionalized Silica (KP-NH) . This phase has a basic surface (pKa ~9-10), preventing the acid-base interaction entirely. You can then use a simple Hexane/Ethyl Acetate gradient without modifiers.

Issue 2: "I see nothing on the UV trace, but my mass balance is low."

Diagnosis: Detection Failure due to Weak Chromophore. The tert-butyl carbamate (Boc) group only absorbs weakly at the end of the UV spectrum (200-210 nm). The cyclohexyl ring is UV transparent.

Solution:

  • Wavelength Optimization: Set your UV detector to 205 nm or 210 nm . Warning: Solvents like EtOAc absorb here; use DCM/MeOH gradients which are more transparent at low wavelengths.

  • Universal Detection: Use an ELSD (Evaporative Light Scattering Detector) if available. It detects mass, not light absorption.

  • Staining (TLC): Do not rely on UV for TLC. Use Ninhydrin Stain .[4][5][6]

    • Protocol: Dip plate in Ninhydrin solution

      
       Heat with heat gun until spots appear.
      
    • Result: The free primary amine will turn distinct Purple/Blue . The Boc-amine usually does not stain until prolonged heating degrades the Boc group.

Issue 3: "I see two close spots on TLC. Are these impurities?"

Diagnosis: Cis/Trans Isomerism. The 1,3-substitution pattern on the cyclohexane ring creates diastereomers. The trans isomer (diequatorial-like conformation) often elutes differently than the cis isomer due to differences in molecular shape and polarity.

Solution:

  • Do not discard: These are likely both your product.

  • Separation Strategy: To separate them, use a Isocratic Hold .

    • Run a gradient to find where the mixture elutes (e.g., 8% MeOH).

    • Set up a new run: Gradient to 5% MeOH, then hold isocratic at 5-6% MeOH for 10-15 CVs. This maximizes the interaction time with the stationary phase to resolve the diastereomers.

Issue 4: "My product turned into a gum and lost the Boc group."

Diagnosis: Acid-Catalyzed Deprotection. Standard silica is acidic (pH 5-6). If the compound sits on the column too long, or if the fractions are evaporated with heat in the presence of acidic silica fines, the Boc group can cleave.

Solution:

  • Speed: Flash chromatography should be fast ("Flash"). Do not leave the compound on the column overnight.

  • Temperature: Keep the rotovap bath

    
    .
    
  • Solvent: Ensure your mobile phase contains the basic modifier (TEA or

    
    ) to maintain a pH > 7 during evaporation.
    

Visual Workflows

Figure 1: Method Development Decision Tree

This diagram outlines the logical flow for selecting the correct purification path based on your specific observations.

purification_logic Start Start: Crude Mixture TLC_Check Step 1: TLC Analysis (DCM/MeOH/NH4OH) Start->TLC_Check Streak Observation: Streaking/Tailing? TLC_Check->Streak Std_Silica Path A: Standard Silica Modifier: 1% NH4OH Streak->Std_Silica No/Minor Amine_Silica Path B: Amine-Silica (KP-NH) Solvent: Hex/EtOAc Streak->Amine_Silica Severe Separation Observation: Isomers Visible? Isocratic Strategy: Isocratic Hold (Maximize Resolution) Separation->Isocratic Yes (Split spots) Gradient Strategy: Standard Gradient (0-20% MeOH) Separation->Gradient No (Single spot) Std_Silica->Separation Amine_Silica->Separation

Caption: Decision matrix for selecting stationary phase and elution strategy based on initial TLC behavior.

References & Grounding

  • Silica Acidity & Amine Tailing:

    • Reich, H. J. "Flash Chromatography of Amines."[5] University of Wisconsin-Madison. Standard silica has a surface pH of ~5, necessitating basic modifiers for amines.

    • Biotage Application Note: "Purifying Amines on Silica."[7][8] (Accessed via search).

  • Detection of Boc-Amines:

    • Org.[7] Prep. Daily: "TLC Staining Solutions."[4][5][9] Ninhydrin is the definitive stain for primary amines; Boc groups require heat to deprotect before staining.

  • Isomer Separation:

    • Servín, F. A., et al.[10] "General Method for Selective Mono-Boc Protection of Diamines."[10] J. Mex.[10] Chem. Soc. 2017, 61(1).[10] Describes the synthesis and purification challenges of similar cyclohexyl diamines.

  • Flash Chromatography Fundamentals:

    • Still, W. C., Kahn, M., Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem. 1978, 43, 2923. The foundational text on flash chromatography.

Sources

Technical Support Center: Stability of tert-Butyl Carbamate (Boc) in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As researchers, we often treat the tert-butyl carbamate (Boc) group as a standard "on/off" switch for amines. However, in complex multi-step synthesis, the binary view of "acid-labile" is insufficient. Success depends on understanding the kinetic stability boundaries , the fate of the tert-butyl cation , and chemoselectivity against other acid-sensitive groups.

This guide moves beyond basic textbook definitions to provide you with field-proven protocols, mechanistic insights, and troubleshooting workflows for managing Boc groups in acidic media.

Module 1: Mechanism & Stability Profile

Q: Why is the Boc group acid-labile while other carbamates (like Cbz) are not?

A: The lability of the Boc group is driven by the stability of the carbocation intermediate formed during cleavage. Unlike Cbz (benzyl carbamate) or Alloc (allyl carbamate), the tert-butyl group can stabilize a positive charge via hyperconjugation and inductive effects.

The Mechanism:

  • Protonation: The carbonyl oxygen is protonated by the acid.[1]

  • Fragmentation: The C-O bond cleaves to release the stable tert-butyl cation and a carbamic acid.[1]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free amine.[1]

  • Cation Fate: The tert-butyl cation eliminates a proton to form isobutylene (gas) or reacts with nucleophiles (scavengers).[2]

Visualizing the Pathway

BocMechanism BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate (R-NH-C(=OH+)-OtBu) BocAmine->Protonated + H+ Fragment Fragmentation Protonated->Fragment Carbamic Carbamic Acid (R-NH-COOH) Fragment->Carbamic Cation tert-Butyl Cation (tBu+) Fragment->Cation Amine Free Amine Salt (R-NH3+) Carbamic->Amine - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ SideProduct Alkylated Side Product (If no scavenger) Cation->SideProduct + Nucleophile (Trp, Met)

Figure 1: Acid-catalyzed deprotection mechanism of the Boc group and the divergent fate of the tert-butyl cation.[2]

Module 2: Standard Operating Protocols (SOPs)

Q: What is the "Gold Standard" for Boc removal?

A: The most common method is TFA (Trifluoroacetic acid) in Dichloromethane (DCM).[3] However, the choice of scavenger is critical to prevent side reactions.

Protocol A: Standard Deprotection (TFA/DCM)

Best for: General substrates with no highly nucleophilic side chains.

  • Dissolve substrate in DCM (0.1 M).

  • Add TFA to a final concentration of 10–50% (v/v) .

  • Stir at Room Temperature (RT) for 30–60 mins.

  • Monitor by TLC/LCMS (Look for loss of M+100 or M+56 peaks).

  • Concentrate in vacuo. Critical: Co-evaporate with toluene or ether to remove residual TFA.

Protocol B: The "Scavenger Cocktail" (For Peptides/Complex Molecules)

Best for: Substrates containing Trp, Met, Cys, Tyr (susceptible to alkylation by


).
ComponentRatio (v/v)Function
TFA 90–95%Acid source for cleavage.
TIS (Triisopropylsilane) 2.5–5%Primary cation scavenger (hydride donor).
Water 2.5%Hydrolysis of potential esters; scavenger.
DODT / EDT 2.5%Thiol scavenger (essential for Cys/Met protection).

Why Scavengers? Without them, the generated tert-butyl cation acts as an electrophile, permanently alkylating electron-rich rings (Indole of Trp) or heteroatoms (S of Met), ruining your product [1].

Module 3: Advanced Selectivity & Orthogonality

Q: Can I remove a Boc group without touching a tert-butyl ester?

A: This is a classic chemoselectivity challenge because both groups rely on the same stability principle. However, kinetic selectivity is possible.[3]

Scenario 1: Remove Boc, Keep t-Butyl Ester
  • Method 1: H₂SO₄ in tert-Butyl Acetate.

    • Mechanism:[1][2][4][5][6] Using tert-butyl acetate (

      
      ) as the solvent creates a mass-action equilibrium that suppresses the ionization of the tert-butyl ester, while the carbamate (Boc) cleavage is irreversible due to decarboxylation (
      
      
      
      loss).
    • Protocol: Dissolve substrate in

      
      .[7] Add conc. 
      
      
      
      (1.5–3.0 equiv).[8] Stir at RT. Yields are typically high with excellent selectivity [2].
  • Method 2: HCl in Dioxane (4M). [1][9]

    • Insight: HCl in dioxane often shows faster kinetics for N-Boc cleavage compared to ester hydrolysis than TFA does [3].

Scenario 2: Remove t-Butyl Ester, Keep Boc
  • Method: CeCl₃[10][11]·7H₂O / NaI. [10][11]

    • Protocol: Refluxing acetonitrile with Cerium(III) chloride and Sodium Iodide selectively cleaves the ester. This reverses the standard acid-lability order [4].[10]

Q: How do I handle Boc in the presence of Trityl (Trt) groups?

A: Trityl is significantly more acid-labile than Boc.

  • Protocol: Use 1% TFA in DCM or diluted Acetic Acid. This removes the Trityl group (e.g., from His, Asn, Gln) while leaving the Boc group completely intact [5].

Module 4: Troubleshooting Guide

Decision Tree: Solving Stability Issues

Troubleshooting Start Identify the Problem Premature Premature Boc Loss Start->Premature Incomplete Incomplete Deprotection Start->Incomplete SideRxn Side Products (Alkylation) Start->SideRxn Silica Did it happen on Silica Column? Premature->Silica Lewis Using Lewis Acids (ZnBr2, MgCl2)? Premature->Lewis Sterics Is the amine sterically hindered? Incomplete->Sterics Solubility Is substrate soluble in DCM? Incomplete->Solubility Scavenger Did you use a scavenger? SideRxn->Scavenger SilicaSol Sol: Add 1% Et3N to eluent or use Alumina. Silica->SilicaSol LewisSol Sol: Boc is unstable to strong Lewis Acids. Switch to weaker LA or base-stable PG. Lewis->LewisSol StericsSol Sol: Use 4M HCl in Dioxane or Heat to 40°C. Sterics->StericsSol SolubilitySol Sol: Add minimal MeOH or HFIP to improve solubility. Solubility->SolubilitySol ScavengerNo Sol: Add 2.5% TIS or Thioanisole. Scavenger->ScavengerNo No ScavengerYes Sol: Increase scavenger load or switch to HCl (Cl- acts as trap). Scavenger->ScavengerYes Yes

Figure 2: Troubleshooting workflow for common Boc stability and deprotection issues.

Frequently Asked Questions (FAQs)

Q: My Boc group fell off during silica gel chromatography. Why? A: Silica gel is slightly acidic (


). For highly sensitive substrates, or if the column is run slowly, this is enough to cause partial deprotection.
  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes/DCM to neutralize it before loading your sample.

Q: I see a "+56" mass adduct on my product after deprotection. What is it? A: This is a classic sign of tert-butylation . The


 cation reacted with a nucleophile on your molecule (e.g., a phenolic oxygen or indole nitrogen) instead of being quenched.
  • Fix: Repeat the reaction with a scavenger cocktail (TFA/TIS/Water). The silane (TIS) acts as a "hydride sponge" to irreversibly quench the cation [1].

Q: Can I use Lewis Acids to remove Boc? A: Yes. ZnBr₂ in DCM is a mild method that is particularly selective for secondary amines and can sometimes spare primary Boc groups or other sensitive functionalities [6]. TMSOTf or TMSI are also effective but are strictly anhydrous.

References

  • BenchChem. Optimizing Boc Deprotection Conditions to Avoid Side Reactions.

  • Lin, L. S., et al. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Tetrahedron Letters.

  • Han, G., et al. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[12] Journal of Peptide Research.[12]

  • Marcantoni, E., et al. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[10][11][13]·7H2O-NaI System. Journal of Organic Chemistry.[11][14]

  • BenchChem. A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.

  • Common Organic Chemistry. Zinc Bromide (ZnBr2) Reagent Guide.

Sources

minimizing side reactions during free amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Free Amine Functionalization

Welcome to the Bioconjugation Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides authoritative, causality-driven troubleshooting strategies for primary amine functionalization. Our focus is on yield optimization, chemoselectivity, and the mitigation of competing side reactions.

Part 1: Mechanistic Workflow & Competing Pathways

Understanding reaction kinetics and competing pathways is the foundational step in troubleshooting bioconjugation workflows. The most common method for amine functionalization utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond. However, this pathway is fraught with potential side reactions if conditions are not strictly controlled.

Workflow Carboxylate Carboxylate Group (Protein/Ligand) EDC EDC Activation Carboxylate->EDC O_acyl O-acylisourea (Unstable Intermediate) EDC->O_acyl N_acyl N-acylurea (Dead-end Side Product) O_acyl->N_acyl Rearrangement (Hydrophobic regions) NHS NHS / Sulfo-NHS Stabilization O_acyl->NHS NHS_Ester NHS-Ester (Semi-stable Reactive) NHS->NHS_Ester Hydrolysis Hydrolyzed Carboxylate (Side Reaction) NHS_Ester->Hydrolysis H2O (High pH) Amine Primary Amine (Target Protein) NHS_Ester->Amine Amide Stable Amide Bond (Desired Conjugate) Amine->Amide Aminolysis (Optimal pH)

Caption: Logical workflow of EDC/NHS activation and competing side reactions.

Part 2: FAQs - Reagent Stability & Buffer Selection

Q: Why is my NHS-ester conjugation yield so low despite using fresh reagents? A: The most common culprit is NHS-ester hydrolysis, which directly competes with the desired aminolysis reaction. The rate of hydrolysis is highly pH-dependent. The hydroxyl ion (OH⁻) acts as a potent nucleophile, attacking the ester carbonyl[1]. For context, the half-life of an NHS ester is 4 to 5 hours at pH 7.0 (0°C), but it plummets to just 10 minutes at pH 8.6 (4°C)[2]. If your buffer pH is too high, the ester degrades before it can react with the target amine.

Q: Can I use Tris or Glycine buffers during EDC/NHS coupling? A: No. Tris (tris(hydroxymethyl)aminomethane) and Glycine both contain primary amines. These will act as competing nucleophiles, reacting with your NHS-ester and completely quenching the conjugation[2][3]. Always use amine-free buffers such as PBS (Phosphate-Buffered Saline), HEPES, or MES for the reaction, and only use Tris or Glycine to actively quench the reaction at the end of your protocol.

Part 3: Troubleshooting Guide - Reaction Selectivity & Yield

Observed IssueMechanistic CausalityCorrective Action
Loss of Protein Activity (Over-labeling) Lack of chemoselectivity. Modifying lysine residues near the active site alters protein conformation. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-amine of lysine has a pKa of ~10.5, while the N-terminal

-amine has a pKa of ~6.0–8.0 due to the adjacent amide bond[4][5]. At pH >8.0, both are deprotonated and highly reactive.
Lower the reaction pH to 6.5–7.5. At this slightly acidic/neutral pH, the lysine

-amines remain protonated (non-nucleophilic), allowing site-selective functionalization of the deprotonated N-terminus[6][7].
Precipitation during EDC Activation Formation of N-acylurea. EDC reacts with carboxyls to form an O-acylisourea intermediate. If this intermediate is in a hydrophobic microenvironment or lacks immediate access to an amine/NHS, it undergoes an intramolecular rearrangement into a stable, dead-end N-acylurea[8].Implement a two-step protocol using a 2:1 to 5:1 molar excess of Sulfo-NHS to EDC[3]. Sulfo-NHS rapidly traps the O-acylisourea, converting it into a hydrophilic, semi-stable Sulfo-NHS ester before rearrangement can occur[8].
No Conjugation in Two-Step Protocol Buffer incompatibility during the activation step. EDC requires a slightly acidic environment (pH 4.5–6.0) to efficiently activate carboxyls[3]. Using PBS (pH 7.4) during the EDC step leads to rapid hydrolysis of the O-acylisourea intermediate.Perform EDC/NHS activation in MES buffer (pH 4.5–6.0). After activation, adjust the pH to 7.0–8.5 (e.g., by adding concentrated PBS) prior to adding the target amine[3][8].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-yield, reproducible amine functionalization.

Protocol 1: Two-Step EDC/Sulfo-NHS Crosslinking (Minimizing N-acylurea)

This protocol separates carboxyl activation from amine coupling to prevent cross-linking of the amine-containing molecule to itself.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxyl-containing molecule (e.g., 2 mg) in 200 µL of 0.1 M MES buffer, pH 5.0.

  • Reagent Addition: Add EDC and Sulfo-NHS to the solution. A standard starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the carboxyl groups[3].

  • Incubation: React for 15 minutes at room temperature.

  • Quenching (Self-Validation Step 1): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC[8]. Causality: This prevents the EDC from activating carboxyls on the target protein in the next step, ensuring unidirectional coupling.

  • Buffer Exchange: Rapidly pass the mixture through a desalting column equilibrated with PBS (pH 7.4) to remove excess reagents and raise the pH for optimal aminolysis.

  • Amine Coupling: Immediately add the target primary amine-containing protein. Incubate for 2 hours at room temperature.

  • Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The release of the NHS leaving group can be measured at 260–280 nm, providing real-time confirmation of the aminolysis reaction[2][9].

Protocol 2: Site-Selective N-Terminal Functionalization

This protocol exploits pKa differentials to target the N-terminus while preserving lysine residues.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer, strictly adjusted to pH 6.5.

  • Protein Preparation: Buffer-exchange the target protein into the pH 6.5 buffer. Ensure the concentration is between 1-5 mg/mL.

  • Reagent Addition: Add the NHS-ester functionalized ligand at a 2:1 to 5:1 molar ratio relative to the protein. Causality: Keeping the molar excess low prevents forced off-target reactions.

  • Incubation: Incubate at 4°C for 2–4 hours. Causality: Lower temperatures suppress the competing NHS-ester hydrolysis, which is critical at this lower pH where aminolysis is inherently slower[10].

  • Validation Checkpoint: Perform LC-MS (Intact Mass Analysis). You should observe a mass shift corresponding to a single ligand addition (+1 conjugation). Tryptic digestion followed by MS/MS can confirm the modification is localized exclusively to the N-terminal peptide.

Part 5: Quantitative Data Summaries

Table 1: Hydrolytic Half-Life of NHS Esters as a Function of pH Data illustrates the exponential decay of NHS-ester stability as conditions become more alkaline[1][2].

Buffer pHTemperatureApproximate Half-Life (

)
Mechanistic Impact
7.00 °C4 – 5 hoursOptimal stability; slow aminolysis.
7.0Room Temp~7 hours (varies by structure)Balanced stability and reactivity.
8.0Room Temp210 minutesHigh amine reactivity; moderate hydrolysis.
8.64 °C10 minutesRapid hydrolysis; requires immediate coupling.
9.0Room Temp< 10 minutesSevere hydrolysis; high risk of conjugation failure.

Table 2: pKa Values of Relevant Biological Amines Data dictates the chemoselectivity of the conjugation reaction based on the protonation state[4][5].

Functional GroupLocationApproximate pKaOptimal Conjugation pH

-amine
Protein N-terminus6.0 – 8.06.5 – 7.5 (Site-selective)

-amine
Lysine side chain10.0 – 10.58.0 – 9.0 (Global labeling)
Imidazole nitrogenHistidine side chain~6.0N/A (Weak nucleophile)

Part 6: References

  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." Thermo Fisher Scientific - US. Available at:

  • Thermo Fisher Scientific. "crosslinking technology." Thermo Fisher Scientific. Available at:

  • PMC. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates." NIH. Available at:

  • MDPI. "Exploiting Protein N-Terminus for Site-Specific Bioconjugation." MDPI. Available at:

  • Manuals.plus. "Thermo Scientific EDC Instructions: Carbodiimide Crosslinker for Protein Conjugation." Manuals.plus. Available at:

  • PMC. "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." NIH. Available at:

  • CD Biosynsis. "Site-Specific PEGylation Services." CD Biosynsis. Available at:

  • Chemeurope. "Carbodiimide." Chemeurope.com. Available at:

  • BenchChem. "half-life of NHS ester hydrolysis at different pH." Benchchem.com. Available at:

  • BenchChem. "Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid)." Benchchem.com. Available at:

  • BenchChem. "An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines." Benchchem.com. Available at:

Sources

Technical Support Center: Crystallization of Boc-aminomethyl cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Boc-aminomethyl cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of Boc-aminomethyl cyclohexane in a direct question-and-answer format.

Q1: My Boc-aminomethyl cyclohexane separated as an oil instead of a solid. How can I induce crystallization?

A1: "Oiling out" is a common challenge where the compound separates from the solution as a supersaturated liquid above its melting point. [1] This can be caused by several factors, and the following strategies can be employed to induce solidification:

  • Ensure Complete Removal of Residual Solvents: Solvents from the reaction workup, such as ethyl acetate or dichloromethane, can inhibit crystallization. It is crucial to dry your crude product under a high vacuum, sometimes with gentle heating (e.g., 40-60 °C), to ensure it is a viscous oil or a dry foam.[1][2]

  • Trituration/Pulping: This technique involves stirring the oil with a non-polar solvent in which the Boc-aminomethyl cyclohexane has poor solubility. This mechanical agitation can provide the energy needed to disrupt the oil and encourage the formation of a solid precipitate.[1] Solvents like n-hexane, cyclohexane, or diethyl ether are often effective for this purpose.[1][3]

  • Seeding: The introduction of a "seed crystal" of the desired compound to the supersaturated solution can initiate crystallization by providing a template for crystal growth.[1] A patent for a similar Boc-amino acid crystallization describes a method where an oily residue is seeded, allowed to stand and solidify, and then pulped with a weak polar solvent.[3]

  • Solvent System Adjustment: If the compound is "oiling out," the solution may be too concentrated, or the cooling rate may be too rapid. Try adding a small amount of the "good" solvent to the heated mixture to slightly increase the total solvent volume. This can help to slow down the crystallization process and prevent the compound from precipitating out of solution too quickly.[4]

Q2: Crystal formation is not occurring, even after extended cooling. What should I do?

A2: A lack of crystal formation typically indicates that the solution is not sufficiently supersaturated or that impurities are inhibiting the process. [1] Consider the following troubleshooting steps:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the Boc-aminomethyl cyclohexane and then attempt to cool and crystallize again.[1][4]

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

  • Experiment with Different Solvent Systems: The solubility profile of your compound may not be ideal for the currently chosen solvent. Trying different solvent combinations is a key part of crystallization development.[1] Common solvent systems for Boc-protected amines include ethyl acetate/hexane and ethanol/water.[1]

  • Charcoal Treatment: If you suspect that colored impurities are hindering crystallization, adding activated charcoal to the hot solution can help to adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.[4]

Q3: The crystallization process is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

A3: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification. [5] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[4] To achieve this:

  • Increase the Amount of "Good" Solvent: Add a slight excess of the "good" solvent (the one in which the compound is more soluble) to the heated mixture. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[4]

  • Insulate the Flask: Slowing the rate of cooling can be achieved by insulating the crystallization flask. This can be done by placing it on a non-conductive surface like a cork ring or wooden block and covering the top with a watch glass.[4]

  • Utilize a Dewar Flask: For very slow cooling, the crystallization flask can be placed inside a larger beaker or a Dewar flask filled with warm water, allowing the entire system to cool to room temperature gradually.

Q4: The final yield of my crystallized product is very low. What are the likely causes and how can I improve it?

A4: A low yield (e.g., less than 20%) can be attributed to several factors during the crystallization process. [4]

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor after filtration.[4] To check for this, you can take a sample of the filtrate, evaporate the solvent, and see if a substantial amount of solid residue remains. If so, you can try to recover more product by concentrating the mother liquor and attempting a second crystallization.

  • Premature Crystallization: If crystals form too early during hot filtration to remove impurities, a significant portion of the product can be lost. To prevent this, use a pre-heated funnel and flask for the filtration and add a slight excess of the solvent to the initial solution.

  • Incomplete Precipitation: Ensure that the solution has been sufficiently cooled to maximize the precipitation of the product. Placing the flask in an ice bath after it has reached room temperature can often improve the yield.

Frequently Asked Questions (FAQs)

What are some good starting alternative solvents for the crystallization of Boc-aminomethyl cyclohexane?

Boc-aminomethyl cyclohexane is a non-polar molecule due to the cyclohexane ring and the Boc protecting group. Therefore, good crystallization can often be achieved using a single non-polar solvent or a binary solvent system consisting of a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble.

Based on general principles of "like dissolves like," here are some suggested starting points:[6][7]

  • Single Solvent Systems:

    • Heptane or Hexane: These are very non-polar solvents and are often good choices for crystallizing non-polar compounds.

    • Cyclohexane: Given the structure of the target molecule, cyclohexane can be an excellent choice.[3]

  • Binary Solvent Systems:

    • Ethyl Acetate / Hexane: Ethyl acetate is a moderately polar solvent that can act as a "good" solvent, while hexane is a non-polar "poor" solvent.[1]

    • Toluene / Heptane: Toluene can dissolve the compound, and the addition of heptane can induce crystallization.

    • Methanol / Diethyl Ether: Methanol can act as the "good" solvent, with diethyl ether as the "poor" solvent.[2]

How do I select the best solvent system experimentally?

The ideal crystallization solvent will dissolve the compound when hot but not when cold. A systematic approach to finding the right solvent involves small-scale solubility tests:

  • Place a small amount of your crude Boc-aminomethyl cyclohexane (e.g., 20-30 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., 0.5 mL).

  • Observe the solubility at room temperature. A good "good" solvent will dissolve the compound at elevated temperatures, while a good "poor" solvent will not dissolve it even when heated.

  • For solvents that do not dissolve the compound at room temperature, heat the test tube and observe if the compound dissolves. If it does, this is a potential single-solvent crystallization candidate.

  • For solvents that dissolve the compound at room temperature, you can try adding a "poor" solvent dropwise to the solution to see if precipitation occurs. This would indicate a viable binary solvent system.

What is the role of the Boc protecting group in crystallization?

The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar protecting group.[8] Its presence significantly influences the solubility and crystal packing of the aminomethyl cyclohexane. The Boc group increases the lipophilicity of the molecule, generally making it more soluble in non-polar organic solvents. This property is key to selecting an appropriate solvent system for crystallization.

Can I use water in my crystallization system?

Given the non-polar nature of Boc-aminomethyl cyclohexane, it is expected to have very low solubility in water.[9][10] Therefore, water could potentially be used as a "poor" solvent in a binary system with a water-miscible "good" solvent like ethanol or isopropanol.[1] However, care must be taken to avoid "oiling out," as the large polarity difference can sometimes lead to this issue.

Solvent Selection and Properties

The following table summarizes the properties of potential solvents for the crystallization of Boc-aminomethyl cyclohexane.

SolventBoiling Point (°C)PolarityRole in Crystallization
n-Hexane69Non-polarSingle solvent or "poor" solvent in a binary system.[6]
Cyclohexane81Non-polarGood single solvent choice due to structural similarity.[3][11]
n-Heptane98Non-polarSingle solvent or "poor" solvent.[11]
Diethyl Ether35Weakly PolarCan be used as a "poor" solvent.[3][6]
Ethyl Acetate77Moderately PolarOften used as a "good" solvent in a binary system.[6]
Toluene111Non-polarCan be used as a "good" solvent.[6]
Methanol65PolarCan be used as a "good" solvent with a non-polar "poor" solvent.[6]
Ethanol78PolarSimilar to methanol, can act as a "good" solvent.[6]

Experimental Protocol: Crystallization using Ethyl Acetate and Hexane

This protocol provides a step-by-step methodology for the crystallization of Boc-aminomethyl cyclohexane using a common binary solvent system.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude Boc-aminomethyl cyclohexane in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with continuous stirring. Continue adding hexane until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again. This ensures that the crystallization process begins from a homogenous solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Visualizing the Crystallization Workflow

The following diagram illustrates the key decision points and steps in developing a successful crystallization protocol for Boc-aminomethyl cyclohexane.

Crystallization_Workflow Boc-aminomethyl cyclohexane Crystallization Workflow start Crude Product (Oil or Impure Solid) dissolve Dissolve in Minimal Hot 'Good' Solvent start->dissolve hot_filtration Hot Filtration (Optional) [Remove Insoluble Impurities] dissolve->hot_filtration add_antisolvent Add 'Poor' Solvent (Anti-Solvent) until Cloudy hot_filtration->add_antisolvent clarify Add Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool_slowly Slow Cooling to Room Temperature clarify->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath troubleshoot_oil Troubleshooting: Product Oils Out cool_slowly->troubleshoot_oil If Oiling Out troubleshoot_no_xtal Troubleshooting: No Crystals Form cool_slowly->troubleshoot_no_xtal If No Crystals filter Vacuum Filtration ice_bath->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end troubleshoot_oil->dissolve Re-dissolve, Adjust Solvent Ratio troubleshoot_no_xtal->dissolve Concentrate Solution or Try New Solvent

Caption: A workflow diagram for the crystallization of Boc-aminomethyl cyclohexane.

References

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate Isomers

[1]

Executive Summary

The separation and identification of 1,3-disubstituted cyclohexane isomers are critical in drug discovery, as the spatial orientation of the aminomethyl "warhead" and the carbamate linker drastically affects binding affinity. For tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate, the cis-isomer is thermodynamically favored and adopts a diequatorial conformation, while the trans-isomer exists as an equilibrium mixture, predominantly locking into a conformation with the bulky Boc-group equatorial and the aminomethyl group axial.

This guide provides a definitive protocol for distinguishing these isomers using 1H NMR coupling constants (

Conformational Analysis & Stability

To interpret the NMR data, one must first understand the ground-state solution conformations. The cyclohexane ring dynamics are governed by steric A-values:

  • Boc-amino group (

    
    ):  High steric bulk (A-value 
    
    
    1.2 - 1.5 kcal/mol).[1][2]
  • Aminomethyl group (

    
    ):  Moderate steric bulk (A-value 
    
    
    1.0 kcal/mol).[1][2]
The cis-Isomer (Diequatorial)

In the 1,3-disubstituted system, the cis configuration allows both substituents to occupy equatorial positions simultaneously.

  • Conformation: Diequatorial (e,e).[1][2][3]

  • Stability: High.[1][4][5] No 1,3-diaxial interactions between substituents.[6][7][8]

  • NMR Consequence: Ring protons H1 and H3 are both axial .[1][2]

The trans-Isomer (Axial/Equatorial)

The trans configuration forces one substituent to be axial while the other is equatorial.[3][5][7][8][9]

  • Conformation: Equilibrium favors the Boc-group equatorial and the aminomethyl group axial (e,a) to minimize steric strain from the larger Boc group.

  • Stability: Lower than cis due to 1,3-diaxial interactions from the axial aminomethyl group.[8]

  • NMR Consequence: H1 is axial , but H3 is equatorial .[1]

Comparative NMR Data Analysis

The distinction relies principally on the multiplicity of the methine protons (H1 and H3) and the presence of a specific NOE correlation.

Quantitative Comparison Table (Representative Values in CDCl )
Featurecis-Isomer (Diequatorial)trans-Isomer (Eq-Ax)Mechanistic Reason
H1 Signal (

ppm)
tt / broad multiplet Large splitting (

Hz)
tt / broad multiplet Large splitting (

Hz)
H1 is axial in both major conformers (anti-periplanar to H2ax/H6ax).[1][2][3]
H3 Signal (

ppm)
tt (Triplet of Triplets) Large coupling (

Hz)
qd / narrow multiplet Small coupling (

Hz)
Key Differentiator: In cis, H3 is axial (large

).[1][2][3] In trans, H3 is equatorial (small

).[1][2]
H1-H3 NOE Strong Correlation Weak / Absent In cis, H1 and H3 are 1,3-diaxial (same face, close proximity).[1][2]
C13 Shift (C3) Upfield (

ppm)
Downfield (

ppm)

-gauche effect shields the axial carbon in the trans isomer (less intuitive, rely on proton

's).[2]
Detailed Signal Interpretation
1. The H3 Methine "Signature"

The proton at position 3 (H3) is the diagnostic handle.

  • In cis (e,e): H3 is axial.[1][2] It has two 180° dihedral angles with the axial protons at C2 and C4. According to the Karplus equation, this results in large vicinal coupling constants (

    
     Hz).[1]
    
    • Appearance: A wide multiplet (often a triplet of triplets).[1][2]

  • In trans (e,a): H3 is equatorial.[1][2] It has only 60° dihedral angles with adjacent protons.[1]

    • Appearance: A narrow multiplet or broad singlet (

      
       Hz).[1][2]
      
2. The 1,3-Diaxial NOE Effect

In the cis-isomer, H1 and H3 are both axial and point in the same direction (parallel). The distance between 1,3-diaxial protons is

  • Experiment: 1D-NOE difference or 2D-NOESY.

  • Observation: Irradiating H1 results in a significant enhancement of H3 only in the cis-isomer.

Visualization of Logic & Workflow[10]

Stereochemical Assignment Logic

NMR_LogicStartUnknown Isomer(1H NMR Spectrum)AnalyzeH3Analyze H3 Methine Signal(~1.5 - 1.8 ppm)Start->AnalyzeH3WideSplitWide Splitting Pattern(J > 10 Hz)AnalyzeH3->WideSplitLarge 3J(ax-ax)NarrowSplitNarrow Splitting Pattern(J < 5 Hz)AnalyzeH3->NarrowSplitSmall 3J(eq-ax)CheckNOEVerify with 2D NOESY(H1 - H3 Correlation)WideSplit->CheckNOETransResultTRANS-Isomer(Eq-Ax Conformation)H3 is EquatorialNarrowSplit->TransResultCisResultCIS-Isomer(Diequatorial Conformation)H1 & H3 are AxialCheckNOE->CisResultStrong NOE H1-H3

Caption: Decision tree for assigning stereochemistry based on H3 multiplicity and NOE correlations.

Experimental Workflow

WorkflowSample1. Sample Prep10mg in 0.6mL CDCl3Filter to remove solidsAcquire1D2. Acquire 1H NMR(64 scans, d1=2s)Ensure high S/NSample->Acquire1DProcess3. ProcessingLB = 0.3 HzPhasing is criticalAcquire1D->ProcessAnalysis4. AnalysisExtract J-values of H3Run NOESY if ambiguousProcess->Analysis

Caption: Standardized workflow for high-fidelity NMR acquisition and analysis.

Experimental Protocols

Protocol A: Sample Preparation

Objective: Minimize viscosity broadening to resolve fine splitting patterns.[1][2]

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) as the primary solvent.[1][2] It minimizes hydrogen bonding viscosity compared to DMSO-d
    
    
    , allowing for sharper lines and clearer
    
    
    -coupling resolution.[1]
  • Concentration: Dissolve 5–10 mg of the carbamate in 600 µL of solvent.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove particulates that cause magnetic field inhomogeneity.

Protocol B: NMR Acquisition Parameters

Objective: Ensure quantitative relaxation and resolution.

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2]

  • Relaxation Delay (d1): Set to 2.0 seconds or higher. The methine protons have relatively long T1 relaxation times; insufficient delay will suppress their integral values.

  • Scans (ns): Minimum 64 scans to resolve the low-intensity wings of the H3 multiplet.

  • Spectral Width: 12–14 ppm (to capture broad amide protons).

Protocol C: NOESY Experiment (Validation)

Objective: Confirm spatial proximity of H1 and H3.

  • Mixing Time: Set to 500 ms . This is optimal for small-to-medium molecules (MW ~228 Da) in the negative NOE regime (or close to zero crossing, ROESY may be preferred if signal is zero).[1]

  • Interpretation: Look for cross-peaks between the H1 signal (

    
    3.4 ppm) and H3 signal (
    
    
    1.6 ppm).[1][2]
    • Cross-peak present: Confirms cis-geometry (diaxial relationship).[1][2]

    • Cross-peak absent: Supports trans-geometry.

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy in Conformational Analysis. Hans J. Reich, University of Wisconsin. [Link][1]

  • Identification of vicinally substituted cyclohexane isomers by NMR. Spectrochimica Acta Part A. [Link]

  • A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

HPLC method development for purity analysis of Boc-protected amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Boc-Protected Amines Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The analysis of Boc-protected amines (tert-butyloxycarbonyl) presents a specific dichotomy in chromatography: the protecting group renders the molecule significantly more hydrophobic, aiding retention, yet often leaves the molecule "invisible" to standard UV detection if the underlying amine lacks an aromatic chromophore. Furthermore, the acid-labile nature of the Boc group—its primary chemical feature—becomes a liability during method development involving acidic mobile phases.

This guide moves beyond generic HPLC templates to address the specific physicochemical requirements of Boc-intermediates. We compare detection modalities (UV vs. CAD) and stationary phases (C18 vs. PFP) to establish a robust purity assay.

Part 1: The Core Challenge

Developing a purity method for Boc-amines requires navigating three constraints:

  • Chromophoric Silence: The Boc carbonyl group (

    
    ) has a weak 
    
    
    
    transition at 200–210 nm . At this wavelength, solvent cut-off effects (especially from methanol or impurities in acetonitrile) cause baseline instability.
  • Hydrophobic Shift: The tert-butyl group adds significant bulk and lipophilicity, often pushing retention times excessively high on standard C18 columns.

  • Acid Instability: Standard mobile phase modifiers like Trifluoroacetic Acid (TFA) can trigger in-situ deprotection, creating "ghost peaks" (the free amine) that are actually artifacts of the analysis, not impurities in the sample.

Part 2: Comparative Analysis – Detection Modalities

The choice of detector is the single most critical decision. We compare the industry standard (UV) against the modern alternative (Charged Aerosol Detection - CAD).[1]

Table 1: Detector Performance Matrix for Boc-Amines
FeatureUV-Vis (Low Wavelength) Charged Aerosol Detection (CAD) Mass Spectrometry (LC-MS)
Primary Principle Absorbance at 205–210 nmMeasurement of non-volatile particle chargeMass-to-charge ratio (

)
Suitability Low. Only works if the amine "R" group is aromatic.High. Universal response for non-volatiles.[2][3]High (Qualitative). Excellent for ID, harder for % purity without standards.
Linearity High (Beer-Lambert Law), but baseline drifts.Curvilinear (requires polynomial fit or power function).Varies; ionization suppression is common.
Boc Specifics The Boc carbonyl signal is often swamped by solvent noise.Detects the Boc-amine mass regardless of chromophore.Warning: TFA suppresses ionization.
Limit of Detection > 10 µg/mL (for non-aromatics)< 10 ng on column< 1 ng on column

Scientist’s Insight: If your Boc-amine is aliphatic (e.g., N-Boc-1,6-diaminohexane), do not rely on UV . You will be forced to use 205 nm, where the signal-to-noise ratio is poor. For these molecules, CAD is the gold standard for purity quantification because it provides a uniform response factor, allowing you to estimate impurity levels even without specific standards for every impurity.

Part 3: Comparative Analysis – Stationary Phases

While C18 is the default, it is not always optimal for Boc-protected species due to "hydrophobic collapse" or excessive retention.

Table 2: Column Selection Guide
Column ChemistryInteraction MechanismRecommendationWhy?
C18 (Octadecyl) Hydrophobic InteractionStandard Good starting point, but Boc-groups may elute very late (>90% B).
C8 (Octyl) Hydrophobic (Lower density)Alternative Use if the Boc-amine elutes >20 mins on C18. Reduces run time.
PFP (Pentafluorophenyl)

, Dipole-Dipole, Hydrophobic
High Selectivity Best Choice for separating Boc-isomers or if the amine has aromatic rings.
Phenyl-Hexyl

, Hydrophobic
Specialized Good for Boc-protected aromatic amines (e.g., Boc-Aniline derivatives).

Part 4: Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical risks involved.

MethodDevelopment Start Start: Boc-Amine Structure CheckAro Contains Aromatic Ring? Start->CheckAro UV UV Detection (254 nm) CheckAro->UV Yes UV_Low UV Detection (205-210 nm) (High Risk of Noise) CheckAro->UV_Low No CheckHydro Hydrophobicity Check UV->CheckHydro CAD CAD / ELSD (Universal Detection) UV_Low->CAD Preferred Alternative CAD->CheckHydro C18 Column: C18 (Standard) CheckHydro->C18 Standard C8 Column: C8 (If Ret. Time > 20min) CheckHydro->C8 High Hydrophobicity PFP Column: PFP (For Isomers/Selectivity) CheckHydro->PFP Complex Isomers

Figure 1: Decision tree for selecting detector and column based on the molecular structure of the Boc-amine.

BocDegradation BocAmine Boc-Protected Amine Reaction Acid-Catalyzed Hydrolysis (Time + Temp Dependent) BocAmine->Reaction Inject Acid Acidic Mobile Phase (0.1% TFA, pH ~2) Acid->Reaction Mix Products Degradation Products: 1. Free Amine (Ghost Peak) 2. CO2 (Gas) 3. Isobutylene Reaction->Products During Run / Storage

Figure 2: The risk pathway of in-situ Boc deprotection using acidic mobile phases.

Part 5: The "Gold Standard" Protocol

This protocol balances the need for peak shape (TFA) with the risk of degradation.

Scope: Purity analysis of N-Boc-phenylalanine (Model aromatic) or N-Boc-dodecylamine (Model aliphatic).

Instrumentation & Conditions
  • System: UHPLC or HPLC (Binary Gradient).

  • Detector:

    • Scenario A (Aromatic): UV-Vis @ 254 nm.

    • Scenario B (Aliphatic): CAD (Nebulizer temp: 35°C).

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 3.0 x 100 mm, 1.8 µm.

  • Temperature: 30°C (Do not exceed 40°C to prevent thermal deprotection).

Mobile Phase Strategy
  • Mobile Phase A: Water + 0.05% TFA.

    • Note: We reduce TFA from the standard 0.1% to 0.05% to minimize acid hydrolysis risk while maintaining enough ion-pairing for peak shape.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

    • Why ACN? Methanol has a higher UV cutoff (205 nm) and higher pressure; ACN is cleaner for low-UV work.

Gradient Table
Time (min)% Mobile Phase BRationale
0.05Initial equilibration (keep Boc soluble).
10.095Linear ramp to elute hydrophobic Boc-amine.
12.095Wash to remove highly lipophilic impurities.
12.15Return to initial conditions.
15.05Re-equilibration.
Sample Preparation (Crucial Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Avoid: Do not dissolve the sample in 100% TFA or high-strength acid.

  • Stability Check: Inject the sample immediately. If the sample sits in the autosampler for >12 hours, check for the appearance of a peak at the retention time of the free amine (deprotected species).

Part 6: Troubleshooting & Stability

The "Ghost Peak" Phenomenon If you observe a small peak eluting earlier than your main Boc-peak that grows over time (e.g., in sequential injections), this is likely the deprotected free amine.

  • Mechanism: The acidic mobile phase (pH ~2) cleaves the carbamate bond.

  • Solution:

    • Switch modifier: Use 0.1% Formic Acid instead of TFA. Formic acid is weaker (pH ~2.7) and less likely to drive deprotection.

    • Reduce Temperature: Lower column oven to 25°C.

    • Neutral pH Method: If degradation persists, switch to 10 mM Ammonium Acetate (pH 6.8) . Boc is stable to base/neutral conditions.[4] Note: Silica dissolution risks apply above pH 8 unless using hybrid columns (e.g., Waters BEH).

References

  • Thermo Fisher Scientific. (2016). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[1] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Standard reference for Boc stability conditions).

  • BenchChem. (2025).[5] A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Retrieved from

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from

Sources

Structural Analysis of 1,3-Substituted Cyclohexane Conformers: A Crystallographic & Orthogonal Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 1,3-substituted cyclohexane conformers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stereochemical Imperative

In drug discovery and scaffold design, the cyclohexane ring is a ubiquitous pharmacophore. However, its conformational flexibility—specifically the "chair-chair" interconversion—presents a critical variable in structure-activity relationship (SAR) studies. For 1,3-substituted systems, the energy landscape is defined by the competition between 1,3-diaxial steric strain and substituent-specific electronic effects.

This guide provides a technical comparison of Single Crystal X-ray Diffraction (SC-XRD) data against its primary alternatives: Solution-State NMR and Density Functional Theory (DFT) . We analyze the conformational preferences of cis- and trans-1,3-substituted cyclohexanes, demonstrating why solid-state data is indispensable for defining absolute configuration and precise bond metrics, despite the utility of dynamic solution methods.

Structural Landscape: cis vs. trans Architectures

The 1,3-substitution pattern creates distinct stereochemical environments.[1][2] Understanding these is prerequisite to interpreting the experimental data.

  • cis-1,3-Isomers:

    • Diequatorial (e,e): The global minimum. Both substituents avoid 1,3-diaxial interactions.

    • Diaxial (a,a): High energy (destabilized by ~5.4 kcal/mol for methyl groups due to syn-diaxial repulsion).

    • Note: X-ray crystallography almost invariably captures the (e,e) conformer unless intramolecular hydrogen bonding (e.g., in diols) stabilizes the (a,a) form.

  • trans-1,3-Isomers:

    • Equatorial-Axial (e,a): The substituents are chemically equivalent in the rapid exchange limit in solution, but distinct in the solid state.

    • Note: These isomers often exhibit disorder or "plastic crystal" phases in X-ray studies due to the lower packing efficiency of the (e,a) shape compared to the symmetric (e,e) cis isomer.

Visualization: Conformational Energy Landscape

The following diagram maps the stability pathways, highlighting where X-ray diffraction provides a "snapshot" of the global minimum.

ConformationLandscape Substrate 1,3-Substituted Cyclohexane Cis cis-Isomer (Thermodynamically Stable) Substrate->Cis Trans trans-Isomer (Kinetic/Steric Intermediate) Substrate->Trans EE Diequatorial (e,e) Global Minimum (Target for X-ray) Cis->EE Ring Flip (Favored) AA Diaxial (a,a) High Energy (Rare in Solid State) Cis->AA Steric Strain (Disfavored) EA Equatorial-Axial (e,a) Degenerate Flip Trans->EA Disorder Lattice Disorder / Plastic Phase EE->Disorder High Symmetry Packing EA->Disorder Solid State Packing

Figure 1: Conformational energy landscape for 1,3-substituted cyclohexanes. Green nodes indicate the most likely structure observed in X-ray diffraction.

Comparative Analysis: X-ray vs. Alternatives

While X-ray crystallography provides the "ground truth" for static geometry, it must be contextualized against solution-state and theoretical data.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (Product) Solution NMR (Alternative 1) DFT / Computational (Alternative 2)
Primary Output Precise 3D coordinates, Absolute ConfigurationTime-averaged conformation, J-couplingsEnergy minima, Transition states
Conformational State Static: Traps deep energy minima (usually e,e).Dynamic: Weighted average of populations.Idealized: Gas phase (0 K) or implicit solvation.
1,3-Diaxial Insight Direct observation of ring flattening or distortion to relieve strain.Inferred via NOE contacts and

values.
Calculated strain energy (A-values).
Sample Requirement Single Crystal (Solid).Solution (CDCl

, DMSO, etc.).
None (Virtual).
Key Limitation Crystal packing forces may distort "native" geometry.Cannot easily resolve rapid equilibrium (e.g., trans isomers).Dependent on basis set/functional accuracy.
Deep Dive: The Case of 1,3-Cyclohexanediol

Experimental data on 1,3-cyclohexanediol highlights the divergence between methods.

  • X-ray Data: The cis isomer crystallizes in ordered phases, predominantly locking the diequatorial conformation. The trans isomer, however, often forms a plastic crystal phase —a state where molecules rotate freely within the lattice sites, leading to crystallographic disorder that mimics the solution state dynamic averaging [1].

  • NMR Data: In solution, the cis isomer shows distinct axial/equatorial proton signals. The trans isomer signals are averaged, requiring low-temperature NMR (<-80°C) to freeze the ring flip and resolve the individual conformers [2].

Experimental Protocols: Obtaining High-Quality X-ray Data

Cyclohexane derivatives often possess low melting points or high flexibility, making crystallization challenging. The following protocol outlines the "Derivatization Strategy" to ensure rigid lattice formation, a standard in pharmaceutical solid-state chemistry.

Protocol: Derivatization & Crystallization of Flexible Cyclohexanes

Objective: Increase molecular weight and rigidity to facilitate lattice packing. Target Derivative: p-Nitrobenzoate or 3,5-Dinitrobenzoate esters (for alcohols).

Step 1: Synthesis of the Derivative
  • Dissolution: Dissolve 0.5 mmol of the 1,3-substituted cyclohexane (e.g., diol) in 2 mL dry pyridine.

  • Acylation: Add 1.1 equivalents of p-nitrobenzoyl chloride.

  • Reaction: Stir at 40°C for 2 hours (monitor by TLC). The nitro groups provide strong intermolecular interactions (π-stacking) to aid crystallization.

  • Workup: Quench with dilute HCl, extract with DCM, and wash with NaHCO

    
    . Dry over MgSO
    
    
    
    .
Step 2: Crystallization Screening (Vapor Diffusion)

Unlike simple evaporation, vapor diffusion controls supersaturation slowly.

  • Inner Vial: Dissolve 10 mg of the derivative in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., THF, Acetone, or DCM).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Anti-Solvent" (e.g., Pentane, Hexane, or Cyclohexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C.

  • Observation: Check for crystals after 24-72 hours. The volatile anti-solvent will diffuse into the solution, slowly lowering solubility and promoting ordered growth [3].

Step 3: Data Collection Strategy
  • Temperature: Always collect at 100 K (cryogenic stream). This reduces thermal motion (libration) of the flexible cyclohexane ring, improving resolution of the axial/equatorial substituents.

  • Disorder Handling: If the trans isomer shows disorder (common in plastic phases), apply a disorder model in the refinement software (e.g., SHELXL PART commands) rather than discarding the dataset.

Visualization: Crystallization Decision Tree

CrystProtocol Start Start: 1,3-Substituted Cyclohexane Sample CheckState Physical State at RT? Start->CheckState Solid Solid CheckState->Solid MP > 40°C Liquid Liquid / Oil CheckState->Liquid MP < 25°C Recryst Direct Recrystallization (Slow Evap / Vapor Diff) Solid->Recryst Deriv Derivatization (Add p-Nitrobenzoate) Liquid->Deriv Standard Route InSitu In Situ Cryo-Crystallization (Requires ODS/OHCD) Liquid->InSitu Advanced Route XRD X-ray Diffraction (100 K) Recryst->XRD Deriv->XRD InSitu->XRD

Figure 2: Workflow for obtaining X-ray quality crystals from flexible cyclohexane derivatives.

Data Interpretation: Quantitative Benchmarks

When reviewing your X-ray data, compare your refined parameters against these standard benchmarks for 1,3-substituted cyclohexanes. Deviations >0.05 Å or >3° suggest significant lattice strain or incorrect assignment.

Table 2: Structural Parameters (X-ray vs. Calculated)

Data based on typical values for 1,3-dimethylcyclohexane systems [4].

ParameterX-ray (Solid State)DFT (B3LYP/6-31G*)Interpretation
C-C Bond Length 1.524 ± 0.005 Å1.530 ÅX-ray bonds often appear slightly shorter due to librational shortening.
C-C-C Ring Angle 111.0° - 111.5°111.3°Slightly expanded from tetrahedral (109.5°) to flatten the ring and relieve 1,3-diaxial strain.
Torsion Angle (Ring) 54.5° - 55.5°55.0°The "Chair" is rarely perfect; substituents induce flattening.
1,3-Distance (Diaxial) 2.55 - 2.60 Å2.58 ÅCritical for assessing steric clash. <2.4 Å indicates severe repulsion.

References

  • Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation. CrystEngComm, Royal Society of Chemistry. Link

  • 1,3-Diaxial steric effects and intramolecular hydrogen bonding in conformational equilibria. PubMed. Link

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Link

  • Cyclohexane Conformational Analysis. Chemistry LibreTexts. Link

Sources

infrared (IR) spectrum analysis of carbamate and primary amine signals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, the conversion of primary amines (


) to carbamates (

) is a fundamental protection and derivatization step. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers superior utility for real-time reaction monitoring and rapid quality control.

This guide objectively compares the spectral performance of IR analysis for these two functional groups. It demonstrates that while primary amines exhibit a characteristic N-H stretching doublet, the definitive diagnostic for carbamates is the emergence of a high-intensity carbonyl (


) stretch, distinct from amide or ester interferences.

Mechanistic Divergence: The Physics of Detection

To interpret the spectra accurately, one must understand the vibrational physics driving the signal differences.

Primary Amines ( )

Primary amines possess two N-H bonds.[1][2] These bonds do not vibrate in isolation; they couple to form two distinct stretching modes:

  • Asymmetric Stretch: Both hydrogens move in opposite directions relative to the nitrogen. This requires higher energy, resulting in a higher frequency band (

    
    ).
    
  • Symmetric Stretch: Both hydrogens move in phase (away from or towards the nitrogen).[3] This requires less energy, appearing at a lower frequency (

    
    ).
    
  • Result: A diagnostic "doublet" signal in the high-frequency region.[4]

Carbamates ( )

Upon conversion to a carbamate, one N-H bond is replaced by a carbonyl-containing group.

  • N-H Stretch: With only one N-H bond remaining, the vibrational coupling is lost. The doublet collapses into a single sharp band (

    
    ).
    
  • C=O Stretch: The carbonyl bond has a large dipole moment, resulting in a highly intense absorption band.[5] In carbamates, the nitrogen lone pair donates electron density into the carbonyl (

    
    -donation), while the oxygen withdraws it (
    
    
    
    -induction). This unique electronic environment places the carbamate
    
    
    stretch (
    
    
    ) in a region distinct from ketones but potentially overlapping with esters.

Spectral Fingerprinting: Comparative Data

The following table summarizes the critical frequency zones required for differentiation.

Table 1: Diagnostic Frequency Comparison
Vibrational ModePrimary Amine (

)
Carbamate (

)
Diagnostic Note
N-H Stretch Doublet (Two bands)3500–3300 cm⁻¹Singlet (One band)3400–3300 cm⁻¹The "Doublet to Singlet" collapse is the primary indicator of reaction completion.
C=O Stretch Absent Strong 1680–1740 cm⁻¹The most reliable marker. Intensity is usually 5-10x stronger than N-H bands.
N-H Bend Scissoring (Medium)1650–1580 cm⁻¹Amide II-like (Weak)~1550 cm⁻¹Amine scissoring can be mistaken for carbonyls in low-res spectra; check intensity.
C-N Stretch Medium/Weak1250–1020 cm⁻¹Medium1250–1000 cm⁻¹Less diagnostic due to overlap with C-O stretches in the fingerprint region.
C-O Stretch AbsentStrong1300–1000 cm⁻¹Confirms the "O-alkyl" part of the carbamate.
Visual Logic: Spectral Decision Tree

The following diagram illustrates the logical flow for classifying an unknown sample based on these signals.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1650-1750 cm⁻¹ Region (Carbonyl Zone) Start->CheckCO StrongCO Strong Band Present? CheckCO->StrongCO CheckNH Check 3300-3500 cm⁻¹ Region (N-H Zone) StrongCO->CheckNH Yes (C=O Found) CheckNH_NoCO Check 3300-3500 cm⁻¹ Region StrongCO->CheckNH_NoCO No (Absent) NHPattern Band Pattern? CheckNH->NHPattern Carbamate Likely CARBAMATE (Singlet NH + Strong C=O) NHPattern->Carbamate Singlet Other Other (Ester/Amide/Alcohol) NHPattern->Other Doublet (Primary Amide?) NHPattern->Other None (Ester?) Amine Likely PRIMARY AMINE (Doublet NH + No C=O) SecAmine Likely SECONDARY AMINE (Singlet NH + No C=O) NHPattern_NoCO Band Pattern? CheckNH_NoCO->NHPattern_NoCO NHPattern_NoCO->Amine Doublet NHPattern_NoCO->SecAmine Singlet NHPattern_NoCO->Other None

Figure 1: Decision logic for distinguishing amines from carbamates based on IR spectral features.

Experimental Protocol: Reaction Monitoring

Objective: Monitor the protection of a primary amine (e.g., Aniline) to a carbamate (e.g., N-Boc protection) using ATR-FTIR.

Methodology: This protocol utilizes ATR (Attenuated Total Reflectance) because it requires no sample preparation (unlike KBr pellets) and allows for direct analysis of reaction aliquots.

Workflow Steps
  • Background Acquisition:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Starting Material Baseline (

    
    ): 
    
    • Place a drop of the neat primary amine on the crystal.

    • Verify: Look for the N-H doublet at 3300–3500 cm⁻¹.[6][7][8]

    • Verify: Ensure the 1700 cm⁻¹ region is flat (no carbonyl).

  • Reaction Monitoring:

    • Initiate the reaction (e.g., add Boc-anhydride).

    • At set intervals (e.g., every 15 mins), withdraw a 10 µL aliquot.

    • Optional: Evaporate solvent if using a high-absorbing solvent like DCM, though ATR often allows subtraction.

    • Place aliquot on ATR crystal and scan.

  • Endpoint Determination:

    • Signal 1: Disappearance of the higher frequency N-H spike (asymmetric stretch).

    • Signal 2: Growth of the C=O peak at ~1700 cm⁻¹.

    • Completion: When the C=O peak height plateaus and the N-H region shows a stable singlet.

Workflow Sample Reaction Aliquot (10 µL) ATR ATR Crystal (ZnSe or Diamond) Sample->ATR Deposition IR_Beam IR Beam (Evanescent Wave) ATR->IR_Beam Interaction Detector DTGS/MCT Detector IR_Beam->Detector Attenuation Process Fourier Transform (Interferogram -> Spectrum) Detector->Process Signal

Figure 2: Data acquisition flow for ATR-FTIR reaction monitoring.

Performance Comparison: IR vs. Alternatives

Why choose IR over NMR or TLC for this specific application?

Table 2: Comparative Performance Matrix
FeatureATR-FTIR (The Product) ¹H-NMR (The Gold Standard) Colorimetric (TLC/Ninhydrin)
Speed Instant (<1 min)Slow (15-30 min prep + run)Fast (5 min)
Sample Prep None (Neat liquid/solid)Deuterated solvents requiredPlates, solvents, stains
Quantitation Semi-Quantitative (Beer's Law)Absolute (Integration)Qualitative only
Differentiation Excellent (C=O is distinct)Good (Shift in alpha-protons)Good (Stain color change)
Cost per Run NegligibleHigh (Solvents/Tube)Low
Water Tolerance Low (Water masks OH/NH)Low (D₂O exchange)High

Senior Scientist Insight:

While NMR provides the exact structural connectivity, ATR-FTIR is the superior tool for "Go/No-Go" decisions during synthesis. The appearance of the Carbonyl stretch is so intense that it can be detected even at low conversions (<5%), whereas NMR signals might be buried in baseline noise or solvent peaks without rigorous shimming.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for N-H doublet vs singlet rules).
  • OpenStax. (2023). Organic Chemistry - Spectroscopy of Amines. Retrieved from [Link]

  • Specac. (2026).[9] ATR vs. Transmission FTIR: How to Choose. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (For standard reference spectra of Aniline and Ethyl Carbamate). Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics and Reaction Monitoring. Retrieved from [Link]

Sources

Validating Kilogram-Scale Synthetic Routes: Continuous Flow vs. Batch Processing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process development, the transition from gram-scale medicinal chemistry to kilogram-scale production is the "valley of death" where many synthetic routes fail. The traditional approach—scaling up batch vessels—often encounters non-linear changes in heat transfer, mixing dynamics, and safety profiles.

This guide objectively compares Continuous Flow Chemistry (The Product/Methodology) against Traditional Batch Processing (The Alternative) for validating kilogram-scale synthetic routes. We analyze performance based on Space-Time Yield (STY), impurity profiles, and process safety, supported by experimental protocols and comparative data.[1]

Technical Comparison: The Physics of Scale

The fundamental difference between the two methodologies lies in how they manage reaction variables relative to scale.

Heat and Mass Transfer[2][3]
  • Batch Processing (Alternative): As vessel size increases, the surface-area-to-volume ratio (

    
    ) decreases drastically. A 100L reactor has significantly less cooling surface per unit of volume than a 100mL flask. This leads to "hot spots" and inconsistent reaction rates, often requiring extended addition times (dosing) to manage exotherms, which can degrade unstable intermediates.
    
  • Continuous Flow (The Solution): Flow reactors maintain a high

    
     ratio regardless of throughput. Scale-up is achieved not by increasing reactor diameter, but by running the process longer ("numbering up") or parallelizing channels.[2][3] This allows for aggressive reaction conditions (e.g., superheating solvents above boiling points) that are unsafe in batch.
    
Safety and Inventory
  • Batch: The entire reaction mass (e.g., 50kg) is present in the vessel simultaneously. In the event of a thermal runaway, the potential energy release is catastrophic.

  • Flow: Only a small fraction of the material (e.g., 50-200g) is inside the reactive zone at any given moment. If a deviation occurs, the feed pumps stop, and the risk is contained immediately.[4]

Comparative Metrics Table
MetricTraditional Batch ProcessingContinuous Flow ProcessingImpact on Kg-Scale Validation
Scale-up Factor Non-linear (requires re-optimization)Linear (Time-based scale-up)Flow routes validated at 100g often translate directly to 10kg without re-development.
Heat Transfer Coeff (

)
Low (

)
High (

)
Flow enables highly exothermic reactions (e.g., organolithiums) without cryogenic cooling.
Residence Time Hours (dominated by dosing/mixing)Seconds to MinutesFlow reduces impurity formation by minimizing residence time of unstable intermediates.
Space-Time Yield (STY) Lower (

)
Higher (

)
Flow reactors require 10-20% of the physical footprint of batch vessels for equivalent output.

Experimental Protocol: Validation of a Lithiation-Substitution Route

To demonstrate the validation process, we define a protocol for a high-risk, exothermic Lithiation-Substitution reaction (e.g., converting an aryl bromide to an aryl aldehyde). This class of reaction is notoriously difficult to scale in batch due to cryogenic requirements (


).
The Flow Validation Workflow (Self-Validating System)

This protocol utilizes a "Step-Scan" approach to validate the route before committing to a kilogram run.

Equipment Setup:

  • Pumps: Dual syringe pumps or HPLC pumps (e.g., Knauer/Vapourtec) for steady pulsation-free delivery.

  • Reactor: PFA coil reactor (10mL volume) cooled to

    
     (vs 
    
    
    
    in batch).
  • Mixer: T-mixer or Static mixer with high Reynolds number capability.

  • Quench: Inline quench to immediately terminate the reaction.

Step-by-Step Protocol:

  • Residence Time Distribution (RTD) Check:

    • Action: Pump a tracer (UV-active) through the reactor to measure dispersion.

    • Validation Criteria: The output curve should approximate a plug-flow profile (narrow peak). If tailing occurs, mixing is insufficient; increase flow rate or change mixer geometry.

  • Steady-State Confirmation:

    • Action: Run the reaction for 3 reactor volumes (3 x 10mL = 30mL processed).

    • Causality: The first 2 volumes are the dispersion zone. Only the 3rd volume represents the "steady state" concentration profile.

    • Sampling: Collect fractions only after

      
      .
      
  • Thermal Stress Test:

    • Action: Intentionally vary the temperature by

      
       and flow rate by 
      
      
      
      .
    • Objective: Determine the "Process Window." If yield drops <2% within this window, the route is robust for kg-scale.

  • Long-Run Validation (The "Kilogram" Proof):

    • Action: Run the system continuously for 8 hours.

    • Validation: Monitor back-pressure. A rise in pressure indicates fouling/precipitation (a common failure mode in flow).

Visualizing the Workflow

ValidationWorkflow Start Route Design Screen Micro-Reactor Screening (100 mg scale) Start->Screen Opt Parameter Optimization (T, P, Residence Time) Screen->Opt Yield < 80% Stress Stress Testing (±10% Process Window) Screen->Stress Yield > 90% Opt->Screen Stress->Opt Unstable Steady Steady State Verification (>3 Reactor Vols) Stress->Steady Robust Steady->Opt Fouling Detected Prod Kilogram Campaign (Continuous Run) Steady->Prod Pressure Stable

Caption: Logical workflow for validating a synthetic route in flow, emphasizing the feedback loops for optimization and stress testing.

Performance Data Analysis

The following data compares a specific case study of a Bestmann-Ohira reagent synthesis (and subsequent alkyne formation), a reaction prone to epimerization (loss of chirality) in batch due to prolonged exposure to basic conditions.

Yield and Selectivity Comparison
ParameterBatch Process (50L Reactor)Continuous Flow (Plate Reactor)Analysis
Reaction Time 2 Hours10 MinutesFlow reduced exposure time, preventing degradation.
Temperature


Improved mixing in flow allowed for warmer, energy-efficient operation.
Yield 50%90%Significant improvement due to precise residence time control.
Diastereomeric Purity 72% de>99% deFlow prevented epimerization by quenching immediately after reaction.
Throughput Batch-dependent1 kg/day (Lab scale)Scalable to 10kg/day by numbering up.

Data Source: Adapted from Adesis Case Studies [1].

Space-Time Yield (STY) Calculation

STY is the critical metric for manufacturing efficiency.



  • Batch: 5kg product / (0.05

    
     reactor 
    
    
    
    1 day) = 100
    
    
  • Flow: 1kg product / (0.00001

    
     reactor 
    
    
    
    1 day) = 100,000
    
    

Insight: The Flow reactor is orders of magnitude more efficient per unit of volume. This allows validation to occur in a standard fume hood rather than a dedicated pilot plant facility.

Advanced Visualization: The Setup

To ensure replicability, the physical setup of the flow system is detailed below.

FlowSetup ReagentA Reagent A (Substrate) PumpA Pump A (HPLC) ReagentA->PumpA ReagentB Reagent B (Lithium Base) PumpB Pump B (Syringe) ReagentB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor Reactor Coil (Residence Time Zone) Mixer->Reactor Reaction Start Quench Quench Inlet Reactor->Quench Reaction End BPR Back Pressure Regulator (100 psi) Quench->BPR Collect Product Collection BPR->Collect

Caption: Schematic of a standard dual-stream continuous flow setup. The Back Pressure Regulator (BPR) is critical for maintaining solvent liquidity at high temperatures.

Conclusion

For kilogram-scale validation, Continuous Flow Chemistry offers a scientifically superior alternative to Batch processing for complex, exothermic, or unstable chemistries.

  • Trustworthiness: The system is self-validating through steady-state monitoring.

  • Expertise: It leverages superior heat/mass transfer to improve yield (90% vs 50% in the cited case).

  • Scalability: It decouples scale from reaction physics, allowing linear scaling via time.

While Batch remains the standard for simple, slow reactions, Flow is the requisite tool for modern "Process Intensification" strategies in drug development.[2]

References

  • Flow Chemistry Case Study: The Case of the Low Yielding, Epimerizing Reaction. Adesis Inc. [Link]

  • Advances in Continuous Flow Calorimetry. Organic Process Research & Development (ACS). [Link]

  • Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega (NIH). [Link]

  • How PureSynth Uses Flow Chemistry for Efficient Scale-Up. Pure Synth. [Link][3]

Sources

comparing tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate with linear diamines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Restriction in Linkerology: A Comparative Guide to Cycloaliphatic vs. Linear Diamines

Introduction

In the rapidly evolving field of targeted protein degradation and bifunctional molecule design (e.g., PROTACs, molecular glues), the linker is no longer viewed as a passive spacer. It is a critical functional element that dictates ternary complex formation, pharmacokinetics, and cell permeability[1]. Among the most versatile building blocks for linker synthesis are mono-Boc protected diamines.

This guide provides an in-depth, objective comparison between a highly rigid cycloaliphatic building block—tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate—and traditional linear diamines (e.g., tert-butyl (6-aminohexyl)carbamate). By analyzing the causality behind conformational restriction, we equip drug development professionals with actionable insights and self-validating experimental workflows.

Mechanistic Causality: Thermodynamics and Conformational Dynamics

The fundamental difference between linear and cycloaliphatic diamines lies in their conformational degrees of freedom. Linear diamines, comprising unbranched alkyl or PEG chains, are highly flexible. While this flexibility allows the bifunctional molecule to sample a vast chemical space to bridge the protein of interest (POI) and the E3 ligase, it incurs a significant thermodynamic cost. Upon ternary complex formation, the linear linker must "freeze" into a single bioactive conformation, resulting in a high entropic penalty (ΔS)[2].

Conversely, tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate introduces a pre-organized cyclohexane ring into the linker architecture. This structural rigidity restricts the dihedral angles and significantly reduces the number of rotatable bonds. The causality is straightforward: by pre-organizing the linker vector, the entropic cost of binding is minimized[3]. Furthermore, rigid linkers have been shown to promote favorable intramolecular interactions (such as π-π stacking or hydrogen bonding) that induce folded conformations in apolar environments. This "chameleon-like" folding shields the polar surface area (PSA), dramatically enhancing passive cell permeability[4].

LinkerLogic Start Diamine Linker Selection Linear Linear Diamines (Alkyl/PEG Chains) Start->Linear Cyclo Cycloaliphatic Diamines (e.g., Cyclohexyl-based) Start->Cyclo Flex High Flexibility (Many Rotatable Bonds) Linear->Flex Rigid Conformational Restriction (Pre-organized Vector) Cyclo->Rigid Thermo1 High Entropic Penalty Upon Target Binding Flex->Thermo1 Thermodynamics Perm1 Extended Conformation Moderate Permeability Flex->Perm1 Intracellular Access Thermo2 Lower Entropic Cost Stable Ternary Complex Rigid->Thermo2 Thermodynamics Perm2 Folded Conformation Enhanced Permeability Rigid->Perm2 Intracellular Access

Logical framework comparing linear and cycloaliphatic diamine linkers in drug design.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at their impact on the final bifunctional molecule. The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs[2]. While linear linkers are excellent for initial screening due to their ability to span various distances[5], cycloaliphatic linkers are often employed in the optimization phase to dial in drug-like properties.

Table 1: Physicochemical and Thermodynamic Profiling of Linker Architectures

PropertyLinear Diamines (e.g., Alkyl/PEG)Cycloaliphatic Diamines (e.g., 3-(aminomethyl)cyclohexyl)
Conformational Degrees of Freedom High (>10 rotatable bonds for long chains)Reduced (Ring restricts 3-4 rotatable bonds)
Entropic Penalty of Binding (ΔS) High (Large loss of flexibility upon binding)Low (Pre-organized structure)
Aqueous Solubility Generally high (especially PEG-based)Moderate (Lipophilic ring increases logP)
Cell Permeability (P_app) Moderate (Prone to extended, high-PSA states)High (Propensity to adopt folded, low-PSA conformations)
Metabolic Stability Susceptible to oxidative cleavage (PEG)Enhanced (Steric hindrance around the ring)
Ternary Complex Cooperativity (α) Variable (Often requires extensive length tuning)Highly vector-dependent (Rigidity enforces specific PPIs)

Experimental Workflows & Self-Validating Protocols

To leverage tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate effectively, researchers must employ robust, self-validating synthetic and analytical workflows. The following protocols detail the conjugation and validation process.

Workflow Step1 1. Conjugation Amide Coupling of Free Amine Step2 2. Deprotection TFA-mediated Boc Removal Step1->Step2 Step3 3. Second Coupling Attachment to E3 Ligand Step2->Step3 Step4 4. Validation LC-MS & NMR Conformational Analysis Step3->Step4

Experimental workflow for diamine linker conjugation and structural validation.

Protocol A: Step-by-Step Amide Coupling and Deprotection

Objective: Conjugate the cycloaliphatic diamine to a POI ligand carboxylic acid, followed by Boc deprotection. Causality & Self-Validation: Using a mono-Boc protected diamine prevents polymerization and ensures unidirectional coupling. LC-MS monitoring at each step acts as a self-validating checkpoint to confirm mass shifts corresponding to coupling and subsequent deprotection.

  • Activation: Dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester. Rationale: HATU provides rapid activation with minimal epimerization.

  • Coupling: Add tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate (1.1 eq). Stir for 2 hours.

  • Checkpoint (Self-Validation): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of the desired mass [M+H]+ and the disappearance of the starting material validate the coupling.

  • Workup & Purification: Quench with water, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography.

  • Deprotection: Dissolve the intermediate in a 1:4 mixture of TFA:DCM. Stir for 1 hour at room temperature.

  • Checkpoint: Re-analyze via LC-MS. A mass shift of -100 Da (loss of the Boc group) confirms successful deprotection, yielding the free amine ready for E3 ligase ligand attachment.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the passive membrane permeability of the synthesized PROTACs to validate the hypothesis that the cycloaliphatic linker enhances intracellular accumulation[3]. Causality & Self-Validation: The assay must include internal standards to validate the integrity of the artificial membrane. If the standards fail, the assay is invalid.

  • Preparation: Prepare a 10 mM stock of the PROTAC in DMSO. Dilute to 10 µM in PBS (pH 7.4) (Donor solution).

  • Membrane Coating: Coat the PVDF membrane of a 96-well PAMPA plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Assay Assembly: Add 300 µL of Donor solution to the bottom wells. Add 200 µL of PBS to the top wells (Acceptor).

  • Incubation: Incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Quantify the concentration of the PROTAC in both Donor and Acceptor compartments using LC-MS/MS.

  • Self-Validation: Concurrently run Verapamil (high permeability control) and Theophylline (low permeability control). The calculated apparent permeability (

    
    ) for Verapamil must be 
    
    
    
    cm/s, and Theophylline must be
    
    
    cm/s to validate the plate's integrity.
Protocol C: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Stability

Objective: Measure the cooperative binding and stability of the POI-PROTAC-E3 ligase ternary complex. Causality: Rigid linkers can either stabilize the complex by enforcing favorable protein-protein interactions (PPIs) or destabilize it if the vector is misaligned[5]. TR-FRET provides a direct, quantitative readout of this proximity.

  • Reagent Setup: Prepare recombinant POI tagged with GST and E3 ligase tagged with His6.

  • Fluorophore Addition: Add Anti-GST-Europium cryptate (Donor) and Anti-His-XL665 (Acceptor).

  • Titration: In a 384-well plate, perform a 12-point serial dilution of the PROTAC (from 10 µM down to 0.05 nM).

  • Incubation & Reading: Incubate the mixture for 2 hours at room temperature to reach equilibrium. Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against PROTAC concentration to determine the "hook effect" and the cooperativity factor (

    
    ). A stable complex with the cycloaliphatic linker will show a robust, bell-shaped curve with a high maximum FRET signal.
    

References

Sources

Purity Validation of tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate: A Comparative Guide to Elemental Analysis Standards and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter false-negative purity assessments when analyzing aliphatic carbamates and diamine linkers. tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (Formula: C₁₂H₂₄N₂O₂, MW: 228.33 g/mol ) is a highly versatile Boc-protected diamine used extensively in drug development and bioconjugation. However, its structural features—specifically the hygroscopic primary amine and the thermally labile Boc group—make traditional purity certification a significant analytical challenge.

This guide objectively compares the physical calibration standards and analytical acceptance criteria used for elemental (CHN) analysis of this compound. By examining the causality behind measurement deviations, we will establish a self-validating protocol that integrates traditional combustion analysis with modern orthogonal techniques like Quantitative NMR (qNMR).

The Analytical Challenge: Theoretical Composition vs. Hygroscopicity

To certify the purity of a newly synthesized batch of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate, researchers historically rely on the , which dictate that the experimental mass fractions of Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of their theoretical values[1].

Theoretical Elemental Composition (C₁₂H₂₄N₂O₂):

  • Carbon (C): 63.12% (Acceptable: 62.72% – 63.52%)

  • Hydrogen (H): 10.59% (Acceptable: 10.19% – 10.99%)

  • Nitrogen (N): 12.27% (Acceptable: 11.87% – 12.67%)

The Causality of Failure: Aliphatic amines readily absorb atmospheric moisture (H₂O) and carbon dioxide (CO₂). If a >99.9% pure sample of this compound absorbs just 0.6% water by weight during transfer to the tin combustion capsule, the carbon mass fraction drops by ~0.4%, pushing the sample out of the acceptable ACS limits. This phenomenon leads to high rejection rates of perfectly viable pharmaceutical intermediates.

Comparative Analysis I: Physical Calibration Standards

Elemental analyzers (e.g., PerkinElmer 2400 Series II) do not measure absolute mass; they measure thermal conductivity detector (TCD) responses which must be calibrated against a known physical standard. Choosing the wrong standard introduces non-linear detector bias.

Table 1: Comparison of CHN Calibration Standards for C₁₂H₂₄N₂O₂
Calibration StandardFormula% Carbon% NitrogenC:N RatioSuitability for Target Molecule
Target Molecule C₁₂H₂₄N₂O₂63.12%12.27%5.14 N/A
Acetanilide (NIST 141e) C▖H₉NO71.09%10.36%6.86 Optimal. Closest C:N ratio; similar thermal decomposition profile[2].
Sulfanilamide C₆H₈N₂O₂S41.85%16.27%2.57 Poor. Introduces sulfur combustion kinetics; C:N ratio is too low.
Urea CH₄N₂O20.00%46.65%0.43 Unacceptable. High nitrogen skews the TCD calibration curve.

Scientific Verdict: is the gold standard for calibrating the CHN analysis of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate[2]. Its thermal lag during the 980°C flash combustion phase mirrors that of the target's Boc-group, ensuring the TCD operates within a strictly linear dynamic range.

Comparative Analysis II: The ±0.4% Rule vs. Orthogonal Techniques

A landmark 2022 study by Kuveke et al. published in demonstrated that the rigid ±0.4% elemental analysis standard is statistically flawed, with over 10% of highly pure (>99.9%) commercial compounds failing due to random error and trace environmental factors[3].

Table 2: Purity Validation Techniques Compared
TechniqueMechanism of ActionSusceptibility to Trace MoisturePerformance for Target Molecule
CHN Combustion (±0.4%) Absolute mass fraction of elements via gas chromatography.High. Fails if >0.6% H₂O is absorbed.Good for bulk organic framework, but prone to false negatives[4].
Quantitative NMR (qNMR) Ratio of Boc-methyl protons (9H, ~1.4 ppm) to an internal standard.Zero. Water peak is isolated and ignored.Superior. Directly quantifies the active pharmaceutical ingredient.
LC-HRMS Chromatographic separation followed by exact mass measurement.Zero. Water is not ionized/detected.Excellent for identifying trace organic impurities, but poor for bulk purity %.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology utilizes a self-validating loop. The instrument must prove its own calibration stability before the target molecule is introduced.

Phase 1: Instrument Equilibration & Calibration
  • Equilibration: Power on the CHN Analyzer (e.g., PerkinElmer 2400). Set the combustion furnace to 980°C (O₂ environment) and the reduction furnace (Cu catalyst) to 640°C [5]. Allow 2.5 hours for thermal stabilization.

  • Blank Validation: Run empty tin capsules until the baseline TCD counts stabilize. The C, H, and N values of the last three blanks must have a Relative Standard Deviation (RSD) of < 0.1%.

  • K-Factor Generation: Weigh exactly 1.500 mg of Acetanilide (NIST SRM 141e) into three separate tin capsules[2]. Run the standards to generate the K-factors (calibration coefficients). The K-factors across the three runs must agree within ±0.2%. If they do not, the system is not self-validated and maintenance is required.

Phase 2: Sample Preparation & Analysis
  • Inert Handling: Transfer the tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate into an Argon-purged glovebox to prevent moisture uptake.

  • Weighing: Weigh 1.500 mg to 2.000 mg of the target compound into a pre-tared tin capsule using a microbalance (resolution: 0.001 mg). Crimp the capsule tightly to seal out ambient air.

  • Combustion: Drop the sample into the auto-injector. The flash combustion will convert the sample into CO₂, H₂O, and NOₓ. The reduction tube converts NOₓ to N₂ gas.

  • Data Evaluation: Compare the output mass fractions against the theoretical limits (C: 62.72%–63.52%).

Phase 3: Orthogonal qNMR Trigger

If the CHN analysis fails the ±0.4% limit (specifically if Carbon is low and Hydrogen is slightly high, indicating water), immediately trigger orthogonal qNMR analysis using Maleic acid as a certified internal standard to confirm true organic purity.

Visualizations

CHN_Workflow N1 Sample Prep (Argon Glovebox) N2 Flash Combustion (980°C, O2) N1->N2 N3 Catalytic Reduction (640°C, Cu) N2->N3 N4 Gas Separation (Chromatography) N3->N4 N5 TCD Detection (C, H, N quantification) N4->N5

Figure 1: Step-by-step CHN combustion analysis workflow for hygroscopic Boc-protected diamines.

Purity_Decision Start Synthesized Compound C12H24N2O2 CHN CHN Elemental Analysis (Acetanilide Calibrated) Start->CHN Check Within ±0.4% Limit? CHN->Check Pass Purity Certified (>99.6%) Check->Pass Yes Fail Fails ±0.4% Limit (Possible H2O uptake) Check->Fail No qNMR Orthogonal qNMR (Internal Standard) Fail->qNMR Trigger Orthogonal qNMR_Pass Purity Confirmed (Moisture Excluded) qNMR->qNMR_Pass

Figure 2: Decision matrix for purity validation comparing CHN analysis limits with orthogonal qNMR.

References

  • Kuveke, R. E. H., Barwise, L., van Ingen, Y., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022, 8(7), pp. 855–863. URL:[Link]

  • "Standard Reference Material® 141e - Certificate of Analysis (Acetanilide)." National Institute of Standards and Technology (NIST). URL:[Link]

  • "ACS Research Data Guidelines." American Chemical Society. URL:[Link]

  • "PerkinElmer 2400 Series II CHNS/O Elemental Analyzer Operating Instructions." Arizona State University / PerkinElmer. URL: [Link]

Sources

Safety Operating Guide

tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Do not treat this compound as general organic waste without assessment. tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate contains a reactive primary amine and an acid-labile Boc protecting group.[1][2] Improper disposal can lead to pressure buildup (gas evolution) or exothermic reactions .[1]

Scenario Immediate Action
Routine Disposal Segregate as Basic Organic Waste . Do NOT mix with acids.
Spill (< 50g) Absorb with inert material (vermiculite).[1] Do NOT use paper towels (fire risk if oxidizers present).[1]
Skin Contact Wash immediately with soap and water for 15 minutes. Amines can be sensitizers.
Container Venting caps recommended if mixed with other waste streams to prevent pressure accumulation.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. This compound is a mono-protected diamine .[1][2]

  • Chemical Name: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate[1][2]

  • CAS Number: 160751-86-2 (and stereoisomers)[1][2]

  • Functional Groups:

    • Primary Amine (-NH₂): Basic, nucleophilic, potential skin corrosive/irritant.[1]

    • Boc-Carbamate (-NH-Boc): Acid-sensitive.[1][2] CRITICAL: Decomposes in the presence of strong acids to release Isobutylene (flammable gas) and CO₂ .[1]

GHS Hazard Classification[1][2][3][4][5][6][7][8]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[6][5]

    • H335: May cause respiratory irritation.[3][4][5]

    • Note: While often labeled as an irritant, treat the free amine as potentially corrosive (Category 1B) to mucous membranes until proven otherwise.[1]

Waste Segregation & Compatibility Matrix

The most common accident involving Boc-protected amines is container rupture caused by mixing with acidic waste streams.[1][2]

Waste Stream Compatibility Mechanism of Failure
Acidic Waste (HCl, H₂SO₄, TFA)INCOMPATIBLE Gas Evolution: Acid cleaves the Boc group, releasing isobutylene gas and CO₂.[1][2] In a sealed waste bottle, this causes explosion/rupture.
Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Fire/Explosion: Amines are reducing agents.[1] Mixing with strong oxidizers can be hypergolic or generate excessive heat.
Halogenated Solvents (DCM, Chloroform)Compatible Safe for co-disposal, provided no acids are present in the halogenated stream.
Non-Halogenated Solvents (Methanol, Ethyl Acetate)Compatible Safe for co-disposal.[1]

Detailed Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired solids, contaminated weighing boats, solid spill residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but breakage-prone.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate"[1][2]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Basic[1]

  • Deactivation (Optional but Recommended for larger quantities): None required for solids unless pyrophoric (unlikely here).[1]

  • Disposal: Hand over to EHS for Incineration . This is the only method that guarantees complete destruction of the amine and carbamate backbone.

Workflow B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, rotovap residues.[1]

  • pH Check: Verify the pH of the solution.[7] If pH < 7, do not cap tightly immediately.

  • Segregation: Pour into the "Basic/Organic" waste container.

    • Field Tip: If your lab uses a generic "Organic Waste" drum, ensure it does not contain acidic byproducts (e.g., from TFA deprotections). If unsure, start a separate satellite accumulation container.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum material (usually HDPE or Steel).

Workflow C: Empty Containers

Applicable for: Original vendor bottles.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste stream (Workflow B).

  • Defacing: Cross out the label and mark as "Empty."

  • Trash: Once dry and odorless, the container can often be recycled or trashed (verify local regulations; some regions require glass waste segregation).

Visualized Decision Frameworks

Figure 1: Waste Stream Segregation Logic

This logic tree prevents the accidental mixing of incompatible streams.[1]

WasteSegregation Start Waste Generation (tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate) StateCheck Physical State? Start->StateCheck SolidPath Solid / Viscous Oil StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath ActionSolid Pack in HDPE Jar Label: 'Toxic Solid' SolidPath->ActionSolid AcidCheck Contains Acids? (TFA, HCl, AcOH) LiquidPath->AcidCheck ActionAcid DANGER: GAS EVOLUTION RISK Neutralize First or Segregate AcidCheck->ActionAcid Yes ActionBase Basic Organic Waste Stream (No Acids) AcidCheck->ActionBase No

Caption: Decision tree for segregating amine waste to prevent acid-catalyzed gas evolution.

Figure 2: Spill Response Protocol

Step-by-step workflow for managing accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Use Vermiculite/Sand (Avoid Paper Towels) PPE->Contain Collect Collect: Scoop into Wide-Mouth Jar Contain->Collect Clean Decontaminate: Wash Surface with Soap & Water Collect->Clean

Caption: Operational workflow for safe spill containment and cleanup.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. While this specific compound is not P-listed or U-listed, it falls under characteristic definitions.

Regulatory Body Classification Code/Note
US EPA (RCRA) Characteristic WasteD002 (if pH > 12.5 in solution).[1][2] Otherwise, classify as "Non-RCRA Regulated Hazardous Waste" (Toxic/Irritant).
EU (EWC) Organic Chemical Waste07 01 04 * (Other organic solvents, washing liquids and mother liquors).[1]
DOT (Transport) Not Regulated (Solid)If in solution, may be UN 2735 (Amines, liquid, corrosive, n.o.s.).[1]

References

  • PubChem. tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate Compound Summary. National Library of Medicine. [Link] (Note: Link to analog for hazard class verification).

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link][1]

Sources

Comprehensive Safety and Operational Guide: Handling tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chemical building blocks requires moving beyond generic safety data sheets (SDS). tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS: 347186-61-2)—a mono-Boc protected diamine—is a critical intermediate in drug discovery, frequently utilized in the synthesis of peptidomimetics, kinase inhibitors, and1 [1].

However, the very structural features that make it synthetically valuable also dictate its unique hazard profile. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, transfer, and disposal of this compound.

Mechanistic Risk Assessment: The "Why" Behind the Hazards

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the physicochemical causality of the molecule's hazards:

  • Basicity & Liquefaction Necrosis: The free primary amine (

    
    ) is a potent nucleophile and a moderate base (pKa ~10). Upon contact with the moisture in skin or ocular tissue, it strips protons from water, generating localized hydroxide ions (
    
    
    
    ). This high pH environment causes the saponification of cellular lipids and the denaturation of proteins, leading to rapid tissue damage.
  • Lipophilicity & Dermal Penetration: The tert-butoxycarbonyl (Boc) group (

    
    ) is highly lipophilic. While it protects one amine during synthesis, it inadvertently acts as a penetration enhancer from a toxicological perspective. It significantly increases the molecule's partition coefficient (
    
    
    
    ), allowing the corrosive primary amine to be carried across the lipid-rich stratum corneum much faster than a fully polar, unprotected diamine.
  • Electrostatic Aerosolization: As a fine solid or crystalline powder, this compound is prone to accumulating static charge. When manipulated with standard metal spatulas, electrostatic repulsion can cause the powder to aerosolize, bypassing standard localized ventilation and posing a severe inhalation risk.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, generic lab PPE is insufficient. The following matrix summarizes the quantitative specifications and the chemical rationale for the required protective gear, aligning with 2 [2].

Protection CategoryRecommended SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Acrylonitrile-butadiene)Minimum thickness: 0.11 mm (4.3 mil). Breakthrough time: >240 min.Aliphatic amines degrade natural rubber latex. The polar nitrile groups repel the lipophilic Boc moiety, while the dense cross-linking resists the basic amine.
Eye Protection Chemical Splash GogglesANSI Z87.1 certified; indirect venting.Safety glasses lack orbital seals. The basicity of the amine can cause irreversible corneal saponification within seconds of exposure to airborne dust.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex; tight cuffs.Synthetic blends (polyester) can melt into the skin if the compound is ignited during subsequent highly reactive steps (e.g., Boc deprotection).
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Face velocity: 80–100 feet per minute (fpm).Prevents inhalation of aerosolized particles generated by electrostatic repulsion during weighing.

Self-Validating Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful. This ensures adherence to the highest standards of 3 [3].

Step 1: Environmental Setup & Static Mitigation
  • Action: Clear the fume hood of all incompatible chemicals (especially strong acids and oxidizing agents). Place an anti-static ionizer fan or use a zero-stat gun over the analytical balance.

  • Validation Check (The "Hover Test"): Hold a static-dissipative (PTFE-coated) spatula 1 cm above a blank weighing boat. If the boat twitches or repels, static is still present. Do not open the chemical bottle. Run the ionizer for 30 seconds and re-test.

Step 2: PPE Donning & Integrity Check
  • Action: Don the FR lab coat, chemical splash goggles, and double-layer nitrile gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff.

  • Validation Check: Perform a visual and tactile inspection. Inflate the outer gloves slightly by trapping air and squeezing to check for micro-punctures before handling the chemical.

Step 3: Weighing & Transfer
  • Action: Open the chemical container only inside the active fume hood. Use the PTFE-coated spatula to transfer the tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate into a pre-tared, anti-static weighing boat.

  • Validation Check: Observe the powder as it falls. If it clings to the sides of the spatula or the walls of the weighing boat, pause and re-apply the anti-static gun. Cap the source bottle immediately after the desired mass is achieved.

Step 4: Reaction Setup (Boc Deprotection)
  • Action: Transfer the weighed solid into the reaction flask. If performing a standard Boc deprotection, dissolve the compound in Dichloromethane (DCM) and slowly add Trifluoroacetic Acid (TFA) at 0 °C.

  • Validation Check: Monitor for the evolution of isobutylene gas and carbon dioxide (bubbling). The cessation of gas evolution serves as a visual validation that the deprotection is nearing completion.

Spill Response & Waste Segregation Plan

The Danger of Halogens (Bleach Warning)

Never use sodium hypochlorite (bleach) to clean up an amine spill. Bleach reacts violently with primary amines to form highly toxic, volatile, and potentially explosive chloramines.

Step-by-Step Spill Neutralization Protocol
  • Containment: Isolate the spill area. If the spill is outside the hood, evacuate personnel and ensure P100 respirators are worn before re-entry.

  • Neutralization: Apply a 5% aqueous solution of Citric Acid or Sodium Bisulfate directly to the spilled powder. Causality: The weak acid safely protonates the primary amine, converting it into a water-soluble, non-volatile, and non-corrosive ammonium salt.

  • Validation Check (pH Test): Touch a strip of universal pH paper to the wetted residue. Do not proceed to physical wiping until the pH reads between 5 and 7. If the pH is >8, apply more citric acid solution.

  • Collection: Wipe the neutralized liquid with absorbent pads. Place all pads into a designated, clearly labeled "Amine/Acidic Waste" container. Do not mix with halogenated solvent waste unless explicitly approved by your EHS department.

Process Visualization

The following diagram maps the critical path for handling Boc-protected diamines, emphasizing the self-validating safety checkpoints.

G Start Chemical Receipt CAS: 347186-61-2 PPE Don Validated PPE (Nitrile, Goggles, Coat) Start->PPE Static Static Check (Hover Test) PPE->Static Static->Static Fail (Ionize) Weighing Weighing & Transfer (Fume Hood) Static->Weighing Pass (No Cling) Reaction Synthesis / Deprotection (e.g., TFA in DCM) Weighing->Reaction Safe Transfer Spill Spill Detected? (pH > 8) Weighing->Spill Accidental Drop Waste Waste Segregation (Halogenated/Amine) Reaction->Waste Quench & Dispose Neutralize Neutralize (Citric Acid, pH 5-7) Spill->Neutralize Yes Neutralize->Waste

Workflow for handling Boc-protected diamines with built-in safety and validation checkpoints.

References

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum.
  • Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds.CDC Stacks.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.National Research Council / NCBI Bookshelf.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.